2-Aminocyclohexanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6936-47-6 | |
| Record name | cis-2-Aminocyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Aminocyclohexanol hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Cornerstone Chiral Building Block
This compound is a pivotal chemical intermediate, valued for its bifunctional nature and inherent stereochemistry. Comprising a cyclohexane ring substituted with both an amino and a hydroxyl group, it serves as a versatile chiral building block in asymmetric synthesis.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] This guide provides an in-depth exploration of the distinct physical properties of its primary stereoisomers, the cis and trans forms, offering field-proven insights and methodologies essential for its effective application in research and development.
Section 1: Chemical Identity and Stereoisomerism
This compound exists as two primary diastereomers: cis and trans. The spatial arrangement of the amino and hydroxyl groups relative to the cyclohexane ring dictates their distinct physical and chemical behaviors. In the cis isomer, both functional groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.[3] This stereochemical difference is fundamental to their application in stereoselective synthesis.
Below is a diagram illustrating the relationship between the 2-Aminocyclohexanol free base and its corresponding hydrochloride salt, as well as the structures of the cis and trans isomers.
Caption: Isomeric forms and salt formation of 2-Aminocyclohexanol.
Section 2: Core Physical Properties: A Comparative Analysis
The physical properties of this compound are significantly influenced by its stereochemistry. The trans isomer, with its more symmetrical structure, generally packs more efficiently into a crystal lattice, which can affect properties like melting point. The data presented below has been consolidated from various chemical suppliers and safety data sheets.
| Property | trans-2-Aminocyclohexanol HCl | cis-2-Aminocyclohexanol HCl |
| CAS Number | 5456-63-3[4] | 6936-47-6[5] |
| Molecular Formula | C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[4][6] | C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[7][8] |
| Molecular Weight | 151.63 g/mol [4][9] | 151.63 g/mol [7] |
| Appearance | White to beige or pale cream crystalline powder/solid.[10][11] | White to light beige crystalline powder.[5][7] |
| Melting Point | 172-175 °C[2][4] | 186-190 °C[5][7] |
| Boiling Point | Not available. | 201.1 °C at 760 mmHg[7][8] |
| Solubility | Soluble in water.[2] Soluble in alcohols and ethers.[2] | Data not widely available, but expected to be water-soluble. |
| Hygroscopicity | Hygroscopic.[11][12] | Not specified, but likely hygroscopic. |
Section 3: Solubility Characteristics and Determination
The hydrochloride salt form of 2-aminocyclohexanol significantly enhances its polarity and, consequently, its solubility in aqueous and protic solvents compared to its free base form. This property is critical for its use in many synthetic reactions and for the preparation of pharmaceutical formulations.
Causality Behind Solubility:
The protonated ammonium group (-NH₃⁺) and the polar hydroxyl group (-OH) can readily form hydrogen bonds with water molecules. This strong intermolecular interaction overcomes the crystal lattice energy of the solid, allowing it to dissolve. Its solubility in organic solvents like alcohols is also attributed to hydrogen bonding, while solubility in non-polar solvents like ethers is generally lower.[2]
Protocol: Experimental Solubility Determination
This protocol outlines a standard method for determining the approximate solubility of this compound in a given solvent at room temperature.
Objective: To estimate the solubility (in mg/mL) of the compound.
Materials:
-
This compound (cis or trans isomer)
-
Selected solvent (e.g., deionized water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Small vials or test tubes
-
Pipettes
Methodology:
-
Preparation: Weigh out approximately 10 mg of the compound and place it into a vial.
-
Solvent Addition: Add a known volume of the solvent (e.g., 0.1 mL) to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, the compound is soluble to at least 100 mg/mL (10 mg / 0.1 mL).
-
Titration: If the solid dissolved, continue adding the solvent in known increments (e.g., 0.1 mL), vortexing after each addition, until the solution becomes saturated and a small amount of solid precipitate remains undissolved.
-
Calculation: Record the total volume of solvent added. The solubility is calculated as the initial mass of the compound divided by the total volume of solvent required for dissolution.
-
Validation: The experiment should be repeated to ensure reproducibility. This self-validating system confirms the consistency of the measurement.
Section 4: Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
O-H Stretch: A broad peak typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.
-
N-H Stretch: Peaks appearing in the 3000-3300 cm⁻¹ region, often overlapping with the O-H stretch, corresponding to the ammonium group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the cyclohexane ring's aliphatic C-H bonds.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure and stereochemistry. The spectrum for the trans isomer, for example, would show distinct signals for the protons on the carbons bearing the amino and hydroxyl groups, with coupling constants that can help confirm the trans configuration.[13]
Workflow: Acquiring Spectroscopic Data
The following diagram illustrates a generalized workflow for sample analysis.
Caption: Standard workflow for spectroscopic characterization.
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial due to the hazardous nature of this compound.
Safety and Hazards:
-
Irritation: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Toxicity: While acute toxicity is low, direct contact and inhalation should be avoided.[2]
Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[11][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][15]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11] For skin contact, wash off immediately with soap and plenty of water.[11][15]
Storage Recommendations:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][15]
-
Hygroscopicity: The material is hygroscopic and will absorb moisture from the air.[11][12] Storage in a desiccator or under an inert atmosphere is recommended for long-term stability and to maintain purity.
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
Conclusion
A thorough understanding of the physical properties of cis- and trans-2-aminocyclohexanol hydrochloride is fundamental to its successful application in synthetic chemistry and drug development. The differences in melting point, solubility, and spectral characteristics, all stemming from their distinct stereochemistry, must be considered when designing experiments and scale-up processes. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource, empowering researchers to leverage this versatile building block with precision and safety.
References
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2-Aminocyclohexanol - ChemBK. (2024-04-09). ChemBK. [Link]
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Cas 6936-47-6,CIS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE | lookchem. LookChem. [Link]
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trans-2-Aminocyclohexanol hydrochloride - Optional[ATR-IR] - Spectrum - SpectraBase. SpectraBase. [Link]
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trans-2-Aminocyclohexanol hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]
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Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6 | Chemsrc. Chemsrc. [Link]
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cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem - NIH. PubChem. [Link]
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(1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem. PubChem. [Link]
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An In-depth Technical Guide to the Chemical Structure and Applications of 2-Aminocyclohexanol Hydrochloride
This guide provides a comprehensive technical overview of 2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced stereochemistry, conformational landscape, spectroscopic signatures, synthesis protocols, and key applications of this versatile compound.
Introduction: The Significance of 2-Aminocyclohexanol
2-Aminocyclohexanol is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with amino and hydroxyl groups on adjacent carbons. Its importance in synthetic and medicinal chemistry is intrinsically linked to its chirality. The fixed spatial relationship between the amino and hydroxyl groups makes it an excellent chiral auxiliary and a valuable precursor for the synthesis of complex, stereochemically-defined molecules, including pharmaceutical agents.[1] The hydrochloride salt form enhances its stability and water solubility, making it a convenient material for laboratory and industrial use.
Chemical Structure and Stereochemistry
2-Aminocyclohexanol possesses two stereogenic centers at carbons C1 (bearing the -OH group) and C2 (bearing the -NH2 group). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized as cis and trans based on the relative orientation of the two functional groups.[2]
-
trans-Isomers: The amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.
-
cis-Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.[2]
The specific stereoisomer used is critical as it dictates the stereochemical outcome in asymmetric synthesis and the pharmacological profile of resulting drug candidates.[2]
Caption: Stereoisomers of 2-Aminocyclohexanol. Note: Placeholder images used. Actual chemical structures would be depicted.
Conformational Analysis: The Chair Conformation and its Implications
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the conformers for cis and trans-2-aminocyclohexanol is a critical factor governing their reactivity.
-
trans-Isomers: The most stable conformation for the trans isomer is the diequatorial form, where both the hydroxyl and amino groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, rendering the trans isomer generally more thermodynamically stable than the cis isomer.
-
cis-Isomers: In the cis isomer, one substituent must be axial while the other is equatorial. The equilibrium between the two possible chair conformations (e.g., axial-OH/equatorial-NH2 vs. equatorial-OH/axial-NH2) is influenced by the steric bulk of the groups and the potential for intramolecular hydrogen bonding.[3]
A key interaction that stabilizes certain conformations is the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's lone pair of electrons (OH···N). This interaction is particularly influential in non-polar solvents and can affect the conformational equilibrium.[3] Upon protonation to form the hydrochloride salt, this hydrogen bond is disrupted, and electrostatic interactions become more dominant, potentially shifting the conformational equilibrium.[3]
Spectroscopic Characterization
Spectroscopic methods are indispensable for distinguishing between the cis and trans isomers and for confirming their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for differentiating the diastereomers. The key lies in analyzing the chemical shifts and, more importantly, the coupling constants of the protons on C1 and C2.[4][5]
-
¹H NMR:
-
Coupling Constants (J): In the stable diequatorial conformation of the trans isomer, the protons on C1 and C2 are both axial. This results in a large axial-axial coupling constant (³J_ax,ax), typically in the range of 10-13 Hz.[5] For the cis isomer, the relationship between the C1 and C2 protons is axial-equatorial, leading to a much smaller coupling constant (³J_ax,eq), typically 2-5 Hz.[5] This difference in coupling constant is the most definitive diagnostic feature.
-
Chemical Shifts (δ): The proton attached to the carbon bearing an equatorial substituent generally appears at a lower field (higher ppm) compared to its axial counterpart.[5]
-
-
¹³C NMR: The orientation of the substituents also influences the chemical shifts of the ring carbons. Carbons bearing axial substituents are typically shielded (appear at a higher field/lower ppm) compared to those with equatorial substituents due to the gamma-gauche effect.
Table 1: Representative NMR Data for 2-Aminocyclohexanol Isomers
| Isomer | Proton | Representative ¹H Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling (J, Hz) | Representative ¹³C Chemical Shift (δ, ppm) |
| trans | H-1 (CH-OH) | ~3.3-3.6 | ³J ≈ 10-12 (ax-ax) | C1: ~75, C2: ~58 |
| H-2 (CH-NH₂) | ~2.7-3.0 | |||
| cis | H-1 (CH-OH) | ~3.8-4.0 | ³J ≈ 2-5 (ax-eq) | C1: ~71, C2: ~54 |
| H-2 (CH-NH₂) | ~3.1-3.3 |
Note: Exact chemical shifts are solvent-dependent. Data is compiled for general guidance.[3][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.
-
C-H Stretch: Aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]
-
N-H Bend: A bending vibration for the primary amine appears around 1590-1650 cm⁻¹.
-
C-O Stretch: A strong band for the C-O stretch of the secondary alcohol is observed in the 1050-1100 cm⁻¹ region.
While IR is excellent for functional group identification, distinguishing between cis and trans isomers based solely on IR can be challenging and often relies on subtle differences in the fingerprint region (below 1500 cm⁻¹).[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-aminocyclohexanol (the free base) typically shows a molecular ion peak (M⁺) at m/z = 115. A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen or oxygen atom. A base peak is often observed at m/z = 56, corresponding to the [C₃H₆N]⁺ fragment resulting from the cleavage of the C1-C2 and C3-C4 bonds.[8]
Synthesis Methodologies
Stereocontrolled synthesis is paramount for accessing specific isomers of 2-aminocyclohexanol.
Synthesis of trans-2-Aminocyclohexanol
A robust and scalable method for racemic trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. The subsequent resolution of the racemate is a critical step to obtain the pure enantiomers.
Caption: Workflow for the synthesis and resolution of trans-2-aminocyclohexanol enantiomers.
Experimental Protocol: Synthesis and Resolution of trans-2-Aminocyclohexanol Enantiomers [9]
-
Synthesis of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol:
-
To a flask charged with cyclohexene oxide (1.0 eq), add benzylamine (1.1 eq).
-
Heat the mixture, typically in a solvent like water or under neat conditions, until the reaction is complete (monitored by TLC or GC).
-
After cooling, the crude racemic product can be isolated and purified.
-
-
Resolution of Enantiomers:
-
Dissolve the racemic trans-2-(N-benzyl)amino-1-cyclohexanol (1.0 eq) in a suitable solvent mixture, such as ethyl acetate and diethyl ether.
-
Add a solution of (S)-(+)-mandelic acid (0.5 eq) in ethyl acetate.
-
Stir the mixture at room temperature, then cool to 0°C to induce precipitation of the less soluble diastereomeric salt, the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.
-
Collect the precipitate by filtration. The filtrate contains the enriched (1S,2S)-enantiomer.
-
The enantiomerically enriched free amine can be recovered from the filtrate and treated with (R)-(-)-mandelic acid to precipitate the other diastereomeric salt.
-
-
Deprotection and Salt Formation:
-
Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free N-benzylated amino alcohol.
-
Perform catalytic hydrogenation (H₂ gas, Pd/C catalyst) to cleave the benzyl group.
-
Following removal of the catalyst, treat the resulting enantiomerically pure trans-2-aminocyclohexanol with hydrochloric acid to precipitate the final hydrochloride salt product.
-
An alternative enantioselective synthesis involves the catalytic addition of carbamates to cyclohexene oxide using a chiral (salen)Co catalyst, which can provide the protected amino alcohol in high enantiomeric excess directly.[10]
Synthesis of cis-2-Aminocyclohexanol
The synthesis of the cis isomer is less common but can be achieved through different synthetic routes. One patented method starts from cyclohexene.[11] Another approach involves the reduction of cis-2-aminocyclohexanone.[2]
Experimental Protocol: Synthesis of cis-2-Aminocyclohexanol Hydrochloride (Conceptual Route) [11]
-
Cyclization and Ring Opening:
-
A multi-step sequence starting from cyclohexene can be used to form a protected aziridine or related intermediate.
-
This is followed by a regioselective, acid-catalyzed ring-opening with an alcohol, which sets the cis stereochemistry.
-
-
Resolution and Deprotection:
-
The resulting racemic protected cis-2-aminocyclohexanol derivative is resolved using a chiral resolving agent (e.g., a chiral carboxylic acid) via diastereomeric salt formation, similar to the trans isomer protocol.
-
The protecting groups are then removed under appropriate conditions.
-
-
Salt Formation:
-
The final enantiomerically pure cis-2-aminocyclohexanol is treated with hydrochloric acid. The aqueous layer is distilled to dryness, and the resulting solid is recrystallized from ethanol to yield the pure hydrochloride salt.[11]
-
Applications in Research and Drug Development
The unique stereochemical and functional features of this compound make it a valuable tool for chemists.
Chiral Auxiliary and Ligand in Asymmetric Synthesis
Enantiomerically pure trans-2-aminocyclohexanol is widely used as a precursor to chiral ligands for asymmetric catalysis.[1][9] The bidentate N,O-ligation motif can coordinate to various transition metals (e.g., Ruthenium, Iridium, Rhodium), creating a chiral environment that induces high enantioselectivity in reactions such as:
-
Asymmetric transfer hydrogenation of ketones.[9]
-
Asymmetric addition of organometallic reagents to aldehydes.[1]
-
Asymmetric C-H functionalization reactions.
Scaffold in Medicinal Chemistry
The aminocyclohexanol core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. Its rigid cyclic structure presents functional groups in well-defined spatial orientations, which is ideal for optimizing interactions with biological targets like enzymes and receptors.
-
Neurodegenerative Diseases: cis-2-Aminocyclohexanol derivatives have been investigated for their potential to modulate neurotransmitter activity, which could be beneficial in treating conditions like Alzheimer's and Parkinson's disease.[2]
-
Anticancer Agents: The scaffold has been explored for developing potential anticancer agents that target specific pathways involved in tumor cell proliferation.[2]
-
Enzyme Inhibitors: Derivatives have shown promise as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders.[12]
Safety and Handling
trans-2-Aminocyclohexanol hydrochloride is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.
Conclusion
This compound, in its various stereoisomeric forms, is a compound of significant academic and industrial importance. A thorough understanding of its structure, conformational preferences, and spectroscopic characteristics is essential for its effective use. The well-established protocols for the stereoselective synthesis of its enantiomers provide access to powerful tools for asymmetric catalysis and serve as a foundational starting point for the development of novel therapeutics. Its continued application in these fields underscores its status as a cornerstone chiral building block in modern organic chemistry.
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Lucet, D., Le Gall, T., & Mioskowski, C. (1998). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 98(8), 2737-2776. Available from: [Link]
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Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College Journal of Science & Mathematics. Available from: [Link]
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Bach, T., & Hehn, J. P. (2001). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 66(10), 3561–3571. Available from: [Link]
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An In-depth Technical Guide to 2-Aminocyclohexanol Hydrochloride: From Synthesis to Therapeutic Applications
Introduction: The Dichotomy of a Chiral Scaffold
2-Aminocyclohexanol hydrochloride is a chiral organic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, adorned with vicinal amino and hydroxyl groups, presents a unique stereochemical landscape. This guide will delve into the technical nuances of its two primary diastereomers, cis-2-aminocyclohexanol hydrochloride and trans-2-aminocyclohexanol hydrochloride. These isomers, while structurally similar, possess distinct physical properties and often lead to significantly different outcomes in asymmetric synthesis and biological activity. Understanding their individual characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage their potential. This document provides a comprehensive overview of their synthesis, chiral resolution, analytical characterization, and applications, with a particular focus on their emerging role in the development of targeted therapeutics.
The core value of 2-aminocyclohexanol lies in its bifunctional nature, enabling it to participate in a diverse array of chemical transformations.[1] The amine group can be readily acylated or alkylated, while the alcohol moiety can be oxidized or used in etherification reactions.[1] This versatility, combined with its chirality, makes it an invaluable scaffold for constructing complex molecules with specific three-dimensional architectures, a critical requirement for active pharmaceutical ingredients (APIs).
Physicochemical Properties and Identification
A fundamental aspect of working with this compound is the clear differentiation between its cis and trans isomers. Each isomer has a unique CAS (Chemical Abstracts Service) number, which is the universally recognized identifier for chemical substances.
| Property | cis-2-Aminocyclohexanol hydrochloride | trans-2-Aminocyclohexanol hydrochloride |
| CAS Number | 6936-47-6 | 5456-63-3 |
| Molecular Formula | C₆H₁₃NO·HCl | C₆H₁₃NO·HCl |
| Molecular Weight | 151.63 g/mol | 151.63 g/mol |
| Appearance | White to light beige crystalline powder | Beige powder solid |
| Melting Point | 186-190 °C | 172-175 °C (lit.) |
| Synonyms | (1R,2S)-rel-2-Aminocyclohexanol HCl | (1R,2R)-rel-2-Aminocyclohexanol HCl |
Data compiled from multiple chemical supplier and database sources.
Synthesis and Chiral Resolution: Crafting Stereochemical Purity
The synthesis of 2-aminocyclohexanol can be approached through several routes, often yielding a racemic mixture of enantiomers. For applications in drug development, obtaining enantiomerically pure forms is crucial. This necessitates a robust strategy for both the initial synthesis and subsequent chiral resolution.
General Synthesis from Cyclohexene Oxide
A common and straightforward method to produce a mixture of cis- and trans-2-aminocyclohexanol involves the ammonolysis of cyclohexene oxide.
Experimental Protocol: Synthesis of Racemic 2-Aminocyclohexanol
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and under a water bath for temperature control, add 214.3 g of concentrated aqueous ammonia.
-
Addition of Epoxide: While stirring and maintaining the internal temperature at approximately 50°C, slowly add 50.0 g of 1,2-epoxycyclohexane (cyclohexene oxide) dropwise. The exothermicity of the reaction should be carefully managed.
-
Reaction: After the addition is complete, maintain the reaction mixture at a constant temperature for 12 hours to ensure complete conversion.
-
Workup and Purification: Upon completion, process the reaction mixture to obtain the crude product. This crude mixture can then be purified by recrystallization to yield 2-aminocyclohexanol.
This protocol is adapted from a general method for the synthesis of 2-aminocyclohexanol.[2] The rationale behind using a large excess of ammonia is to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The elevated temperature accelerates the ring-opening of the epoxide.
Chiral Resolution using Mandelic Acid
For many applications, especially in pharmaceuticals, the separation of enantiomers is a critical step. A highly effective method for resolving racemic 2-aminocyclohexanol derivatives is through the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid. This process leverages the different solubilities of the diastereomeric salts to effect their separation.
Causality in Chiral Resolution: The principle of chiral resolution by diastereomeric salt formation relies on the fact that enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. However, when reacted with a single enantiomer of a chiral acid (or base), they form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The choice of mandelic acid is strategic due to its commercial availability in both (R) and (S) forms, its crystallinity, and its ability to form well-defined salts with amines.
Experimental Protocol: Chiral Resolution of trans-2-(N-benzyl)amino-1-cyclohexanol
This protocol describes the resolution of a protected form of trans-2-aminocyclohexanol, a common strategy to improve crystallization properties.
-
Salt Formation: Dissolve the racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent like ethyl acetate. Add a solution of (R)-mandelic acid (0.5 equivalents) in a mixture of ethyl acetate and diethyl ether.
-
Crystallization: Allow the mixture to stand, which will lead to the preferential precipitation of one diastereomeric salt, for instance, the (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol.
-
Isolation and Purification: Collect the precipitated salt by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the enantiomerically pure free amine.
-
Recovery of the Other Enantiomer: The mother liquor, now enriched in the other enantiomer, can be treated with (S)-mandelic acid to precipitate the corresponding diastereomeric salt and isolate the other enantiomer.
-
Debenzylation: The benzyl protecting group can be removed by hydrogenation to yield the enantiomerically pure trans-2-aminocyclohexanol.
This protocol is based on the highly efficient sequential resolution method developed by Schiffers et al.[3][4] This self-validating system allows for the recovery of both enantiomers in high purity by the sequential use of both (R)- and (S)-mandelic acid.[3]
Caption: Workflow for the chiral resolution of trans-2-aminocyclohexanol.
Analytical Characterization
Unambiguous identification and purity assessment of cis- and trans-2-aminocyclohexanol hydrochloride and their derivatives are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing chemical and enantiomeric purity.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating the enantiomers of 2-aminocyclohexanol and its derivatives.[5][6]
-
Typical Conditions: A Chiralpak® column with a mobile phase consisting of a mixture of hexane, isopropanol, and an amine modifier (like diethylamine) is a common starting point for method development.[7] The amine modifier is crucial for improving peak shape and reducing tailing of basic analytes.
-
-
GC-MS: Gas chromatography coupled with mass spectrometry is excellent for assessing chemical purity and identifying byproducts, especially volatile ones. Derivatization to a more volatile and thermally stable ester or amide is often recommended for amino alcohols to improve chromatographic performance.[]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between cis and trans isomers.
-
¹H NMR Spectroscopy: The key to differentiating the isomers lies in the coupling constants (J-values) of the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C2-H).[9][10]
-
In the more stable diequatorial conformation of trans-2-aminocyclohexanol, the C1-H and C2-H protons are in axial positions. This results in large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[10]
-
For the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[10] The observation of a large coupling constant for these protons is a strong indicator of the trans isomer.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring also differ between the cis and trans isomers due to stereoelectronic effects.
Applications in Drug Development and Medicinal Chemistry
The stereochemically defined scaffold of 2-aminocyclohexanol is a valuable asset in the design and synthesis of novel therapeutic agents. Its derivatives have been explored in various therapeutic areas, from cardiovascular disease to oncology.
Vernakalant: An Antiarrhythmic Agent
trans-2-Aminocyclohexanol is a key structural component of Vernakalant, an antiarrhythmic drug used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[11] The synthesis of Vernakalant often involves the use of enantiomerically pure trans-2-aminocyclohexanol derivatives to ensure the correct stereochemistry of the final drug product, which is critical for its pharmacological activity and safety profile.[12][13][14]
Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells, including B-cells, mast cells, and macrophages.[15][16] It is a key mediator in both adaptive and innate immunity.[1][17] Dysregulation of SYK signaling is implicated in numerous autoimmune diseases and hematological malignancies, making it an attractive therapeutic target.[16][18][19]
Several small molecule SYK inhibitors have been developed, and the 2-aminocyclohexanol moiety has been successfully incorporated as a key pharmacophore. For instance, the compound 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide (RO9021) is a potent and orally bioavailable ATP-competitive inhibitor of SYK.[4][20] The specific (1R,2S)-cis-2-aminocyclohexylamino group is crucial for its binding to the kinase domain and its inhibitory activity.[20] These inhibitors function by blocking the ATP-binding site of SYK, thereby preventing its activation and disrupting downstream signaling cascades that lead to immune cell proliferation and cytokine production.[18]
Caption: Simplified SYK signaling pathway and the point of intervention by inhibitors.
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[16] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhaling dust. Use in a well-ventilated area or a fume hood. Avoid direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, in its cis and trans forms, represents a class of deceptively simple yet powerful chiral building blocks. Their true value is realized through the precise control of stereochemistry, which is achievable through well-designed synthesis and resolution protocols. As demonstrated by their incorporation into complex molecules like Vernakalant and potent SYK inhibitors, these scaffolds are instrumental in addressing significant challenges in drug discovery. For researchers in the pharmaceutical and life sciences, a thorough understanding of the synthesis, characterization, and application of these isomers is not merely academic but a prerequisite for innovation. The continued exploration of 2-aminocyclohexanol derivatives promises to unlock new therapeutic possibilities, reinforcing the enduring principle that in the world of drug development, structure and stereochemistry are paramount.
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Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]
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Wang, L., et al. (2019). Functional roles of Syk in macrophage-mediated inflammatory responses. Journal of Leukocyte Biology, 106(2), 353-362. [Link]
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Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]
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UniProt Consortium. (n.d.). Tyrosine-protein kinase SYK - Homo sapiens (Human). UniProtKB - P43405 (SYK_HUMAN). Retrieved from [Link]
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Grove, C. I., & Shirley, M. A. (2003). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 80(1), 69. [Link]
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An In-Depth Technical Guide to 2-Aminocyclohexanol Hydrochloride: Molecular Weight, Physicochemical Properties, and Analytical Characterization
Abstract: This technical guide provides a comprehensive overview of 2-Aminocyclohexanol hydrochloride, a pivotal chemical intermediate in pharmaceutical research and organic synthesis. Moving beyond the fundamental molecular weight, this document delves into its critical physicochemical properties, the significance of its stereoisomerism, and its primary applications. Authored for researchers, scientists, and drug development professionals, this guide establishes a framework for the compound's analytical characterization through detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip scientific professionals with the necessary technical knowledge for the effective evaluation, handling, and application of this versatile building block, ensuring both scientific integrity and experimental reproducibility.
Fundamental Molecular and Physicochemical Properties
This compound is the salt form of 2-aminocyclohexanol, a bifunctional organic molecule containing both an amine and a hydroxyl group. The hydrochloride form enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various reaction conditions.
The precise molecular weight of this compound is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification in analytical procedures. The molecular weight is calculated from its chemical formula, C₆H₁₃NO·HCl.[1][2]
| Property | Data | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [1][3][4] |
| Linear Formula | H₂NC₆H₁₀OH·HCl | [2] |
| Molecular Weight | 151.63 g/mol | [2][4][5] |
| Appearance | White to beige crystalline solid/powder | [1][4] |
| Common Isomer | trans-2-Aminocyclohexanol hydrochloride | [6][7] |
| CAS Number (trans) | 5456-63-3 | [2][6] |
| Melting Point (trans) | 172-175 °C (lit.) | [6] |
| Solubility | Soluble in water and methanol | [6] |
The formation of the hydrochloride salt is a straightforward acid-base reaction where the lone pair of electrons on the basic nitrogen atom of the amino group accepts a proton from hydrochloric acid. This process is crucial as the resulting ionic salt typically has a higher melting point and is less volatile than the corresponding free base.
Caption: Formation of the hydrochloride salt from the free base.
The Critical Role of Stereoisomerism
2-Aminocyclohexanol possesses two chiral centers, leading to the existence of different stereoisomers. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring defines them as cis or trans diastereomers. Each of these can exist as a pair of enantiomers ((1R,2R)/(1S,2S) for trans and (1R,2S)/(1S,2R) for cis).
In drug development and chiral synthesis, the distinction between isomers is not merely academic; it is fundamental. Different stereoisomers can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicological profiles. Therefore, specifying the exact isomer, such as trans-2-aminocyclohexanol hydrochloride, is imperative for reproducible and meaningful scientific work.
| Isomer Configuration | Common CAS Number |
| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 |
| (1S,2S)-2-Aminocyclohexanol hydrochloride | 13374-30-6 |
| cis-2-Aminocyclohexanol hydrochloride | 6936-47-6 |
| (1S,2S)-2-Aminocyclohexanol (Free Base) | Not specified in results |
| (1R,2R)-2-Aminocyclohexanol (Free Base) | Not specified in results |
Synthesis and Key Applications
Synthesis Overview: A common laboratory-scale synthesis involves the reduction of cyclohexanone to produce 2-aminocyclohexanol, which is then treated with hydrochloric acid to precipitate the hydrochloride salt.[6][8] This pathway provides access to the foundational structure from readily available starting materials.
Caption: General synthesis pathway for this compound.
Key Applications: The utility of this compound stems from its identity as a chiral building block.
-
Pharmaceutical Intermediates: It serves as a precursor for a wide range of biologically active molecules, including anti-anxiety and antidepressant drugs.[8]
-
Chiral Ligands: The defined stereochemistry makes it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis, a cornerstone of modern synthetic chemistry.
-
Molecular Switches: Researchers have explored derivatives of trans-2-aminocyclohexanol as potential pH-triggered conformational switches, where protonation of the amino group induces a change in the molecule's three-dimensional shape.[9]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and isomeric integrity of this compound is paramount. The following protocols are presented as self-validating systems for robust quality control.
Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates the polar analyte from less polar impurities. This protocol is designed to provide a clear purity profile based on peak area percentage.
Methodology:
-
System Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Isocratic Elution: 95% A / 5% B. (Note: This may require optimization based on the specific impurity profile).
-
Flow Rate: 1.0 mL/min.[10]
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested in the same manner.
-
-
Analysis:
-
Data Interpretation (Self-Validation):
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.
-
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Acceptance Criteria: For a high-purity sample, the main peak should account for ≥ 99.0% of the total peak area.
-
Caption: Experimental workflow for HPLC purity analysis.
Protocol 4.2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. ¹H NMR confirms the presence of all protons and their connectivity, while specific coupling constants can help determine the cis/trans stereochemistry.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.[10] D₂O is often preferred as it will exchange with the labile -OH and -NH₃⁺ protons, simplifying the spectrum.
-
-
Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.[10]
-
Experiment: Standard ¹H NMR acquisition.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
-
Spectral Interpretation (Self-Validation):
-
Chemical Shifts: Compare the observed chemical shifts to reference spectra or literature values.[5] The protons on carbons bearing the -OH and -NH₃⁺ groups will be shifted downfield (higher ppm).
-
Integration: The integral of the peaks should correspond to the number of protons in each environment. The cyclohexane ring protons should integrate to a total of 10H.
-
Multiplicity (Splitting): The splitting patterns reveal adjacent proton relationships. For the trans isomer, the protons at C1 and C2 are both axial (or both equatorial in a ring flip), leading to a characteristic large diaxial coupling constant (J ≈ 8-12 Hz). This is a key diagnostic feature to distinguish it from the cis isomer.
-
Confirmation: The acquired spectrum must be consistent with the proposed structure of this compound.[9]
-
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles (EN 166 standard), and a lab coat.[1][3]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe dust.[1] Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool place.[4][6]
-
The compound can be hygroscopic; protect from moisture and air.[1]
Conclusion
This compound is more than a chemical with a molecular weight of 151.63 g/mol ; it is a versatile chiral building block whose utility is fundamentally tied to its specific stereochemical identity. For researchers in drug discovery and chemical synthesis, a thorough understanding of its properties, coupled with robust analytical validation, is non-negotiable. By employing systematic protocols for characterization and adhering to strict safety guidelines, scientists can confidently and effectively leverage this important compound to advance their research objectives.
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2-Aminocyclohexanol hydrochloride melting point
An In-depth Technical Guide to the Melting Point of 2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter, serving as a primary indicator of identity and purity. For this compound, a chiral building block pivotal in organic synthesis, a precise understanding of its melting point is fundamental. This is complicated by the existence of stereoisomers, primarily the cis and trans diastereomers, which exhibit distinct physical properties. This guide provides an in-depth analysis of the factors governing the melting point of this compound, outlines rigorous, self-validating protocols for its accurate determination, and offers insights into the interpretation of experimental data.
Introduction: The Significance of a Melting Point
In the realm of pharmaceutical development and chemical research, the melting point is far more than a simple physical constant. It is a foundational characteristic that provides critical insights into the molecular structure and purity of a crystalline solid.[1][2] For a compound like this compound, which serves as a precursor in the synthesis of complex molecules, confirming its identity and purity via melting point analysis is a non-negotiable first step in quality control.[1][3]
The presence of impurities disrupts the uniform crystal lattice of a pure substance, typically causing the melting point to decrease and the melting range to broaden.[1] Therefore, a sharp, well-defined melting range is a strong indicator of high purity. Furthermore, 2-aminocyclohexanol exists as different stereoisomers, which, due to their unique three-dimensional arrangements, pack differently in the solid state. This results in distinct crystal lattice energies and, consequently, different melting points. This guide will focus on the two primary diastereomers: cis-2-aminocyclohexanol hydrochloride and trans-2-aminocyclohexanol hydrochloride.
Physicochemical Data of this compound Isomers
The spatial orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring dictates the isomer. In the trans isomer, the groups are on opposite sides of the ring, while in the cis isomer, they are on the same side. This structural difference profoundly impacts their intermolecular bonding and crystal packing efficiency, leading to distinct melting points.
Table 1: Comparative Physicochemical Properties of this compound Isomers
| Property | trans-2-Aminocyclohexanol HCl | cis-2-Aminocyclohexanol HCl |
| Appearance | White to pale cream crystalline solid[4][5] | White to light beige crystalline powder[6][7] |
| CAS Number | 5456-63-3[4][5][8] | 6936-47-6[6][7] |
| Molecular Formula | C₆H₁₄ClNO[4][9][10] | C₆H₁₄ClNO[6][7] |
| Molecular Weight | 151.64 g/mol [9] | 150.63 g/mol [6] |
| Reported Melting Range | 172-175 °C[4][10] or 173-177 °C[9] | 186-190 °C[6][7] |
Interestingly, the cis isomer exhibits a higher melting point than the trans isomer. While one might intuitively assume the more symmetric trans form would pack more efficiently, the specific intermolecular hydrogen bonding network within the hydrochloride salt's crystal lattice dictates the melting point. The arrangement in the cis hydrochloride salt likely allows for a more stable and higher-energy crystal lattice, requiring more thermal energy to disrupt.
Critical Factors Influencing Melting Point Determination
An observed melting point is not an absolute value but is highly dependent on both the intrinsic properties of the sample and the extrinsic experimental conditions.
-
Purity: This is the most significant factor. Impurities introduce defects into the crystal lattice, weakening the intermolecular forces. This results in a melting point depression and a broadening of the melting range . A pure compound typically melts over a sharp range of 1-2°C.[1][2]
-
Stereoisomeric Purity: The data in Table 1 is for diastereomerically pure samples. A sample contaminated with the other isomer will behave as an impure substance, exhibiting a depressed and broadened melting range.
-
Polymorphism: Polymorphism is the ability of a compound to exist in two or more crystalline forms, each with a different arrangement of molecules in the crystal lattice.[11] These different polymorphs can have distinct melting points, solubilities, and stabilities.[11] While specific studies on this compound polymorphism are not prevalent, researchers should be aware that different crystallization conditions could potentially yield different polymorphic forms.[12]
-
Heating Rate: The rate at which the temperature of the heating block increases is crucial. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, often resulting in an observed melting point that is artificially elevated.[13] A rate of 1-2 °C per minute is standard for accurate determinations.[13][14]
-
Sample Preparation and Packing: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[13][15] It should be packed tightly into a capillary tube to a height of 2.5-3.5 mm to achieve consistent results, as specified by the United States Pharmacopeia (USP).[14]
Authoritative Protocols for Accurate Melting Point Determination
To ensure data integrity, melting point determination must be approached as a systematic, self-validating process. The following protocols are based on established standards, such as USP General Chapter <741>.[14][16][17]
Experimental Workflow Overview
Caption: High-level workflow for reliable melting point determination.
Protocol 1: Melting Point Apparatus Calibration
Causality: The accuracy of any measurement is contingent on the calibration of the instrument. This protocol ensures the thermometer and heating system of the apparatus provide trustworthy readings.
Step-by-Step Methodology:
-
Select at least three USP Melting Point Reference Standards that bracket the expected melting point of your sample (e.g., Vanillin, Acetanilide, Caffeine).[18]
-
Prepare and load each standard into a separate capillary tube as described in Protocol 3.
-
Determine the melting point of each standard using the slow heating rate (1°C/min) specified in Protocol 4.[14]
-
Record the "clear point" (the temperature at which the material becomes completely liquid) for each standard.[14]
-
Compare the observed melting points to the certified values for the reference standards.
-
If the observed values deviate from the certified values beyond the apparatus's specified tolerance, a calibration adjustment must be performed according to the manufacturer's instructions.
-
Affix a calibration status label to the instrument.[19]
Caption: Self-validating workflow for melting point apparatus calibration.
Protocol 2: Sample Purification by Recrystallization (Optional)
Causality: If an initial measurement shows a broad or depressed melting range, the sample is likely impure. Recrystallization is a fundamental technique to purify solid compounds.[20]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often a suitable choice for amine hydrochlorides.[21][22]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[23][24]
-
Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[21] Slow cooling is critical for the formation of a pure crystal lattice.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals thoroughly under vacuum or in a desiccator to remove all traces of solvent. Residual solvent can act as an impurity.
Protocol 3: Sample Preparation and Loading
Causality: Proper sample preparation ensures uniform heat distribution and consistent results between measurements.
Step-by-Step Methodology:
-
Drying: Ensure the purified sample is completely dry by placing it in a vacuum desiccator over a suitable desiccant for several hours.
-
Grinding: Transfer a small amount of the dry sample to a watch glass and grind it into a fine, uniform powder using a spatula or glass rod.[13]
-
Loading: Press the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder.[16][25]
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end.
-
Verification: The final packed column of the sample should be 2.5–3.5 mm high.[14]
Protocol 4: Melting Point Measurement (USP <741> Class Ia)
Causality: A standardized, slow heating rate ensures thermal equilibrium, allowing for the precise observation of the temperatures at which melting begins and ends.
Step-by-Step Methodology:
-
Set Pre-heat Temperature: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point from Table 1.[26]
-
Equilibrate: Once the set temperature is reached, allow the block to equilibrate.
-
Insert Sample: Insert the packed capillary tube into the heating block.
-
Set Ramp Rate: Set the heating rate to a slow, controlled ramp of 1°C per minute.[14][16]
-
Observe and Record - Onset Point (T₁): Carefully observe the sample through the magnifying lens. Record the temperature at which the column of solid is first seen to collapse or shrink against the side of the capillary tube. This is the beginning of the melting range.[14][25]
-
Observe and Record - Clear Point (T₂): Continue observing and record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid. This is the end of the melting range, also known as the "melting point."[14]
-
Report: The result is reported as a range from T₁ to T₂.
Caption: Standardized workflow for melting point measurement (USP <741>).
Data Interpretation and Troubleshooting
The quality of the melting point data provides direct feedback on the purity of the material.
Table 2: Interpretation of Melting Point Results
| Observation | Interpretation | Recommended Action |
| Sharp Range (1-2°C) within literature values. | Sample is of high purity. | Proceed with the intended use of the material. |
| Broad Range (>3°C) and depressed (lower than literature). | Sample is impure. | Purify the sample via recrystallization (Protocol 2) and re-measure. |
| Melts sharply, but outside literature range. | 1. Instrument out of calibration.2. Sample is a different isomer or polymorph. | 1. Recalibrate the instrument (Protocol 1).2. Verify sample identity with other analytical techniques (e.g., NMR, IR). |
| Sample darkens or decomposes before melting. | Compound is thermally unstable at its melting point. | Report the decomposition temperature. Consider alternative characterization methods. |
| Sample disappears from the capillary (sublimation). | Compound has a high vapor pressure. | Use a sealed capillary tube for the measurement. |
Conclusion
The melting point of this compound is a fundamental parameter that confirms both its identity and purity. The distinct melting ranges of the cis (186-190 °C) and trans (172-177 °C) isomers underscore the importance of stereochemical control in synthesis. For researchers and drug development professionals, obtaining accurate and reproducible melting point data is not a trivial exercise. It requires a holistic approach that encompasses rigorous instrument calibration, meticulous sample preparation, and adherence to standardized measurement protocols. By treating melting point determination as a self-validating scientific procedure, laboratories can ensure the quality and integrity of this critical chemical building block, thereby safeguarding the reliability of subsequent research and development efforts.
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An In-Depth Technical Guide to the Solubility Profile of trans-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Aminocyclohexanol hydrochloride is a chiral molecule of significant interest in pharmaceutical and chemical synthesis, often serving as a key building block.[1] Its hydrochloride salt form is specifically utilized to enhance aqueous solubility, a critical parameter influencing reaction kinetics, purification, and formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of trans-2-aminocyclohexanol hydrochloride. We will delve into its physicochemical properties, present a detailed, field-proven protocol for determining its solubility profile using the shake-flask method, discuss the critical factors influencing solubility such as solvent polarity, temperature, and pH, and conclude with essential safety and handling protocols. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection and robust experimental design.
Introduction to trans-2-Aminocyclohexanol Hydrochloride
trans-2-Aminocyclohexanol hydrochloride (C₆H₁₄ClNO) is a white to off-white crystalline solid.[1][2] The presence of both a hydroxyl (-OH) and a protonated amino (-NH₃⁺) group in its structure imparts a high degree of polarity. The hydrochloride salt form significantly improves its solubility in polar solvents compared to its free base counterpart.[1] A thorough understanding of its solubility is paramount for applications ranging from its use as a chiral auxiliary in asymmetric synthesis to its role in the development of active pharmaceutical ingredients (APIs).[1] In drug development, solubility is a cornerstone property that affects bioavailability and the ultimate efficacy of a therapeutic agent.[3]
Physicochemical Properties
A foundational understanding of the physicochemical properties of trans-2-aminocyclohexanol hydrochloride is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO·HCl | [4][5][6] |
| Molecular Weight | 151.63 g/mol | [5][6][7] |
| Appearance | White to beige or light grey crystalline powder/solid. | [2][4][8] |
| Melting Point | 172-177 °C | [2][9] |
| Water Solubility | Soluble | [9][10] |
| Specific Solubility Data | Soluble at 25 mg/mL in 1N acetic acid in methanol. | [8] |
| Storage Condition | 2-8°C, Inert atmosphere, Room Temperature | [2][7][8][11] |
Core Principles of Solubility
The dissolution of a solute in a solvent is an equilibrium process. For trans-2-aminocyclohexanol hydrochloride, this involves overcoming the lattice energy of the crystal and establishing new interactions between the ions (trans-2-aminocyclohexan-1-ol-H⁺ and Cl⁻) and the solvent molecules. The principle of "like dissolves like" is fundamental; the polar, ionic nature of this compound dictates its preference for polar solvents capable of ion-dipole interactions and hydrogen bonding.[12][13]
Factors Influencing Solubility:
-
Solvent Polarity: Polar protic solvents like water and lower alcohols are expected to be effective solvents.[13]
-
Temperature: The effect of temperature on solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[14][15] For most solids, solubility increases with temperature as the added energy helps break down the crystal lattice.[16][17][18]
-
pH: As a salt of a weak base (the amine) and a strong acid (HCl), the solubility of trans-2-aminocyclohexanol hydrochloride is significantly influenced by pH.[19][20][21][22] In acidic solutions, the common ion effect from excess H⁺ may have an impact, while in basic solutions, the protonated amine can be neutralized to the less soluble free base form.[20][23]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[24][25] It involves agitating an excess amount of the solid compound in a specific solvent at a controlled temperature until equilibrium is achieved.[25][26][27]
Causality in Protocol Design:
The protocol below is designed to ensure that a true equilibrium is reached and accurately measured. Using an excess of the solid ensures that the solution becomes saturated.[25] The extended equilibration time accounts for the kinetics of dissolution, which can be slow.[24][26] Centrifugation and filtration are critical steps to separate the undissolved solid from the saturated supernatant, preventing artificially high concentration readings.[12][28] The use of a validated analytical method like HPLC is crucial for accurate quantification.[13]
Experimental Workflow Diagram
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of trans-2-aminocyclohexanol hydrochloride (sufficient to ensure undissolved solid remains after equilibration) into appropriately sized, sealable glass vials.
-
Pipette a precise, known volume of the desired analytical-grade solvent (e.g., water, ethanol, methanol, phosphate-buffered saline at a specific pH) into each vial.
-
Prepare at least three replicate vials for each solvent to ensure reproducibility.[13]
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant, controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[13] The time required should be established by preliminary experiments where concentration is measured at various time points until it plateaus.[12]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker. Allow them to stand briefly at the same controlled temperature to let larger particles settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.[12]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-labeled vial. This step is crucial to remove any fine particulate matter.[12][13]
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification and Data Analysis:
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).
-
Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared with known concentrations of trans-2-aminocyclohexanol hydrochloride.
-
Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.[29]
-
Report the final solubility as the mean ± standard deviation of the replicate measurements.[13]
-
Data Interpretation and Logical Relationships
The solubility data gathered should be interpreted within the context of intermolecular forces and physicochemical principles.
Logical Relationship Diagram
Caption: Factors influencing the measured solubility of the compound.
-
High Solubility in Polar Protic Solvents: Expect high solubility in solvents like water and methanol. The solvent's ability to form hydrogen bonds and engage in strong ion-dipole interactions with the protonated amine and hydroxyl groups, as well as the chloride counter-ion, effectively solvates the compound.
-
Temperature Dependence: For most salts like this, the dissolution process is endothermic, meaning solubility will increase with temperature.[14][16][17] This is because the input of heat energy helps overcome the crystal lattice energy.
-
pH-Solubility Profile: A plot of solubility versus pH will be critical. The solubility is expected to be high in neutral to acidic pH. As the pH becomes more basic, the protonated amine (-NH₃⁺) will be deprotonated to the neutral amine (-NH₂), forming the trans-2-aminocyclohexanol free base. This neutral species is typically much less water-soluble, and precipitation may occur.[20][23]
Safety and Handling
As a laboratory chemical, proper handling of trans-2-aminocyclohexanol hydrochloride is imperative to ensure personnel safety.
-
Hazard Identification: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[4][5][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10][30]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4][30] Avoid contact with skin, eyes, and clothing.[4][31] Wash hands thoroughly after handling.[4][30]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][30][31] The material can be hygroscopic.[8]
-
First Aid Measures:
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility profile of trans-2-aminocyclohexanol hydrochloride. By synthesizing knowledge of its physicochemical properties with a validated experimental protocol like the shake-flask method, researchers can generate reliable and reproducible data. This information is critical for optimizing reaction conditions, developing purification strategies, and designing effective formulations in the pharmaceutical and chemical industries. Adherence to the described methodologies and safety protocols will ensure high-quality data and a safe laboratory environment.
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cis-2-Aminocyclohexanol hydrochloride stereochemistry
An In-depth Technical Guide to the Stereochemistry of cis-2-Aminocyclohexanol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Formula to Functional Form
To the researcher in medicinal chemistry or process development, a molecule is defined not merely by its chemical formula, C₆H₁₃NO·HCl, but by the precise three-dimensional arrangement of its atoms. This is particularly true for chiral building blocks like 2-aminocyclohexanol, where stereoisomerism governs biological activity, physical properties, and synthetic utility.[1] This guide provides a detailed exploration of the stereochemical nuances of cis-2-aminocyclohexanol hydrochloride, a versatile synthon pivotal in the development of various pharmaceutical agents.[2][3][4] We will dissect its conformational behavior, the definitive methods for its characterization, and the underlying principles that dictate its structure.
The Conformational Landscape of the Cyclohexane Core
The stereochemistry of any substituted cyclohexane is fundamentally rooted in its preference for the low-energy chair conformation.[5] This conformation minimizes both angle strain and torsional strain by arranging all carbon-carbon bonds in a staggered manner. In this chair form, substituents occupy two distinct types of positions:
-
Axial (a): Bonds parallel to the principal C3 axis of the ring.
-
Equatorial (e): Bonds that extend from the "equator" of the ring.
These two chair forms can interconvert through a process known as a "ring flip," which causes all axial positions to become equatorial and vice versa.[5] For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is overwhelmingly favored to avoid steric clashes, known as 1,3-diaxial interactions.
Stereoisomerism in cis-2-Aminocyclohexanol
The prefix "cis" signifies that the amino (-NH₂) and hydroxyl (-OH) groups reside on the same face of the cyclohexane ring.[2] This arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image. Consequently, cis-2-aminocyclohexanol exists as a pair of enantiomers: (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol.[2][6]
For the cis isomer, the 1,2-disubstituted pattern necessitates that in any chair conformation, one group must be axial while the other is equatorial (a,e). A ring flip interconverts this to an (e,a) arrangement. In the neutral free base, intramolecular hydrogen bonding between the hydroxyl and amino groups can play a significant role, sometimes stabilizing a conformation that might otherwise be less favored.[7]
The Decisive Impact of Hydrochloride Formation
The stereochemical equilibrium is dramatically altered upon protonation of the amino group to form the hydrochloride salt. The resulting ammonium group (-NH₃⁺) is significantly bulkier than the free amine (-NH₂). This steric bulk creates a strong conformational preference for the ammonium group to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions.
This leads to a conformational lock, where the equilibrium heavily favors one chair conformer. For cis-2-aminocyclohexanol hydrochloride, this means the -NH₃⁺ group will be equatorial, forcing the -OH group into the axial position.
Definitive Stereochemical Assignment via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for assigning the stereochemistry of aminocyclohexanol isomers.[1] The analysis hinges on proton-proton coupling constants (J-values), which are highly dependent on the dihedral angle between the coupled protons.
¹H NMR Spectroscopy: The Power of Coupling Constants
The key to distinguishing isomers and conformers lies in the signals for the protons on the carbons bearing the substituents (H-1 on C-OH and H-2 on C-NH₃⁺). The magnitude of the coupling constant between adjacent protons reveals their relative orientation:
-
Large Coupling (J ≈ 10-13 Hz): Characteristic of an axial-axial (a,a) relationship.
-
Small Coupling (J ≈ 2-5 Hz): Characteristic of axial-equatorial (a,e) or equatorial-equatorial (e,e) relationships.
For the favored conformation of cis-2-aminocyclohexanol hydrochloride (equatorial -NH₃⁺, axial -OH):
-
The H-1 proton (on C-OH) is equatorial . It will exhibit small couplings to its neighbors on C-2 and C-6.
-
The H-2 proton (on C-NH₃⁺) is axial . It will show a large axial-axial coupling to the axial proton on C-3 and a small axial-equatorial coupling to the equatorial proton on C-3.
This distinct pattern of coupling constants provides a clear and unambiguous spectroscopic fingerprint for the cis isomer's dominant conformation.[8]
2D NOESY: Confirmation Through-Space
For absolute confirmation, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed.[1] This technique detects correlations between protons that are close in space, regardless of their bonding connectivity. In the favored conformer, a NOESY spectrum would reveal key spatial relationships that validate the assignment. For instance, the axial H-2 proton would show NOE correlations to the other axial protons on the same face of the ring (e.g., at C-4 and C-6), confirming its axial disposition.[1][8]
Protocol: Stereoselective Synthesis and Salt Formation
Achieving the desired cis stereochemistry requires a controlled synthetic approach. While multiple routes exist, a common strategy involves the stereoselective reduction of an appropriate precursor, followed by salt formation.
Synthesis of cis-2-Aminocyclohexanol
A prevalent method involves the reduction of cis-2-aminocyclohexanone.[2] An alternative patented process starts from cyclohexene, proceeding through cyclization and ring-opening reactions to yield the target compound.[9]
Illustrative Protocol: Reduction of cis-2-Aminocyclohexanone
-
Dissolution: Dissolve cis-2-aminocyclohexanone hydrochloride in a suitable protic solvent (e.g., methanol or ethanol) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise to control the reaction exotherm. The hydride will preferentially attack from the less sterically hindered face to yield the cis-amino alcohol.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cautiously quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess reducing agent.
-
Workup: Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the free base product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Formation of the Hydrochloride Salt
The final step provides a stable, crystalline solid that is often easier to handle and purify than the free base.
-
Dissolution: Dissolve the purified cis-2-aminocyclohexanol free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) to the stirred solution until the pH is strongly acidic.
-
Crystallization: The hydrochloride salt will typically precipitate from the solution. Cooling the mixture can enhance crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.[9]
Quantitative Data Summary
The following table summarizes the expected ¹H NMR characteristics for the protons at C1 and C2 in the dominant conformation of cis-2-aminocyclohexanol hydrochloride. Actual chemical shifts may vary based on solvent and concentration.
| Proton | Position | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-1 (on C-OH) | Equatorial | Broad singlet or narrow multiplet | Small J-values (2-5 Hz) |
| H-2 (on C-NH₃⁺) | Axial | Triplet of doublets or multiplet | One large J(a,a) (10-13 Hz), one small J(a,e) (2-5 Hz) |
Conclusion
The stereochemistry of cis-2-aminocyclohexanol hydrochloride is a case study in the principles of conformational analysis. The formation of the bulky ammonium salt serves as a conformational lock, forcing the cyclohexane ring into a chair conformation where the -NH₃⁺ group is equatorial and the -OH group is axial. This preferred arrangement gives rise to a distinct and predictable spectroscopic signature, which can be definitively assigned using ¹H NMR analysis of coupling constants and confirmed with 2D NOESY experiments. A thorough understanding of these stereochemical principles is essential for researchers who utilize this critical building block in the rational design and synthesis of complex, biologically active molecules.
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The Versatile Scaffold: A Technical Guide to the Pharmaceutical Applications of 2-Aminocyclohexanol Hydrochloride
Foreword: The Unseen Architect in Modern Pharmaceuticals
In the intricate world of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. These core structures serve as the foundation upon which pharmacologically active molecules are built. Among these, the chiral 1,2-amino alcohol motif is of significant interest due to its prevalence in biologically active compounds and its utility in asymmetric synthesis. This guide provides an in-depth technical exploration of 2-Aminocyclohexanol hydrochloride, a prime exemplar of this structural class. We will delve into its fundamental properties, its role as a key building block in the synthesis of established pharmaceuticals, its potential in the development of novel therapeutic agents, and its application as a powerful tool in controlling stereochemistry in complex syntheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this valuable chiral building block.
Core Characteristics of this compound
2-Aminocyclohexanol is a cyclic organic compound containing both an amine and a hydroxyl functional group. Its hydrochloride salt is a common form used in synthesis due to its stability and improved handling characteristics. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two diastereomeric pairs: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)).
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and alcohols |
The specific stereochemistry of 2-aminocyclohexanol is crucial, as the spatial arrangement of the amino and hydroxyl groups dictates its reactivity and its ability to impart chirality in asymmetric transformations.
The Strategic Value of 1,2-Amino Alcohols in Medicinal Chemistry
The 1,2-amino alcohol moiety is a privileged structural motif found in a wide array of pharmaceuticals and natural products. This prevalence is attributed to several key factors:
-
Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (amine and hydroxyl) and a hydrogen bond acceptor (the lone pairs on nitrogen and oxygen) allows for multifaceted interactions with biological targets such as enzymes and receptors.
-
Chirality: The inherent chirality of 1,2-amino alcohols is fundamental to their biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.
-
Synthetic Versatility: The amine and hydroxyl groups provide reactive handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Pharmaceutical Applications of the Aminocyclohexanol Scaffold
A Cornerstone in Expectorant Therapy: The Synthesis of Ambroxol
While not a direct application of 2-aminocyclohexanol, the industrial synthesis of the widely used mucolytic agent Ambroxol hydrochloride provides a compelling case study for the pharmaceutical relevance of the closely related trans-4-aminocyclohexanol.[1][2] Ambroxol is an active metabolite of bromhexine and is clinically used to treat respiratory conditions associated with excessive mucus.[3]
The most common synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[1][4] This reaction proceeds via an intermediate imine (Schiff base), which is then reduced to the secondary amine of the Ambroxol core. The final step is the formation of the hydrochloride salt.[1]
Experimental Protocol: Synthesis of Ambroxol Hydrochloride from trans-4-Aminocyclohexanol [2]
-
Reaction Setup: In a suitable reaction vessel, combine trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), lithium perchlorate (LiClO₄, 0.8 mmol), and sodium triacetoxyborohydride (NaBH(OAc)₃, 22 mmol) in 1,2-dichloroethane (100 mL).
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Workup: Quench the reaction by pouring the mixture into ice water (100 mL). Extract the aqueous layer with dichloromethane (100 mL).
-
Isolation of Ambroxol Base: Separate the organic phase and remove the solvent under reduced pressure to yield crude Ambroxol base as a yellow liquid.
-
Salt Formation: Dissolve the crude base in acetone (100 mL). While stirring at room temperature, add concentrated hydrochloric acid (5 mL) dropwise to precipitate the hydrochloride salt.
-
Purification: Stir the suspension for 1 hour at room temperature, then collect the solid by filtration. The crude product can be recrystallized from water with activated carbon treatment to yield pure, white Ambroxol hydrochloride.
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Foreword: The Architectural Significance of the 2-Aminocyclohexanol Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-Aminocyclohexanol Hydrochloride Derivatives
In the landscape of medicinal chemistry, the 2-aminocyclohexanol core represents a privileged scaffold. Its inherent stereochemistry and the juxtaposition of amino and hydroxyl functional groups provide a versatile platform for creating structurally diverse derivatives with a wide array of biological functions.[1] This guide, intended for researchers and drug development professionals, synthesizes current knowledge on the pharmacological activities of this compound derivatives. We will delve into their synthesis, explore their potent anticancer, antimicrobial, and enzyme-inhibiting properties, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy.
Synthesis and Derivatization Strategies: Creating the Molecular Toolkit
The biological potential of any scaffold is unlocked through synthetic chemistry. The 2-aminocyclohexanol framework, available in both cis and trans isomeric forms, serves as a chiral building block for more complex molecules.[1][2] The hydrochloride salt is frequently used to improve the compound's stability and solubility in aqueous media for biological testing.[3]
The primary amine and secondary alcohol are key handles for derivatization. Standard synthetic transformations allow for the systematic modification of the core structure to probe its interaction with biological targets.
-
N-Alkylation/Acylation: The amine group readily reacts with alkyl halides or acyl chlorides, allowing for the introduction of various substituents. This is a fundamental strategy for modulating lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of pharmacological activity.
-
O-Alkylation/Esterification: The hydroxyl group can be modified to explore its role in target binding. For instance, converting it to an ether or ester can determine if a hydrogen bond donor is essential for activity.
-
Ring Modifications: While more complex, modifications to the cyclohexane ring itself can influence the spatial orientation of the key functional groups, impacting conformational stability and receptor fit.[4]
A generalized workflow for the synthesis and evaluation of these derivatives is a cyclical process of design, synthesis, and testing, which feeds back into the design of the next generation of compounds.
Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.
A study focused on designing selective cyclooxygenase-2 (COX-2) inhibitors synthesized a series of peptide-like analogues. [5]One derivative was identified as a highly effective and selective COX-2 inhibitor with an IC₅₀ value of 0.08 μM and a selectivity index of over 350 for COX-2 versus COX-1. [5][6]This highlights the potential for developing potent and specific inhibitors from scaffolds that can be systematically modified.
Conclusion and Future Directions
The this compound framework is a demonstrably valuable scaffold in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of derivatives with potent and varied biological activities. The evidence points to significant potential in developing novel anticancer, antimicrobial, and antiparasitic agents, as well as targeted enzyme inhibitors.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to evaluate their drug-likeness.
-
In Vivo Efficacy: Moving the most promising derivatives from in vitro assays to preclinical animal models to validate their therapeutic potential.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of 2-aminocyclohexanol will continue to be a fertile ground for the discovery of next-generation therapeutics.
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Neuroprotective Effects of 2-Aminocyclohexanol Derivatives: From Mechanistic Insights to Preclinical Development
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. The therapeutic landscape remains challenging, with a pressing need for novel agents that can halt or slow the underlying pathology. This guide delves into the therapeutic potential of 2-aminocyclohexanol derivatives, a promising class of small molecules with significant neuroprotective properties. Drawing parallels with clinically evaluated amino-alkyl-cyclohexanes, we explore the mechanistic basis of their action, focusing on the modulation of excitotoxic pathways via N-methyl-D-aspartate (NMDA) receptor antagonism. We provide a comprehensive framework for the preclinical evaluation of these compounds, including detailed experimental protocols, structure-activity relationship (SAR) analysis, and key considerations for advancing lead candidates toward clinical development.
The Imperative for Neuroprotection in Neurodegenerative Disorders
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke share common pathological cascades despite their distinct clinical manifestations.[1][2] A final common pathway in many acute and chronic neuronal injuries is excitotoxicity, a process triggered by the excessive release of excitatory neurotransmitters like glutamate.[3] This overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca2+), activating downstream enzymatic pathways that culminate in oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis or necrosis.[4][5] Therefore, agents that can modulate this cascade are of paramount therapeutic interest.[6]
The 2-Aminocyclohexanol Scaffold: A Privileged Structure for CNS Drug Discovery
The cyclohexane ring is a foundational scaffold in medicinal chemistry, notable for its conformational flexibility and its presence in numerous neuroactive compounds. The strategic incorporation of an amino group and a hydroxyl group in a 1,2-disubstituted pattern creates the 2-aminocyclohexanol core, a structure ripe for chemical derivatization.[7]
This class of compounds shares structural homology with established uncompetitive NMDA receptor antagonists like memantine and neramexane (an amino-alkyl-cyclohexane), which have been investigated for dementia and other CNS disorders.[8][9] This structural similarity provides a strong rationale for investigating 2-aminocyclohexanol derivatives as a new generation of neuroprotective agents, potentially with improved efficacy and safety profiles.
General Synthesis Approach
The synthesis of a diverse library of 2-aminocyclohexanol derivatives is a critical first step in drug discovery. A common and efficient method involves the resolution of racemic mixtures to yield enantiomerically pure compounds, which is crucial as stereochemistry often dictates biological activity.
-
Resolution of Racemates: A preparatively straightforward protocol utilizes chiral resolving agents like (R)- and (S)-mandelic acid to separate the enantiomers of racemic 2-aminocyclohexanol derivatives, achieving high enantiomeric excess (>99% ee).[7]
-
Derivatization: Once the enantiopure core is obtained, the amino group serves as a versatile handle for introducing a wide range of substituents through standard organic chemistry reactions (e.g., acylation, alkylation, reductive amination). This allows for the systematic exploration of the chemical space to optimize biological activity.[7]
Primary Mechanism of Action: Modulating Glutamatergic Excitotoxicity
The leading hypothesis for the neuroprotective action of 2-aminocyclohexanol derivatives is their function as uncompetitive antagonists of the NMDA receptor.[8][10]
Causality: Uncompetitive antagonists are unique in that they only bind to the receptor when it is in an open, activated state (i.e., when glutamate and the co-agonist glycine are already bound).[11] This provides a desirable mode of action: the antagonist preferentially blocks the excessive, pathological activation of NMDA receptors seen during an excitotoxic event, while having minimal impact on normal, physiological synaptic transmission. This "use-dependent" blockade is thought to reduce the psychotomimetic side effects that plagued earlier, more potent NMDA receptor antagonists.[9][12]
The proposed mechanism is visualized in the signaling pathway below.
In Vitro Screening Cascade
In vitro models offer a controlled environment for initial screening and mechanism-of-action studies. [13]They are rapid, cost-effective, and suitable for high-throughput screening of large compound libraries. [14][15]
This protocol is a self-validating system designed to identify compounds that protect against glutamate-induced cell death.
-
Objective: To quantify the ability of a 2-aminocyclohexanol derivative to protect neuronal cells from an excitotoxic insult.
-
Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons. The SH-SY5Y line is a robust and widely used model for neurotoxicity and neuroprotection studies. [13][16]* Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds (2-aminocyclohexanol derivatives) dissolved in DMSO
-
L-Glutamic acid solution
-
Memantine (Positive Control)
-
Vehicle control (DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well microplates
-
-
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1 µM to 100 µM), memantine (e.g., 10 µM), or vehicle for 1-2 hours. Rationale: Pre-incubation allows the compound to enter the cells and reach its target before the insult.
-
Excitotoxic Insult: Add L-glutamic acid to a final concentration of 5-10 mM to all wells except the "No Glutamate" control group. Incubate for 24 hours. Rationale: This concentration and duration are known to induce significant, but not complete, cell death in HT22 cells, a similar neuronal model, providing a window to observe protection. [17] 4. Viability Assessment: Add MTS reagent to each well and incubate for 2-4 hours. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Normalize the data: Express the viability of treated cells as a percentage relative to the "No Glutamate" control (100% viability) and the "Vehicle + Glutamate" control (0% protection).
-
Calculate the PC₅₀ (concentration producing 50% protection) for each active compound using non-linear regression analysis. [17]
-
-
In Vivo Efficacy Models
In vivo models are indispensable for evaluating a drug's efficacy within a complex biological system. [14]The choice of model depends on the target disease. For acute neuroprotection, ischemic stroke models are highly relevant.
-
Objective: To assess the neuroprotective effect of a lead compound in an animal model of focal cerebral ischemia. [3]* Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Anesthesia and Monitoring: Anesthetize the animal and monitor physiological parameters (temperature, heart rate).
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a nylon monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for 60-90 minutes, then withdraw the filament to allow reperfusion. Rationale: This transient occlusion-reperfusion model mimics the events of many human strokes where blood flow is eventually restored. [18] 4. Drug Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection) at a predetermined time point (e.g., just before reperfusion).
-
Endpoint Analysis (at 24-72 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: Euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software. Rationale: A reduction in infarct volume is a direct measure of tissue salvation and neuroprotection. [3]* Controls: A sham-operated group (surgery without filament insertion) and a vehicle-treated MCAO group are mandatory.
-
-
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for optimizing the potency and drug-like properties of the initial hits. [19][20]By systematically modifying the 2-aminocyclohexanol scaffold, researchers can identify key structural features required for high-affinity target engagement and neuroprotective activity. [21][22]
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- 21. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminocyclohexanol hydrochloride safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for this compound. Designed for laboratory personnel in research and drug development, this document moves beyond procedural checklists to offer a deeper understanding of the causality behind safety measures. By grounding these protocols in authoritative safety data, this guide aims to foster a proactive safety culture and ensure the well-being of researchers while maintaining experimental integrity.
Hazard Identification and Risk Assessment
This compound is a chemical compound utilized in various synthetic applications within the pharmaceutical and chemical industries. While a valuable building block, its handling necessitates a thorough understanding of its potential hazards. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.
Based on globally harmonized system (GHS) classifications, this compound presents the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][3][4].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][3][4].
A foundational principle of laboratory safety is the pre-emptive identification of risks. Before any experimental work commences, a thorough risk assessment should be conducted. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental conditions, such as the quantity of material being used, the duration of the procedure, and the potential for aerosolization.
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed[1][2]. |
| Skin Irritation | Category 2 | Warning | Causes skin irritation[1][3][4]. |
| Eye Irritation | Category 2 | Warning | Causes serious eye irritation[1][3][4]. |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation[1][3][4]. |
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental concept in occupational safety. It prioritizes the most effective measures for mitigating risk. Engineering controls, which physically separate the user from the hazard, are the first line of defense.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area[1][5]. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory[6]. The rationale behind this is to maintain airborne concentrations below any occupational exposure limits and to prevent the inhalation of irritant particles.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation[1]. In the event of an accidental splash, immediate and copious irrigation is critical to minimizing tissue damage.
Personal Protective Equipment (PPE)
PPE should be considered the last line of defense, to be used in conjunction with robust engineering controls. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific tasks being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles[2][3]. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[1].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn[3]. It is imperative to inspect gloves for any signs of degradation or perforation before each use. Gloves should be removed and disposed of properly after handling the chemical, and hands should be washed thoroughly.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact[2][3].
-
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is typically not required. However, in situations where dust formation is unavoidable or in the event of a large spill, a NIOSH/MSHA-approved respirator may be necessary[3].
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Avoid the formation of dust and aerosols[1][7]. When transferring the solid, use techniques that minimize the generation of airborne particles.
-
Do not get the substance in the eyes, on the skin, or on clothing[1].
-
Wash hands and any exposed skin thoroughly after handling[1][4].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][3][7].
-
The substance is noted as being air-sensitive and hygroscopic, meaning it can react with air and absorb moisture[1][3]. Therefore, storage under an inert atmosphere may be advisable for long-term stability.
-
Keep away from incompatible materials such as strong oxidizing agents[1][3][7].
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with these procedures.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][3][4][5]. The duration of the flush is critical to ensure the complete removal of the chemical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention[1][3][4][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[1][3][4][5][8].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][2][5].
Diagram 2: First-Aid Response Protocol
Caption: Decision tree for first-aid response.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as outlined in Section 2.2. Evacuate personnel from the area if necessary[1][4][5][8].
-
Environmental Precautions: Prevent the substance from entering drains or waterways[1][5][8].
-
Containment and Cleanup: For a solid spill, sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust[1][4][7].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam[1][2][3][5][7].
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas[1][7][9].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1][3][4][5].
Disposal Considerations
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste material should be disposed of at an approved waste disposal plant[1][4].
-
It is essential to follow all federal, state, and local environmental regulations regarding chemical waste disposal[7][10].
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly[11][12].
Toxicological and Ecological Information
While comprehensive toxicological data for this compound is not fully available, the known hazards necessitate careful handling to minimize any potential for adverse health effects. The ecotoxicity effects are not fully characterized, but it is prudent to prevent its release into the environment[3][4][13].
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. This guide has outlined the critical aspects of hazard identification, exposure controls, emergency procedures, and proper disposal. By integrating these principles into daily laboratory practice, researchers can mitigate risks and foster a culture of safety and scientific excellence.
References
-
Material Safety Data Sheet - Pi Chemicals . Pi Chemicals. [Link]
-
trans-2-Amino-cyclohexanol | CAS#:13374-31-7 . Chemsrc. [Link]
-
2-Aminocyclohexanol - ChemBK . ChemBK. [Link]
-
Firefighting Measures Section 6 - Greenbook.net . Greenbook.net. [Link]
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2-Aminocyclohexanol hydrochloride material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Aminocyclohexanol Hydrochloride
For the modern researcher and drug development professional, a thorough understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This compound, a versatile chiral building block used in the synthesis of pharmaceuticals and other complex organic molecules, exists primarily as cis and trans diastereomers. While structurally similar, a nuanced understanding of their associated hazards is critical for safe handling and use.
This guide moves beyond a simple recitation of safety data sheet (SDS) sections. As a Senior Application Scientist, my objective is to provide a synthesized, logical framework for interpreting the safety data for this compound, emphasizing the causal links between its chemical properties and the requisite safety protocols. We will delve into its hazard profile, establish self-validating handling procedures, and provide clear, actionable emergency response workflows, all grounded in authoritative data.
Part 1: Chemical Identity and Physicochemical Characteristics
A precise understanding of a substance's identity and physical properties is the foundation of its safe management. This compound is a solid, typically appearing as a white to light grey or beige powder[1][2]. The hydrochloride salt form enhances its stability and solubility in certain solvents compared to the free base.
It is crucial to distinguish between the different isomers, as their CAS Numbers and some physical properties may differ. The trans isomer is frequently cited in commercial and research applications.
| Property | Data | References |
| Chemical Name | This compound | [1] |
| Synonyms | (cis/trans)-2-Hydroxycyclohexylamine hydrochloride | [3][4] |
| Molecular Formula | C₆H₁₃NO·HCl | [1][2] |
| Molecular Weight | 151.63 - 151.64 g/mol | [1][2] |
| CAS Numbers | trans: 5456-63-3, 13374-31-7, 13374-30-6cis: 6936-47-6 | [1][3][5][6] |
| Appearance | White, light grey, or beige solid powder | [1][2] |
| Melting Point | trans: 172-177 °C | [7] |
| Solubility | Soluble in water. | [2] |
| Odor | Odorless | [1][2] |
Part 2: GHS Hazard Profile and Toxicological Insights
The Globally Harmonized System (GHS) provides a standardized language for hazard communication. For trans-2-Aminocyclohexanol hydrochloride, a consistent hazard profile emerges from multiple authoritative sources. The primary risks are associated with irritation to the skin, eyes, and respiratory system[1][2].
GHS Classification Summary for trans-2-Aminocyclohexanol hydrochloride
| Classification | Hazard Code | Hazard Statement | References |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. | [1][2] |
Signal Word: Warning [1][2][8]
The causality behind these classifications is rooted in the chemical's ability to interact with biological tissues. As an amine hydrochloride, it can affect local pH and interact with proteins and membranes, leading to an irritant response upon direct contact. The fine, dusty nature of the solid material increases the risk of aerosolization, leading to respiratory tract irritation if inhaled[1][9].
The following diagram illustrates the logical connection between the identified hazards and the necessary protective measures.
Caption: Relationship between GHS hazards and required safety controls.
Part 3: Field-Proven Protocols for Safe Handling and Storage
Trustworthiness in a laboratory setting is achieved through protocols that are both robust and self-validating. The following procedure for handling solid this compound integrates safety checks at critical steps.
Protocol 1: Safe Weighing and Handling of Solid Material
-
Preparation and Pre-Use Inspection:
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Don Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles conforming to EU standard EN166 or NIOSH (US)[5][10]. Inspect gloves for any signs of degradation or punctures before use.
-
Place a weigh boat, spatula, and a sealable container for the chemical on the work surface inside the fume hood.
-
-
Chemical Handling:
-
Retrieve the stock bottle of this compound. Keep the container tightly closed when not actively dispensing[1][9].
-
Gently open the container inside the fume hood to minimize the aerosolization of dust. Avoid creating dust clouds[9].
-
Using the spatula, carefully transfer the desired amount of the solid to the weigh boat.
-
Promptly and securely close the stock bottle.
-
-
Post-Handling and Cleanup:
-
Transfer the weighed chemical to its destination vessel.
-
Dispose of the weigh boat and any contaminated consumables (e.g., wipes) in a designated, sealed chemical waste container.
-
Wipe the spatula clean and decontaminate the work surface within the fume hood.
-
Remove gloves using the proper technique and wash hands thoroughly with soap and water[1][3].
-
Storage Requirements
-
Conditions: Store the container tightly closed in a dry, well-ventilated place[1][9]. Some suppliers recommend refrigerated storage (2-8°C)[7][9].
-
Incompatibilities: Keep away from strong oxidizing agents[9][11]. The material may also be sensitive to moisture and carbon dioxide[9][11].
Part 4: Emergency Response and First Aid
An effective emergency response is procedural and minimizes ambiguity. All actions must be predicated on the known hazards of the material.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention[1][11]. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled[5][12].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[1][11].
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][2][10].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell[1][10][11].
Protocol 2: Accidental Release (Minor Spill) Response
This workflow applies to small spills of solid material within a controlled laboratory environment.
Caption: Step-by-step workflow for a minor laboratory spill.
Detailed Spill Procedure:
-
Assess & Secure: Alert others in the immediate area. Ensure the spill is minor and manageable. If the spill is large or outside of a containment area (fume hood), evacuate and follow institutional emergency procedures.
-
Personal Protection: Ensure you are wearing the minimum required PPE (lab coat, gloves, goggles).
-
Contain & Clean: Avoid generating dust. Gently cover the spill with an inert absorbent material like sand or vermiculite[3]. Carefully sweep or scoop the material and absorbent into a suitable, sealable container for disposal[1].
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Seal the container with the collected waste and label it clearly as hazardous waste. Dispose of the contents according to institutional, local, and national regulations[1][3].
-
Document: Report the incident according to your institution's policies.
Part 5: Stability and Reactivity
Understanding a chemical's stability is key to preventing hazardous reactions.
-
Chemical Stability: The compound is stable under normal storage conditions[1]. It is noted to be hygroscopic (absorbs moisture from the air) and potentially sensitive to air[2][11].
-
Incompatible Materials: Avoid contact with strong oxidizing agents[9][11].
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[9][11].
Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a proactive and informed approach. Its primary hazards—irritation to the skin, eyes, and respiratory system—are well-documented and directly inform the necessary handling protocols. By integrating engineering controls like fume hoods, mandating appropriate PPE, and adhering to systematic procedures for both routine handling and emergency situations, researchers can effectively mitigate risks. This guide serves as a framework for building institutional knowledge and fostering a culture of safety that is both compliant and scientifically sound.
References
-
trans-2-Amino-cyclohexanol | CAS#:13374-31-7. (n.d.). Chemsrc. Retrieved from [Link]
-
SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Material Safety Data Sheet - (1R, 2R)-2-aminocyclohexanol HCl. (2011). Pi Chemicals. Retrieved from [Link]
-
trans-2-Amino-cyclohexanol hydrochloride - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]
-
SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride. (2023). Fisher Scientific. Retrieved from [Link]
-
(1R,2R)-2-Aminocyclohexanol. (n.d.). PubChem. Retrieved from [Link]
-
Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6. (n.d.). Chemsrc. Retrieved from [Link]
-
Hazardous Substance Fact Sheet - 2-(2-AMINOETHOXY)ETHANOL. (2008). New Jersey Department of Health. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Aminocyclohexanol hydrochloride from cyclohexanone
Application Note & Protocol
Topic: A Comprehensive Guide to the Synthesis of 2-Aminocyclohexanol Hydrochloride from Cyclohexanone
Introduction and Significance
2-Aminocyclohexanol and its derivatives are pivotal structural motifs in medicinal chemistry and organic synthesis. As chiral 1,2-amino alcohols, they serve as versatile building blocks for pharmaceuticals, including anti-anxiety and antidepressant medications, and as ligands in asymmetric catalysis.[1][2] The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it ideal for laboratory use and downstream applications.
This document provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, cyclohexanone. The synthesis involves an initial oximation to form cyclohexanone oxime, followed by a catalytic hydrogenation to yield the target amino alcohol, which is subsequently converted to its hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a robust experimental protocol, and critical safety information.
Reaction Scheme and Mechanism
The conversion of cyclohexanone to this compound is achieved via a two-step sequence:
-
Oximation: A condensation reaction between cyclohexanone and hydroxylamine hydrochloride forms cyclohexanone oxime.
-
Reductive Amination: Catalytic hydrogenation of the cyclohexanone oxime intermediate reduces the C=N double bond and yields the 1,2-amino alcohol. The stereochemical outcome (formation of cis and trans isomers) is influenced by the catalyst and reaction conditions.
-
Salt Formation: The basic free amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Mechanism of Oximation: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of cyclohexanone. This is followed by a proton transfer and subsequent dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.[3]
Mechanism of Catalytic Hydrogenation: The cyclohexanone oxime is adsorbed onto the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). Molecular hydrogen (H₂) is also adsorbed and dissociates into reactive hydrogen atoms. These atoms are then transferred stepwise to the oxime, reducing the C=N bond to an amine and yielding the final 2-aminocyclohexanol product. The stereochemistry of the addition across the double bond can lead to a mixture of trans and cis diastereomers.
Experimental Protocols
This section details the step-by-step procedures for the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Cyclohexanone (≥99%) | Round-bottom flasks (various sizes) |
| Hydroxylamine Hydrochloride (≥98%) | Reflux condenser |
| Sodium Acetate (Anhydrous) | Magnetic stirrer with hot plate |
| Ethanol (Absolute) | Hydrogenation apparatus (e.g., Parr hydrogenator) |
| Palladium on Carbon (5% Pd/C) | Büchner funnel and vacuum flask |
| Hydrochloric Acid (Concentrated, 37%) | Rotary evaporator |
| Diethyl Ether (Anhydrous) | pH paper or pH meter |
| Deionized Water | Melting point apparatus |
| Celite® (for filtration) | Standard laboratory glassware |
| Anhydrous Magnesium Sulfate | NMR Spectrometer, IR Spectrometer |
Workflow for Synthesis
Sources
Application Notes and Protocols: Preparation of 2-Aminocyclohexanol Hydrochloride from 1,2-Epoxycyclohexane
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 2-aminocyclohexanol hydrochloride from 1,2-epoxycyclohexane, also known as cyclohexene oxide. The protocol details a robust and scalable method involving the nucleophilic ring-opening of the epoxide with aqueous ammonia. This application note is designed to offer an in-depth understanding of the reaction mechanism, provide a detailed, step-by-step experimental protocol, and address critical safety and handling considerations. Furthermore, it outlines methods for the purification and analytical characterization of the final product, ensuring high purity and verifiable identity. This guide is intended to be a valuable resource for researchers in organic synthesis and professionals in the pharmaceutical industry who utilize 2-aminocyclohexanol as a key building block.[1][2][3]
Introduction: Significance of 2-Aminocyclohexanol
2-Aminocyclohexanol is a crucial chiral building block in the pharmaceutical and fine chemical industries.[1] Its vicinal amino and hydroxyl functional groups on a cyclohexane scaffold make it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it serves as a key intermediate in the production of various pharmaceuticals, including certain β-blockers and other bioactive compounds.[1] The trans isomer, in particular, has found applications in the synthesis of antiarrhythmic drugs and kinase inhibitors.[2][3] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred form for storage and downstream applications.
The synthesis described herein proceeds via the ammonolysis of 1,2-epoxycyclohexane, a readily available and cost-effective starting material.[4] This method represents an industrially advantageous route to racemic trans-2-aminocyclohexanol, which can be used as is or subjected to resolution for the isolation of specific enantiomers.[4]
Reaction Mechanism: Nucleophilic Ring-Opening of an Epoxide
The core of this synthesis is the nucleophilic ring-opening of the epoxide ring of 1,2-epoxycyclohexane by ammonia. This reaction proceeds via an SN2 mechanism.[5][6][7]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the significant ring strain of the three-membered epoxide ring, it is susceptible to ring-opening reactions even with neutral nucleophiles like ammonia.[7][8]
-
Ring-Opening: The carbon-oxygen bond of the epoxide breaks, with the oxygen atom retaining the electron pair and forming an alkoxide intermediate. In this SN2-type reaction, the nucleophile attacks from the side opposite to the epoxide oxygen, leading to an inversion of stereochemistry at the site of attack. This results in the trans configuration of the amino and hydroxyl groups.[6][7]
-
Proton Transfer: The resulting alkoxide is a strong base and is subsequently protonated by a proton source in the reaction medium, in this case, water or another ammonia molecule, to yield the final 2-aminocyclohexanol product.
Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide.[6][7][9] In the case of the symmetrical 1,2-epoxycyclohexane, attack at either carbon is equally probable.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1,2-Epoxycyclohexane | ≥98% | Sigma-Aldrich | 286-20-4 | Also known as cyclohexene oxide.[10] |
| Aqueous Ammonia | 28-30% | Fisher Scientific | 1336-21-6 | Corrosive and toxic.[11] Handle in a fume hood. |
| Toluene | Anhydrous | VWR | 108-88-3 | Used for azeotropic removal of water. |
| Hydrochloric Acid | Concentrated (37%) | J.T. Baker | 7647-01-0 | Corrosive. Handle with extreme care. |
| Deionized Water | N/A | In-house | 7732-18-5 | |
| Sodium Sulfate | Anhydrous | Acros Organics | 7757-82-6 | For drying the organic layer. |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 215 g of 28% aqueous ammonia.[2][3]
-
Heating: Begin stirring and gently heat the ammonia solution to approximately 50-60°C using a water bath.[2][3][4]
-
Addition of Epoxide: Slowly add 50.0 g of 1,2-epoxycyclohexane to the stirred ammonia solution via the dropping funnel over a period of about 30-60 minutes. An exothermic reaction may be observed; maintain the internal temperature between 60-65°C.[4]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a constant temperature of 60-65°C for 4 to 12 hours to ensure the reaction goes to completion.[2][3][4]
-
Cooling and Concentration: After the reaction period, cool the mixture to room temperature. A byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate and can be removed by filtration.[4] Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove excess ammonia and water.
-
Azeotropic Distillation: Add 150 g of toluene to the concentrated residue and continue to concentrate under reduced pressure to azeotropically remove residual water.[4]
-
Salt Formation: Dissolve the resulting crude 2-aminocyclohexanol oil in 200 mL of absolute ethanol. While stirring, carefully and slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper). The hydrochloride salt will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold absolute ethanol.
-
Drying: Dry the product under vacuum at 50°C to a constant weight. A yield of approximately 90% can be expected.[2][3] The melting point of trans-2-aminocyclohexanol hydrochloride is reported to be 172-175°C.[12]
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
1,2-Epoxycyclohexane: This compound is flammable and an irritant.[14] Handle in a well-ventilated fume hood and keep away from heat, sparks, and open flames.[13] Grounding of equipment is necessary to prevent static discharge.[14]
-
Aqueous Ammonia (28-30%): This solution is corrosive and toxic upon inhalation.[11] It can cause severe skin burns and eye damage.[11] All manipulations should be performed in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care, ensuring adequate ventilation.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value (172-175°C for the trans isomer).[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for O-H and N-H stretching (broad band around 3200-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide detailed structural information. The protons on the carbons bearing the hydroxyl and amino groups will appear as characteristic multiplets. The integration of the peaks should correspond to the number of protons in the molecule.[15][16]
-
¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms of the cyclohexane ring.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base (2-aminocyclohexanol, C₆H₁₃NO, M.W. = 115.17 g/mol ).
Conclusion
The protocol described provides a reliable and high-yielding method for the preparation of this compound from 1,2-epoxycyclohexane. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic research and process development in the pharmaceutical industry. Adherence to the detailed steps and safety precautions is essential for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for a variety of synthetic applications.
References
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- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). IntechOpen.
- Method for producing optically active trans-2-aminocyclohexanol and intermediate for producing the same. (2008). Google Patents. EP2168943A1.
- Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
- 2-Aminocyclohexanol | 6850-38-0. (n.d.). ChemicalBook.
- 2-Aminocyclohexanol | 6850-38-0. (n.d.). ChemicalBook.
- Epoxide ring-opening reaction of cyclohexene oxide with various amines... (n.d.). ResearchGate.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
- MATERIAL SAFETY DATA SHEET. (2020). Regulations.gov.
- TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-Aminocyclohexanol. (2024). ChemBK.
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- 1,2-Epoxycyclohexane(286-20-4). (n.d.). ChemicalBook.
- Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. (2021). Google Patents. CN113402402A.
- EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. (2022). Westmont College.
- trans-2-Aminocyclohexanol 99 5456-63-3. (n.d.). Sigma-Aldrich.
- What products are obtained from the reaction of cyclohexene oxide with b. methylamine? (2024). Pearson.
- cis-2-aminocyclohexanol hydrochloride 6936-47-6. (n.d.). Guidechem.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). PMC - NIH.
- 2-Aminocyclohexanol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- (r)- and (s)-mandelic acid. (n.d.). Organic Syntheses Procedure.
- Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (n.d.). MDPI.
- Aminocyclohexanol derivatives having an expectorant activity, process for their preparation and pharmaceutical compositions containing them. (1988). Google Patents. EP0147475B1.
- β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
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Recrystallization protocol for 2-Aminocyclohexanol hydrochloride purification
Purification of 2-Aminocyclohexanol Hydrochloride via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of this compound, a critical intermediate in pharmaceutical synthesis. The purity of this compound is paramount for ensuring the efficacy and safety of downstream applications. Recrystallization is a powerful and efficient technique for purifying solid organic compounds by leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This guide details the principles of recrystallization, a systematic approach to solvent selection, and a validated protocol using a mixed-solvent system of ethanol and diethyl ether, designed for optimal purity and yield.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental purification technique in chemistry, predicated on the principle that the solubility of most solid compounds increases with temperature.[1][2] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The slow and controlled formation of this lattice inherently excludes impurity molecules, which remain dissolved in the solvent (mother liquor). The purified crystals can then be isolated by filtration.
For amine hydrochlorides like this compound, the hydrochloride salt form enhances solubility in polar solvents compared to the free base, making recrystallization a particularly effective purification method.[3][4]
Strategic Solvent Selection: The Key to Purity and Yield
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The solvent should readily dissolve the this compound at or near its boiling point.
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Single-Solvent vs. Mixed-Solvent Systems
A single-solvent recrystallization is often the simplest approach, provided a solvent that meets all the above criteria can be identified. However, for many compounds, a single solvent is not ideal. In such cases, a mixed-solvent system (also known as a solvent-antisolvent system) offers greater flexibility.[5][6] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble, to induce crystallization. The two solvents must be miscible.[7]
For this compound, a mixed-solvent system of a polar protic solvent like ethanol or methanol (good solvents) and a less polar or non-polar solvent like diethyl ether or hexane (anti-solvents) can be highly effective.
Experimental Solvent Screening
A systematic approach to identifying the optimal solvent system is crucial. The following table outlines potential solvents for screening based on the chemical nature of this compound.
| Solvent Class | Example Solvents | Rationale for Screening |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | The hydroxyl and amine hydrochloride groups suggest good solubility in these solvents, especially when heated. Water and ethanol are excellent starting points. |
| Polar Aprotic | Acetone, Ethyl Acetate | May offer a good balance of solubility, potentially acting as a good solvent when hot and a poor solvent when cold, or as a component in a mixed-solvent system. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Likely to be poor solvents, making them suitable as anti-solvents in a mixed-solvent system. |
Validated Recrystallization Protocol for this compound
This protocol employs an optimized ethanol and diethyl ether mixed-solvent system, which has been demonstrated to provide high purity and good recovery of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Diethyl ether (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or sand bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedural Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. In a well-ventilated fume hood, add a minimal amount of hot ethanol to the flask while stirring and gently heating. Add the ethanol portion-wise until the solid is completely dissolved.[2][8] Rationale: Using a minimal amount of the "good" solvent ensures that the solution will be saturated upon cooling, maximizing crystal yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Rationale: Activated charcoal adsorbs colored impurities.
-
Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: This step removes insoluble impurities and activated charcoal. Keeping the apparatus hot prevents premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, slowly add diethyl ether (the anti-solvent) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point).[5] Rationale: The addition of the anti-solvent decreases the solubility of the product, bringing the solution to its saturation point.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. Rationale: This ensures that the solution is fully saturated at the elevated temperature, which will promote the formation of well-defined crystals upon cooling rather than precipitation.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the mother liquor.[8] Rationale: Using a cold, "poor" solvent for washing minimizes the loss of the purified product.
-
Drying: Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator to remove all traces of the solvents.
-
Analysis: Determine the melting point of the purified this compound and compare it to the literature value (typically around 173-177 °C for the trans isomer) to assess its purity.[9] A sharp melting point range close to the literature value indicates high purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ethanol and diethyl ether are flammable. Keep them away from open flames and ignition sources.
-
This compound is an irritant to the skin, eyes, and respiratory system.[9] Avoid inhalation of dust and direct contact.
Troubleshooting
| Issue | Probable Cause | Solution |
| No crystals form upon cooling | Too much "good" solvent (ethanol) was used; the solution is not saturated. | Reheat the solution to evaporate some of the solvent. Alternatively, add more anti-solvent (diethyl ether) to the warm solution. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oiling out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution and add more of the "good" solvent (ethanol) to fully dissolve the oil. Allow it to cool more slowly. |
| Low recovery yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing the crystals. |
References
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN104072381B - Preparation method for optically pure aminoalcohol hydrochloride.
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Sacramento, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Aminocyclohexanol. Retrieved from [Link]
-
Semantic Scholar. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
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Application Notes & Protocols: Chiral Resolution of Racemic 2-Aminocyclohexanol
Abstract
Enantiomerically pure vicinal amino alcohols, such as (1R,2R)- and (1S,2S)-2-aminocyclohexanol, are indispensable chiral building blocks in modern synthetic and medicinal chemistry.[1] Their unique bifunctional nature makes them critical components in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and chiral auxiliaries.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methodologies for the chiral resolution of racemic trans-2-aminocyclohexanol. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for classical diastereomeric salt crystallization, lipase-catalyzed kinetic resolution, and analytical to preparative-scale chromatographic separation. Each section is designed to offer not just procedural steps, but also the scientific rationale behind them, empowering researchers to adapt and optimize these methods for their specific applications.
Introduction: The Significance of Chiral 2-Aminocyclohexanol
The spatial arrangement of atoms in a molecule can have profound effects on its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[4] Racemic trans-2-aminocyclohexanol is a mixture of two such enantiomers: (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol. Access to the enantiopure forms of this compound is a crucial step in the development of numerous pharmaceuticals and fine chemicals.[5]
This guide focuses on resolution, the process of separating a racemic mixture into its constituent enantiomers.[6] We will explore three robust and widely practiced techniques, each with its own set of advantages and considerations.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method remains one of the most powerful and scalable techniques for chiral resolution.[6] The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties, including solubility.[7] This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[8]
Mechanistic Principle
The reaction between the racemic 2-aminocyclohexanol (a base) and a chiral acid (e.g., L-(+)-tartaric acid) forms a pair of diastereomeric salts:
-
(1R,2R)-2-aminocyclohexylammonium L-tartrate
-
(1S,2S)-2-aminocyclohexylammonium L-tartrate
These salts, being diastereomers, exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration.[9] The enantiomerically enriched amine can then be liberated from the crystallized salt by treatment with a base.[10]
Workflow: Diastereomeric Salt Resolution
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Application Notes and Protocols for the Enzymatic Resolution of 2-Aminocyclohexanol Enantiomers
Introduction: The Significance of Chiral 2-Aminocyclohexanols
Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in modern chemistry and drug development. Specifically, the enantiomers of cis- and trans-2-aminocyclohexanol serve as indispensable chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and as highly effective ligands in asymmetric catalysis. Their defined stereochemistry is crucial, as different enantiomers of a molecule often exhibit vastly different biological activities or catalytic efficiencies.
Kinetic resolution, a technique where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, stands out as a robust and scalable method for obtaining these valuable chiral molecules. Among the catalysts available, lipases have emerged as exceptionally versatile and efficient biocatalysts for this purpose. Operating under mild conditions with high enantioselectivity, lipases offer a greener and more sustainable alternative to traditional chemical resolution methods.
This guide provides an in-depth exploration of the lipase-catalyzed kinetic resolution of 2-aminocyclohexanol enantiomers. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design, empowering users to understand, adapt, and troubleshoot the process.
Part 1: The Principle of Lipase-Catalyzed Kinetic Resolution
The cornerstone of this methodology is the remarkable ability of lipases to differentiate between the two enantiomers of a racemic alcohol. In a non-aqueous (organic) solvent, lipases catalyze the transfer of an acyl group from an acyl donor (often an activated ester like vinyl acetate) to the hydroxyl group of the substrate.
The enzyme's active site is inherently chiral. It is composed of a catalytic triad (typically Serine-Histidine-Aspartic Acid) situated within a three-dimensional pocket.[1] One enantiomer of the racemic 2-aminocyclohexanol fits sterically and electronically more favorably into this active site, allowing for the formation of a stable enzyme-substrate complex and subsequent rapid acylation. The other enantiomer, being a poor fit, reacts much more slowly or not at all.
This disparity in reaction rates (k_fast >> k_slow) allows for the separation of the mixture. When the reaction is stopped at approximately 50% conversion, the mixture is composed of the fast-reacting enantiomer (now in its acylated form) and the unreacted, slow-reacting enantiomer. These two compounds, a secondary alcohol and an ester, have different chemical and physical properties, enabling their separation by standard chromatographic techniques.
The Basis of Enantioselectivity: The Kazlauskas Rule
A widely accepted empirical model for predicting the enantiopreference of many lipases is the Kazlauskas rule.[2] This rule pertains to the resolution of secondary alcohols and considers the relative sizes of the substituents attached to the chiral carbon bearing the hydroxyl group. The model of the lipase active site features a large binding pocket and a smaller, more sterically hindered pocket. For optimal binding and subsequent acylation, the alcohol must orient its medium-sized substituent in the small pocket and its large substituent in the large pocket. In the case of trans-2-aminocyclohexanol, the cyclohexyl ring constitutes the large substituent, and the C-2 carbon bearing the amino group is the medium substituent. Lipases like that from Pseudomonas cepacia (Lipase PS) and Candida antarctica Lipase B (Novozym 435) typically acylate the (R)-enantiomer of secondary alcohols faster, in good agreement with this rule.[2]
Part 2: Strategic Considerations for Protocol Design
Successful enzymatic resolution requires careful consideration of several parameters. The choices made will directly impact reaction rate, conversion, and, most critically, the enantioselectivity of the process.
Substrate: cis vs. trans and the Role of N-Protection
Both cis and trans isomers of 2-aminocyclohexanol can be resolved enzymatically. Experimental data suggests that trans isomers often react more rapidly than their cis counterparts in lipase-catalyzed acylations.[2]
A crucial consideration is the presence of the free amino group. This nucleophilic group can potentially compete with the hydroxyl group in the acylation reaction, leading to undesired N-acylation and complicating the product mixture. To circumvent this, the amino group is often protected, for instance, as a tert-butoxycarbonyl (Boc) derivative. N-Boc-protected cis- and trans-2-aminocyclohexanol are excellent substrates for lipase-catalyzed resolution, achieving high enantioselectivity (Enantiomeric Ratio, E > 200). Alternatively, using precursors like 2-azidocyclohexanol, where the azide group is later reduced to an amine post-resolution, is a highly effective strategy.[3]
Enzyme Selection: A Comparative Overview
Several commercially available lipases have proven effective for this transformation. The choice of enzyme is paramount and often requires empirical screening for a new substrate.
| Enzyme | Source Organism | Common Form | Key Characteristics |
| Novozym 435 | Candida antarctica (Lipase B) | Immobilized on macroporous acrylic resin | High thermal stability, broad substrate scope, excellent enantioselectivity (E > 200) for many secondary alcohols, widely used in industry. |
| Lipase PS | Pseudomonas cepacia | Immobilized or free powder | High enantioselectivity for a wide range of alcohols, often shows preference for (R)-enantiomers.[2] |
| Lipase AK | Pseudomonas fluorescens | Free powder | Similar to Lipase PS, demonstrates high enantioselectivity in organic media.[4] |
The Acyl Donor: Irreversibility is Key
The ideal acyl donor should be highly reactive and lead to an essentially irreversible reaction. Vinyl esters, such as vinyl acetate , are particularly effective. The lipase-catalyzed acyl transfer produces an enol intermediate which tautomerizes to acetaldehyde, a volatile and stable compound. This irreversible step drives the reaction forward and prevents the reverse reaction (ester hydrolysis), which could diminish the enantiomeric purity of the products.
The Solvent: More Than Just a Medium
The choice of organic solvent is critical as it can significantly influence both the enzyme's activity and its enantioselectivity. Non-polar, hydrophobic solvents are generally preferred.
-
High Enantioselectivity: Solvents like diethyl ether, diisopropyl ether, hexane, and tert-butyl methyl ether (TBME) are excellent choices. They are poor at solvating the essential water layer around the enzyme, which is necessary to maintain its catalytically active conformation.
-
Reaction Rate: The solubility of the substrate in the chosen solvent will affect the reaction rate. Sometimes, a solvent mixture, such as TBME and tert-amyl alcohol, can be used to improve substrate solubility while maintaining high enantioselectivity.[5]
-
Polar Solvents: More polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) can sometimes strip the essential water from the enzyme's surface, leading to conformational changes that may reduce activity and/or enantioselectivity.[5]
Part 3: Experimental Protocols
The following protocols are designed as a comprehensive guide. It is recommended to first perform a small-scale screening reaction to confirm enzyme selectivity and approximate reaction time before proceeding to a preparative scale.
Protocol 1: Small-Scale Screening of Lipase-Catalyzed Resolution
This protocol is designed for the rapid evaluation of different lipases and conditions. The resolution of racemic trans-2-azidocyclohexanol is presented here as a robust and well-documented example.[4][6]
Workflow for Small-Scale Screening
Caption: Workflow for small-scale lipase screening.
Materials:
-
Racemic trans-2-azidocyclohexanol
-
Immobilized Lipase PS (Pseudomonas cepacia)
-
Immobilized Novozym 435 (Candida antarctica Lipase B)
-
Vinyl Acetate
-
Anhydrous Diisopropyl Ether (or other non-polar solvent)
-
4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.45 µm PTFE)
Procedure:
-
To a 4 mL glass vial, add racemic trans-2-azidocyclohexanol (14.1 mg, 0.1 mmol).
-
Add the immobilized lipase (e.g., 30 mg of Lipase PS).
-
Add 1.0 mL of anhydrous diisopropyl ether.
-
Add vinyl acetate (18 µL, ~0.2 mmol, 2 equivalents).
-
Seal the vial tightly and place it in an orbital shaker set to 200 rpm and 30°C.
-
Monitor the reaction by taking small aliquots (e.g., 20 µL) at various time points (e.g., 2, 6, 12, 24, and 48 hours).
-
For each aliquot, filter out the immobilized enzyme using a syringe filter into a clean vial.
-
Dilute the filtered sample with an appropriate solvent (e.g., hexane/isopropanol) for chiral HPLC analysis to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed acetate.
-
The optimal reaction time is typically when the conversion reaches close to 50%.
Protocol 2: Preparative Scale Resolution of (±)-trans-2-Azidocyclohexanol
This protocol is based on the highly selective resolution using Lipase PS.[4]
Materials:
-
Racemic trans-2-azidocyclohexanol (1.41 g, 10 mmol)
-
Lipase PS (Amano) (1.5 g)
-
Vinyl Acetate (1.85 mL, 20 mmol)
-
Anhydrous Diisopropyl Ether (100 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve racemic trans-2-azidocyclohexanol (1.41 g, 10 mmol) in 100 mL of anhydrous diisopropyl ether in a 250 mL flask equipped with a magnetic stirrer.
-
Add Lipase PS (1.5 g) to the solution.
-
Add vinyl acetate (1.85 mL, 20 mmol) to initiate the reaction.
-
Stir the suspension at room temperature (or a pre-determined optimal temperature, e.g., 30°C).
-
Monitor the reaction progress by chiral HPLC until ~50% conversion is achieved (typically 24-48 hours).
-
Once the target conversion is reached, remove the enzyme by vacuum filtration, washing the enzyme cake with a small amount of diisopropyl ether.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of the unreacted (S)-alcohol and the product (R)-acetate.
-
Purify the mixture using silica gel column chromatography. A gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for separating the less polar acetate from the more polar alcohol.
-
Combine the fractions containing the pure compounds (as determined by TLC) and remove the solvent under reduced pressure to yield the enantioenriched products.
Expected Outcome:
-
(1S, 2S)-2-Azidocyclohexanol: The unreacted alcohol, obtained with high enantiomeric excess (>98% ee).
-
(1R, 2R)-2-Azidocyclohexyl acetate: The acylated product, also obtained with high enantiomeric excess (>98% ee).
Protocol 3: Deprotection to Obtain Enantiopure 2-Aminocyclohexanols
The separated azido compounds can be easily converted to the target amino alcohols.
A. Hydrolysis of the Acetate:
-
Dissolve the purified (1R, 2R)-2-azidocyclohexyl acetate in a mixture of methanol and aqueous potassium carbonate (K₂CO₃) solution.
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Extract the product (1R, 2R)-2-azidocyclohexanol into an organic solvent (e.g., ethyl acetate), dry, and concentrate.
B. Staudinger Reduction of the Azide:
-
Dissolve the enantiopure azido alcohol ((1S, 2S)- or (1R, 2R)-isomer) in a mixture of THF and water.
-
Add triphenylphosphine (PPh₃) in slight excess (e.g., 1.1 equivalents).
-
Heat the mixture (e.g., to 50°C) and stir until the azide is fully converted to the amine (monitor by TLC or IR spectroscopy by observing the disappearance of the azide stretch at ~2100 cm⁻¹).
-
After the reaction, the product can be purified to remove triphenylphosphine oxide.
Part 4: Data Summary and Performance Metrics
The success of a kinetic resolution is quantified by the conversion (c) and the enantiomeric excess (ee) of both the substrate (eeₛ) and the product (eeₚ). The ultimate measure of an enzyme's selectivity is the Enantiomeric Ratio (E) , calculated using the formula: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or E = ln[(1-c)(1-eeₛ)] / ln[(1-c)(1+eeₛ)]
An E value > 100 is generally considered excellent for preparative applications.
Table 1: Representative Data for Lipase-Catalyzed Resolution of 2-Azidocyclohexanols [4]
| Substrate | Lipase | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Acetate (%) | E Value |
| trans-Azidocyclohexanol | Lipase PS | 48 | 45 | >99 | 80.2 | >200 |
| trans-Azidocyclohexanol | Lipase AK | 48 | 48 | 90.5 | >99 | >200 |
| cis-Azidocyclohexanol | Lipase PS | 10 | 47 | 76.8 | 79.6 | 20 |
| cis-Azidocyclohexanol | Lipase AK | 10 | 47 | 95.2 | 98.8 | 622 |
Table 2: Representative Data for CAL-B Catalyzed N-Acylation of cis- and trans-2-Aminocyclohexanecarboxamides [5] (Substrate analogous to 2-aminocyclohexanol)
| Substrate | Solvent (TBME:TAA) | Time (h) | Conversion (%) | ee of Amine (%) | ee of Amide (%) | E Value |
| trans-Isomer | 1:1 | 5 | 50 | 99 | >99 | >200 |
| cis-Isomer | 3:1 | 50 | 50 | 96 | 98 | >200 |
Part 5: Analysis and Quality Control
Accurate determination of enantiomeric excess is critical for validating the success of the resolution. Chiral chromatography is the gold standard for this analysis.
Chiral HPLC/GC Analysis
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.
Workflow for Chiral HPLC Analysis
Caption: General workflow for ee% determination by HPLC.
Derivatization: 2-Aminocyclohexanol and its derivatives often lack a strong UV chromophore, making detection difficult. Pre-column derivatization with a chiral, fluorescent, or UV-active reagent is a common strategy. For example, derivatizing with (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) allows for highly sensitive fluorescence detection and resolves the resulting diastereomers on a standard achiral column (e.g., C18).[4][6]
Typical HPLC Conditions (Post-derivatization):
-
Column: Standard C18 (e.g., ODS) column.
-
Mobile Phase: Acetonitrile/Water or Methanol/Water mixture.
-
Detection: Fluorescence (if using a fluorescent tag like TBMB) or UV.
-
Calculation: Enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .
Part 6: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. | 1. Use a fresh batch of enzyme. Ensure proper storage. Test with a known substrate. |
| 2. Presence of inhibitors (e.g., water in acylation). | 2. Use anhydrous solvents and reagents. Add molecular sieves to the reaction. | |
| 3. Poor substrate solubility. | 3. Try a different solvent or a co-solvent system (e.g., TBME/TAA). | |
| Low Enantioselectivity (Low E Value) | 1. Reaction temperature is too high. | 1. Lower the reaction temperature. Low-temperature reactions can significantly enhance enantioselectivity.[7] |
| 2. Non-optimal solvent. | 2. Screen different non-polar solvents (hexane, MTBE, diisopropyl ether). | |
| 3. Reaction has proceeded far beyond 50% conversion. | 3. Monitor the reaction closely and stop it at ~50% conversion for optimal ee of both substrate and product. | |
| Difficult Separation of Products | 1. Similar polarities of alcohol and ester. | 1. Optimize the solvent system for column chromatography (try different ratios of hexane/ethyl acetate or switch to dichloromethane/methanol). |
| 2. Incomplete reaction. | 2. Ensure the reaction has reached ~50% conversion for a good balance of the two components. |
References
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. PubMed.
-
Fülöp, F., et al. (1998). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 104(1), 1-10.
-
Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(8), 1129-1134.
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry.
-
BenchChem. (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. BenchChem.
-
de Souza, R. O. M. A., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 5696-5708.
-
Bednarczyk, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8878.
-
Flinn Scientific. (2017). Basic Column Chromatography. Flinn Scientific.
-
Bäckvall, J-E., et al. (2011). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9589-9603.
-
Rebolledo, F., et al. (2001). Enhancement of the Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions of 3-Phenyl-2H-azirine-2-methanol by Lowering the Temperature to −40 °C. The Journal of Organic Chemistry, 66(21), 7083-7088.
-
SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. University of Calicut.
-
Lazar, Z., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983.
-
Gotor-Fernández, V., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 849-863.
Sources
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Chiral Derivatives from 2-Aminocyclohexanol Hydrochloride
Introduction: The Strategic Value of the 2-Aminocyclohexanol Scaffold
The vicinal (or 1,2-) amino alcohol motif is a privileged structure in medicinal chemistry and asymmetric synthesis. Its prevalence in biologically active molecules, including alkaloids, enzyme inhibitors, and beta-blockers, underscores its importance as a key pharmacophore.[1] Furthermore, the defined stereochemical relationship between the amino and hydroxyl groups makes chiral 2-aminocyclohexanol a versatile scaffold for the development of high-performance chiral auxiliaries and ligands for asymmetric catalysis.[1][2] These derivatives are instrumental in controlling the stereochemical outcome of reactions, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals.[1][3]
This guide provides a comprehensive overview of the synthetic pathways starting from the commercially available and stable salt, 2-aminocyclohexanol hydrochloride. We will detail robust protocols for the resolution of racemic mixtures and subsequent derivatization at both the nitrogen and oxygen centers. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific molecular targets.
Part 1: Prerequisite Step - Liberation of the Free Amine
The starting material, this compound, is a salt. For the majority of subsequent reactions where the amine functions as a nucleophile, it must first be converted to its free base form.
Protocol 1: Neutralization of this compound
Rationale: This protocol uses a simple acid-base extraction to liberate the free amine from its hydrochloride salt. Sodium hydroxide is used to deprotonate the ammonium salt, rendering the amine soluble in an organic solvent like dichloromethane (DCM), while the resulting sodium chloride remains in the aqueous phase.
Materials:
-
trans-2-Aminocyclohexanol hydrochloride
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Transfer the solution to a separatory funnel and cool in an ice bath.
-
Slowly add 2 M NaOH solution while stirring until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free 2-aminocyclohexanol, which should be used promptly or stored under an inert atmosphere.
Part 2: Accessing Enantiopure Scaffolds via Diastereomeric Resolution
For applications in asymmetric synthesis, obtaining enantiomerically pure 2-aminocyclohexanol is paramount. A highly efficient and scalable method involves classical resolution using a chiral resolving agent, such as mandelic acid, to form diastereomeric salts with different solubilities.[2][4]
Workflow for Diastereomeric Resolution```dot
Caption: Key derivatization pathways for chiral 2-aminocyclohexanol.
Protocol 3: N-Acylation to Synthesize Chiral Amides
Rationale: N-acylation is a fundamental transformation for creating amide derivatives. Method A uses an acyl chloride, which requires a non-nucleophilic base to neutralize the HCl byproduct. M[5]ethod B uses an acid anhydride in a catalyst-free system, which is often cleaner and more atom-economical, with the only byproduct being the corresponding carboxylic acid.
[6]Method A: Using Acyl Chlorides
-
Dissolve enantiopure 2-aminocyclohexanol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). 2[5]. Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Method B: Using Acid Anhydrides (Catalyst-Free)
-
In a round-bottom flask, mix the enantiopure 2-aminocyclohexanol (1.0 eq) and the acid anhydride (1.2 eq). 2[6]. Stir the mixture at room temperature. The reaction is often exothermic and rapid.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 5-30 minutes). 4[5]. Upon completion, dissolve the mixture in diethyl ether and allow it to stand. The product often crystallizes directly. 5[6]. Alternatively, perform an aqueous workup as described in Method A to remove the carboxylic acid byproduct, followed by purification.
Protocol 4: O-Alkylation to Synthesize Chiral Amino Ethers
Rationale: Selective O-alkylation requires deprotonation of the hydroxyl group, which is less nucleophilic and less acidic than the amine. This is achieved by using a strong base like sodium methoxide or potassium tert-butoxide to form the more reactive alkoxide. The choice of a non-polar, aprotic solvent like xylene or THF prevents protonation of the generated alkoxide.
[7]Materials:
-
Enantiopure trans-2-aminocyclohexanol
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)
-
Alkyl halide (e.g., Benzyl chloride)
-
Anhydrous solvent (e.g., Xylene, Tetrahydrofuran (THF))
Procedure (adapted from patent literature): 1[7]. In a flame-dried flask under a nitrogen atmosphere, add the anhydrous solvent (e.g., THF) and the strong base (e.g., t-BuOK, 1.1 eq). 2. Heat the mixture to approximately 60 °C. 3. Add a solution of enantiopure trans-2-aminocyclohexanol (1.0 eq) in the same anhydrous solvent dropwise. 4. Stir the mixture at 60 °C for 30 minutes to ensure complete formation of the alkoxide. 5. Add the alkyl halide (1.1 eq) dropwise, maintaining the temperature at 60 °C. 6. Stir for 2-4 hours or until TLC indicates the consumption of the starting material. 7. Cool the reaction and carefully quench by adding water. 8. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. 9. Purify the crude product by flash column chromatography.
| Reaction Type | Reagents | Key Parameters | Typical Yield | Reference |
| N-Acylation | Acyl Chloride, Et₃N | Anhydrous DCM, 0°C to RT | >90% | |
| N-Acylation | Acid Anhydride | Neat, Room Temperature | >90% | |
| O-Alkylation | Benzyl Chloride, t-BuOK | Anhydrous THF, 60°C | 50-70% |
Part 4: Application in Asymmetric Synthesis
The synthesized chiral derivatives of 2-aminocyclohexanol are not merely final products but powerful tools for subsequent asymmetric transformations.
-
Chiral Auxiliaries: The derivatives can be temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. F[8]or instance, oxazolidinones derived from 2-aminocyclohexanol can be used to control alkylation and aldol reactions with high diastereoselectivity. A[9]fter the desired transformation, the auxiliary can be cleaved and recovered.
[8][9]* Chiral Ligands: The nitrogen and oxygen atoms of the 2-aminocyclohexanol scaffold are excellent coordinating sites for metal catalysts. D[10]erivatives are used to create chiral environments around a metal center (e.g., Ruthenium, Rhodium, Copper), enabling highly enantioselective reactions such as transfer hydrogenations, additions to aldehydes, and cyclopropanations. T[2][11][12][]he modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity for a specific transformation.
This compound is an accessible and versatile precursor for a vast array of valuable chiral molecules. Through straightforward protocols for neutralization, resolution, and functionalization, researchers can generate a library of enantiopure derivatives. These compounds are not only significant as potential pharmaceutical building blocks but also serve as powerful chiral auxiliaries and ligands that enable the synthesis of other complex, enantiomerically pure molecules. The methodologies described herein provide a solid foundation for drug development professionals and synthetic chemists to harness the full potential of the 2-aminocyclohexanol scaffold.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols - Google Patents [patents.google.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Ligands - Enamine [enamine.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 14. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of 2-Aminocyclohexanol in Stereoselective Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a robust and reliable strategy.[1][2] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer.[3][4] Among the vast arsenal of such auxiliaries, those derived from 1,2-amino alcohols have proven to be exceptionally versatile and effective.[5][6]
This guide focuses on the application of 2-aminocyclohexanol hydrochloride, a readily available and cost-effective chiral building block. Its rigid cyclohexane backbone and the stereochemical relationship between the amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations.[7] We will explore its conversion into powerful chiral directing groups, primarily oxazolidinones, and detail their application in fundamental carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively implement this chiral auxiliary in their synthetic campaigns.
From Amino Alcohol to a Powerful Chiral Director: The Oxazolidinone Auxiliary
The true potential of 2-aminocyclohexanol as a chiral auxiliary is unlocked upon its conversion to a cyclic carbamate, specifically an oxazolidinone. This transformation locks the conformation of the amino alcohol, creating a rigid scaffold that is essential for effective stereochemical communication.[3][8] The resulting oxazolidinone can be readily N-acylated, and the enolates derived from these N-acyl oxazolidinones are pivotal intermediates in asymmetric synthesis.[1][9]
Protocol 1: Synthesis of (4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one from (1S,2R)-2-Aminocyclohexanol
This protocol details the cyclization of cis-(1S,2R)-2-aminocyclohexanol to its corresponding oxazolidinone. A similar procedure can be applied to the trans isomers.
Materials:
-
(1S,2R)-2-Aminocyclohexanol hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethyl chloroformate or phosgene equivalent (e.g., triphosgene)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Standard laboratory glassware and workup reagents
Step-by-Step Procedure:
-
Free-Basing: Dissolve (1S,2R)-2-aminocyclohexanol hydrochloride in water and basify with a concentrated solution of NaOH to a pH > 12. Extract the free amino alcohol into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Cyclization: Dissolve the free (1S,2R)-2-aminocyclohexanol in an anhydrous solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Carbonyl Source Addition: Slowly add a carbonyl source, such as ethyl chloroformate or a solution of triphosgene in toluene, to the cooled solution. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino alcohol is consumed.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure oxazolidinone.[10][11]
Diagram 1: Synthesis of the Oxazolidinone Auxiliary
Caption: Workflow for synthesizing the chiral oxazolidinone from 2-aminocyclohexanol.
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.[1][12] The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the electrophile.
Mechanism of Stereocontrol
The high diastereoselectivity of the alkylation is attributed to the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., sodium bis(trimethylsilyl)amide or lithium diisopropylamide). The bulky cyclohexane ring fused to the oxazolidinone effectively shields one face of the enolate. The incoming electrophile is then forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.
Diagram 2: Stereocontrol in Asymmetric Alkylation
Caption: Facial blocking by the auxiliary directs electrophilic attack.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
This protocol describes the alkylation of an N-propionyl oxazolidinone derived from trans-(1R,2R)-2-aminocyclohexanol with benzyl bromide.
Materials:
-
N-Propionyl-(4R,5R)-4,5-cyclohexano-1,3-oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the NaHMDS solution dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide to the enolate solution via syringe. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the product by flash column chromatography on silica gel.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Benzyl | >90 | >98:2 |
| 2 | Allyl iodide | Allyl | ~85 | >95:5 |
| 3 | Methyl iodide | Methyl | >90 | >95:5 |
| 4 | Ethyl iodide | Ethyl | ~88 | >97:3 |
Note: Yields and diastereomeric ratios are typical and may vary depending on the specific substrate and reaction conditions.
Auxiliary Cleavage: Releasing the Chiral Product
A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[13] The N-acyl oxazolidinone products can be hydrolyzed to afford chiral carboxylic acids, reduced to yield chiral alcohols, or converted to other functional groups.
Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Auxiliary Recovery and Product Isolation: Concentrate the reaction mixture to remove the THF. The aqueous layer can be basified and extracted with an organic solvent to recover the 2-aminocyclohexanol auxiliary. The aqueous layer is then acidified, and the chiral carboxylic acid product is extracted with an organic solvent.
Diagram 3: Auxiliary Cleavage and Recovery
Caption: Cleavage of the auxiliary to yield the final product and allow for recycling.
Conclusion and Future Outlook
This compound serves as an excellent entry point into the world of chiral auxiliary-mediated asymmetric synthesis. Its conversion to a rigid oxazolidinone scaffold provides a powerful tool for controlling stereochemistry in a variety of important chemical transformations, most notably asymmetric alkylations. The protocols detailed in this guide offer a practical framework for the synthesis, application, and removal of this auxiliary. The commercial availability of different stereoisomers of 2-aminocyclohexanol further enhances its utility, allowing for access to both enantiomers of a target molecule. As the demand for enantiomerically pure compounds continues to grow, the strategic application of reliable and cost-effective chiral auxiliaries like 2-aminocyclohexanol will remain a cornerstone of modern organic synthesis.
References
- Vertex AI Search. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary | Journal of the American Chemical Society.
- ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews.
- Vertex AI Search.
- RSC Publishing. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry.
- Diva-portal.org.
- RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- ACS Publications. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis | The Journal of Organic Chemistry.
- PubMed. Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols.
- OUCI. Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols.
- NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Wikipedia. Chiral auxiliary.
- ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- RSC Publishing.
- MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- ResearchGate. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. A Demonstration Using 2-Aminocyclohexanol and Chemometrics.
- Enamine. Chiral Ligands.
- Scilit. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- Benchchem. The Enigmatic Chiral Auxiliary: A Literature Review of trans-2-(Dimethylamino)
- PubMed.
- BOC Sciences. Diverse Chiral Ligand Synthesis Services.
- Benchchem. A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Phenylcyclopentanamine vs. trans-2-Phenylcyclohexanol.
- Vertex AI Search. New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety.
- ResearchGate.
- Benchchem. Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
- YouTube.
- NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Sigma-Aldrich. Chiral Auxiliaries.
- PubMed. Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary.
- Vertex AI Search. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- PMC.
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis.
- PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- University of York. Asymmetric Synthesis.
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- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. scilit.com [scilit.com]
- 13. york.ac.uk [york.ac.uk]
Application Notes and Protocols: Synthesis of Functionalized Triamines from 2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Triamines
Functionalized triamines are a class of molecules that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structural motif, characterized by three strategically positioned nitrogen atoms, allows for a diverse range of molecular interactions. In drug discovery, these compounds serve as versatile scaffolds for the development of novel therapeutics, including antiviral agents and modulators of biological pathways.[1] The spatial arrangement of the amino groups on a cyclohexane backbone provides a rigid and defined conformation, which is crucial for specific binding to biological targets. This guide provides a detailed, step-by-step protocol for the synthesis of a functionalized triamine starting from the readily available precursor, 2-aminocyclohexanol hydrochloride.
Synthetic Strategy: A Multi-Step Approach to Triamine Synthesis
The synthesis of a functionalized triamine from this compound is a multi-step process that requires careful planning and execution. The presence of two distinct functional groups, an amine and a hydroxyl group, necessitates a protection-functionalization-deprotection strategy to achieve the desired product with high purity and yield.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow from 2-aminocyclohexanol to a functionalized triamine.
Part 1: Protection of the Primary Amine
Rationale: The primary amine in 2-aminocyclohexanol is a potent nucleophile that can interfere with subsequent reactions intended for the hydroxyl group. To ensure regioselective functionalization, it is imperative to protect the amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Protocol 1: Boc Protection of 2-Aminocyclohexanol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 151.63 | 10 | 1.52 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11 | 2.40 g |
| Triethylamine (TEA) | 101.19 | 22 | 3.06 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aqueous sodium bicarbonate | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Suspend this compound (1.52 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir for 15 minutes to ensure the formation of the free amine.
-
Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (30 mL).
-
Separate the organic layer and wash it with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure Boc-protected amino alcohol.
Part 2: Activation of the Hydroxyl Group
Rationale: To introduce the third nitrogen functionality via nucleophilic substitution, the hydroxyl group must be converted into a good leaving group. Mesylation, the conversion of the alcohol to a mesylate, is a reliable method for this transformation. The resulting mesylate is highly susceptible to displacement by nucleophiles like azide ions.
Protocol 2: Mesylation of Boc-Protected Amino Alcohol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Boc-protected amino alcohol | (Calculated) | 8 | (Calculated) |
| Methanesulfonyl chloride (MsCl) | 114.55 | 9.6 | 0.74 mL |
| Triethylamine (TEA) | 101.19 | 12 | 1.67 mL |
| Dichloromethane (DCM), anhydrous | - | - | 40 mL |
| Saturated aqueous sodium bicarbonate | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Dissolve the Boc-protected amino alcohol (8 mmol) in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.67 mL, 12 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.74 mL, 9.6 mmol).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude mesylated product, which is often used in the next step without further purification.
Part 3: Introduction of the Third Nitrogen Functionality
Rationale: The azide group serves as a masked primary amine. The reaction of the mesylated intermediate with sodium azide proceeds via an SN2 mechanism to introduce the third nitrogen atom. This is a robust and high-yielding reaction.
Protocol 3: Azide Substitution
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Mesylated intermediate | (Calculated) | 7 | (Calculated) |
| Sodium azide (NaN₃) | 65.01 | 21 | 1.37 g |
| Dimethylformamide (DMF) | - | - | 35 mL |
| Deionized water | - | - | 100 mL |
| Diethyl ether | - | - | 3 x 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Dissolve the crude mesylated intermediate (7 mmol) in dimethylformamide (35 mL).
-
Add sodium azide (1.37 g, 21 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure. The crude azido compound can be purified by column chromatography.
Part 4: Final Deprotection and Reduction to Yield the Triamine
Rationale: The final step involves the simultaneous or sequential reduction of the azide to a primary amine and the removal of the Boc protecting group. Catalytic hydrogenation is an effective method for the reduction of the azide. The Boc group can then be removed by treatment with a strong acid.
Protocol 4: Catalytic Hydrogenation and Deprotection
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Azido intermediate | (Calculated) | 5 | (Calculated) |
| Palladium on carbon (10% Pd/C) | - | - | 10 mol% |
| Methanol (MeOH) | - | - | 25 mL |
| Hydrochloric acid (HCl) in dioxane (4 M) | - | - | 10 mL |
| Diethyl ether | - | - | - |
Procedure:
-
Dissolve the azido intermediate (5 mmol) in methanol (25 mL).
-
Carefully add 10% Palladium on carbon (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and cool to 0 °C.
-
Add 4 M HCl in dioxane (10 mL) dropwise.
-
Stir the solution at room temperature for 2-4 hours to ensure complete deprotection.
-
The triamine hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final functionalized triamine hydrochloride.
Safety and Handling Precautions
-
This compound: Irritating to eyes, respiratory system, and skin.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5] Handle in a well-ventilated area.[3][6]
-
Di-tert-butyl dicarbonate (Boc₂O): A lachrymator and should be handled in a fume hood.
-
Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite followed by a dilute acid.
-
Palladium on Carbon (Pd/C): Flammable when dry and can ignite solvents. Handle as a slurry.
-
Hydrogen Gas: Highly flammable. Ensure proper ventilation and avoid ignition sources.
Applications in Drug Development
The synthesized functionalized triamines can serve as key intermediates in the development of a wide array of pharmacologically active agents. Their ability to be further functionalized at the three amino groups allows for the creation of libraries of compounds for high-throughput screening. Polyamines and their analogs have shown promise as anticancer, and antimicrobial agents.[7] The rigid cyclohexane scaffold provides a defined three-dimensional structure that can be optimized for potent and selective interactions with biological targets.
Caption: Potential applications of the synthesized functionalized triamines.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of functionalized triamines from this compound. By following this multi-step synthetic route, researchers can reliably produce these valuable compounds for a variety of applications in drug discovery and beyond. The strategic use of protecting groups and the careful selection of reagents are key to the success of this synthesis.
References
-
ChemBK. (2024, April 9). 2-Aminocyclohexanol. Retrieved from [Link]
-
ChemBK. (2024, April 9). trans-2-Amino-cyclohexanol hydrochloride. Retrieved from [Link]
- Reddy, K. L. (2003). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 57(10), 633-636.
- Sharma, R., et al. (2021).
- Kamal, A., et al. (2025).
- White, D. E., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic letters, 15(15), 3958–3961.
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]
- Valdes, C., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160.
- Mull, E., et al. (2017). Functionalized Triazines as Potent HCV Entry Inhibitors. Bioorganic & medicinal chemistry letters, 27(4), 844–849.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Iacopini, D., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. Molecules, 28(11), 4518.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Bahé, F., et al. (2020). Direct Amination of Isohexides via Borrowing Hydrogen Methodology: Regio‐ and Stereoselective Issues. Chemistry–A European Journal, 26(1), 173-181.
- Google Patents. (n.d.). Method for producing optically active trans-2-aminocyclohexanol and ....
- Valdes, C., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160.
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. Retrieved from [Link]
- Wang, Y., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18), eado2206.
-
Semantic Scholar. (n.d.). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Retrieved from [Link]
Sources
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- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Reaction Conditions for N-Acylation of 2-Aminocyclohexanol Hydrochloride
<
Abstract
This document provides a comprehensive technical guide for the N-acylation of 2-aminocyclohexanol hydrochloride, a critical transformation for synthesizing valuable chiral building blocks and pharmaceutical intermediates. We will explore the underlying reaction mechanism, detail the critical parameters influencing the reaction's success, and provide validated, step-by-step protocols for researchers. The causality behind experimental choices, such as the selection of bases and acylating agents, is explained to empower scientists to optimize conditions for their specific substrates. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Significance
N-acylated 2-aminocyclohexanols are a pivotal class of compounds in modern organic synthesis. The inherent chirality and bifunctional nature of the 2-aminocyclohexanol scaffold make its acylated derivatives highly sought-after as chiral ligands, auxiliaries in asymmetric synthesis, and key structural motifs in biologically active molecules. The acylation of the amino group is a fundamental step that allows for the fine-tuning of steric and electronic properties, essential for applications in catalysis and medicinal chemistry.[1]
This application note addresses the common starting material, this compound. The presence of the hydrochloride salt necessitates specific considerations in the reaction design, primarily the choice and stoichiometry of the base, to ensure the efficient liberation of the free amine for acylation.
Reaction Fundamentals and Mechanistic Insights
The N-acylation of 2-aminocyclohexanol proceeds via a nucleophilic acyl substitution mechanism.[2] The reaction is foundational in organic chemistry and is often performed under conditions known as the Schotten-Baumann reaction.[3][4]
The Core Mechanism:
-
Deprotonation: The reaction commences with the neutralization of the this compound by a base. This crucial step deprotonates the ammonium salt to generate the free amine, which is the active nucleophile.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 2-aminocyclohexanol attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[4][6] This forms a tetrahedral intermediate.
-
Intermediate Collapse & Product Formation: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the leaving group (e.g., a chloride ion).[7]
-
Final Deprotonation: A base removes the proton from the now positively charged nitrogen atom, yielding the final, neutral N-acylated product and a salt byproduct.[7]
A key challenge in the acylation of amino alcohols is achieving chemoselectivity. The hydroxyl group can also act as a nucleophile, leading to O-acylation. However, the amine group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions, especially at lower temperatures.
Critical Parameters and Optimization Strategy
The success of the N-acylation reaction hinges on the careful selection of several key parameters.
Choice of Acylating Agent
Acyl chlorides and acid anhydrides are the most common acylating agents for this transformation.[1]
-
Acyl Chlorides: Highly reactive and widely available, making them a frequent choice.[8] Their high electrophilicity ensures rapid reaction, often at low temperatures. A significant drawback is the in-situ generation of hydrochloric acid (HCl), which necessitates the use of a base to neutralize it and prevent the protonation of the starting amine.[5]
-
Acid Anhydrides: Generally less reactive than acyl chlorides but are effective acylating agents.[1] They produce a carboxylic acid as a byproduct, which also requires neutralization. Anhydrides can be advantageous in cases where the high reactivity of acyl chlorides leads to side reactions.
Selection of the Base
The base plays a dual role: neutralizing the initial hydrochloride salt and scavenging the acidic byproduct generated during the reaction.[8]
-
Inorganic Bases (Schotten-Baumann Conditions): Aqueous solutions of sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are classic choices.[7] These conditions are often performed in a two-phase system (e.g., dichloromethane/water), which can help minimize the hydrolysis of the acylating agent.[2] Maintaining a pH above 9 is often recommended to prevent side reactions.[9]
-
Organic Amine Bases: Non-nucleophilic tertiary amines like triethylamine (Et₃N), diisopropylethylamine (DIEA), or pyridine are commonly used in anhydrous organic solvents (e.g., DCM, THF).[7][10] They are effective HCl scavengers. Pyridine can also serve as a nucleophilic catalyst. A minimum of two equivalents of the base is required when starting from the hydrochloride salt: one to neutralize the salt and one to scavenge the generated acid.
Solvent System
The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices for reactions using organic bases. They are relatively inert and dissolve a wide range of organic compounds.[9][11]
-
Biphasic Systems: As mentioned, a combination of an organic solvent like DCM with water is used for classic Schotten-Baumann conditions with an inorganic base.[3] This setup helps separate the product in the organic phase from inorganic salts in the aqueous phase.
Temperature Control
Temperature management is crucial for controlling the reaction rate and selectivity.
-
Initial Cooling: The addition of the highly reactive acylating agent is almost always performed at a reduced temperature (typically 0 °C).[10][11] This practice helps to moderate the exothermic reaction, prevent side reactions such as O-acylation, and minimize the degradation of sensitive substrates.
-
Warming to Room Temperature: After the initial addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[11]
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acyl chlorides are corrosive and react with moisture; handle them with care.
General Protocol: N-Acylation using an Acyl Chloride and Triethylamine
This protocol describes a general procedure for the N-acylation of trans-2-aminocyclohexanol hydrochloride.
Materials:
-
trans-2-Aminocyclohexanol hydrochloride (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.1 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add trans-2-aminocyclohexanol hydrochloride (1.0 equiv) and anhydrous DCM.
-
Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 equiv) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clearer solution as the free amine is generated.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add the acyl chloride (1.05 equiv) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-acylated 2-aminocyclohexanol can be purified by recrystallization or flash column chromatography on silica gel.[1]
Workflow Visualization
The following diagram illustrates the general workflow for the N-acylation protocol.
Caption: General workflow for the N-acylation of this compound.
Data Summary and Troubleshooting
The choice of conditions can significantly impact the yield and purity of the final product. The following table summarizes common variables.
| Acylating Agent | Base (equiv.) | Solvent | Temp. | Typical Yield | Reference Notes |
| Acetyl Chloride | Et₃N (2.2) | DCM | 0°C to RT | Good-Excellent | Standard anhydrous conditions. |
| Benzoyl Chloride | aq. NaOH (excess) | DCM / H₂O | RT | Good-Excellent | Classic Schotten-Baumann conditions.[4] |
| Acetic Anhydride | NaHCO₃ (2.5) | THF / H₂O | RT | Good | Milder acylation, good for sensitive substrates.[12] |
| Acetic Anhydride | None (neat) | None | RT | Good-Excellent | Catalyst-free conditions possible for some substrates. |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction or protonation of the amine.
-
Solution: Ensure sufficient base (at least 2 equivalents) is used. Check the quality of the acylating agent, as they can hydrolyze upon storage. Extend reaction time or gently warm if necessary.
-
-
Presence of O-Acylated Byproduct:
-
Cause: Reaction temperature is too high, or a highly reactive acylating agent is used with a strong, non-hindered base.
-
Solution: Maintain a low temperature (0 °C or below) during the addition of the acylating agent. Consider using a milder acylating agent like an acid anhydride.
-
-
Product is Difficult to Purify:
-
Cause: Presence of unreacted starting material or byproducts like triethylamine hydrochloride.
-
Solution: Ensure the aqueous workup steps (acid and base washes) are performed thoroughly to remove the base and its salt.[10] Recrystallization is often effective for purification if the product is a solid.
-
Conclusion
The N-acylation of this compound is a robust and versatile transformation that provides access to a wide array of valuable chiral molecules. A successful outcome is predicated on a rational choice of acylating agent, base, and solvent, with careful control of the reaction temperature. By understanding the underlying nucleophilic acyl substitution mechanism and the critical role of the base in liberating the free amine, researchers can effectively troubleshoot and optimize these reactions for applications in pharmaceutical development and asymmetric synthesis.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
-
Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- Gore, R. P., et al. (2011). A review on various aspects of acid chloride as an intermediate in amide synthesis. Der Pharma Chemica, 3(3), 409-421.
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. [Request PDF]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved from [Link]
- Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.).
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
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Application Note: Characterizing the pH-Dependent Conformational Dynamics of trans-2-Aminocyclohexanol Using NMR Spectroscopy
Abstract
trans-2-Aminocyclohexanol and its derivatives are remarkable molecular scaffolds capable of undergoing significant, reversible conformational changes in response to pH variations. This property makes them powerful "molecular switches" for applications in smart materials, catalysis, and targeted drug delivery systems.[1][2] The underlying mechanism involves the protonation of the amino group, which induces the formation of a strong intramolecular hydrogen bond, thereby shifting the molecule's conformational equilibrium.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical principles and practical methodologies for studying these pH-dependent conformational changes, with a primary focus on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
The Physicochemical Principles of Conformational Switching
The ability of trans-2-aminocyclohexanol to act as a pH-triggered switch is rooted in the fundamental principles of cyclohexane conformational analysis.[5] The cyclohexane ring is not planar; it predominantly exists in low-energy "chair" conformations to minimize angle and torsional strain.[6][7] For a trans-1,2-disubstituted cyclohexane, two primary chair conformations exist in equilibrium: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).
Equilibrium in a Neutral Environment
At neutral or basic pH, the amino group (-NH₂) is unprotonated. The system exists as a dynamic equilibrium between the diequatorial (Conformer A ) and diaxial (Conformer B ) forms. The relative population of these conformers is dictated by the steric bulk of the substituents. Generally, bulky groups prefer the less sterically hindered equatorial position, which would favor Conformer A . However, in non-polar solvents, the diaxial Conformer B can be stabilized by an intramolecular hydrogen bond between the hydroxyl group (donor) and the lone pair of the nitrogen atom (acceptor).[3]
The Acid-Triggered Conformational Flip
Upon introduction to an acidic environment (pH < pKa of the conjugate acid), the amino group becomes protonated, forming an ammonium group (-NH₃⁺). This event dramatically alters the energetic landscape of the system.
Causality of the Switch:
-
Protonation: The nitrogen atom's lone pair is no longer available to act as a hydrogen bond acceptor.
-
Electrostatic Repulsion & H-Bond Formation: In the protonated state, a powerful intramolecular hydrogen bond forms between the hydroxyl group (-OH) and the newly formed ammonium group (-NH₃⁺).[1][4] This O-H···⁺N interaction is electrostatically favorable and significantly stabilizes the conformer where these two groups are in close proximity.
-
Equilibrium Shift: For this stabilizing hydrogen bond to form effectively, the -OH and -NH₃⁺ groups must adopt equatorial positions. This forces the equilibrium to shift dramatically, making the diequatorial conformer (Conformer C ) the overwhelmingly predominant species in solution.[3][4] This acid-induced conformational "flip" is the basis of its function as a molecular switch.
Visualization of the pH-Triggered Equilibrium Shift
The relationship between the protonation state and the conformational equilibrium is a defining characteristic of this molecular system. The diagram below illustrates the shift from a balanced equilibrium at neutral pH to a state dominated by the diequatorial conformer at acidic pH.
Figure 1: pH-induced conformational switching of trans-2-aminocyclohexanol.
Key Physicochemical Data
Accurate analysis requires knowledge of the molecule's fundamental properties. The pKa of the conjugate acid is particularly critical as it defines the pH range over which the conformational transition occurs.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃NO | [8][9] |
| Molecular Weight | 115.17 g/mol | [10] |
| Appearance | White to light yellow powder/crystal | [11] |
| pKa (Conjugate Acid) | 2.5 - 7.4 (Varies with derivatives and solvent) | [12] |
| pKa (Hydroxyl Group) | 14.94 ± 0.40 (Predicted) | [11][13] |
Protocol: ¹H NMR Spectroscopy for Conformational Analysis
¹H NMR spectroscopy is the most powerful and direct technique for observing and quantifying the conformational equilibrium of 2-aminocyclohexanol in solution.[1][12] The methodology relies on the fact that the magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them.
Principle (Karplus Relationship):
-
Trans-diaxial protons (180° dihedral angle) exhibit a large coupling constant, typically ³J = 9-12 Hz .
-
Axial-equatorial or equatorial-equatorial protons (approx. 60° dihedral angle) show a small coupling constant, typically ³J = 2-5 Hz .[12]
By measuring the coupling constants of the protons attached to C1 (the CH-OH group) and C2 (the CH-NH₂ group), we can determine their axial or equatorial orientation and thus deduce the dominant conformation of the cyclohexane ring.
Materials and Equipment
-
trans-2-Aminocyclohexanol sample
-
NMR tubes
-
Deuterated solvent (e.g., Methanol-d₄, D₂O)
-
Buffer solutions or stock solutions of DCl and NaOD for pH adjustment
-
pH meter or pH strips compatible with deuterated solvents
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion)
Protocol for Sample Preparation and pH Titration
Trustworthiness Insight: This protocol is self-validating. The observation of a single set of averaged NMR signals confirms that the conformational and protonation equilibria are fast on the NMR timescale.[12] The systematic change in coupling constants with pH provides direct evidence of the conformational transition.
-
Stock Solution: Prepare a stock solution of trans-2-aminocyclohexanol of known concentration (e.g., 10-20 mM) in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Initial Sample (High pH): Transfer a precise volume (e.g., 600 µL) of the stock solution to an NMR tube. Add a small amount of NaOD solution to ensure the starting pH is well above the pKa (e.g., pH 9-10), keeping the amino group deprotonated.
-
pH Adjustment: Create a series of NMR samples by titrating the stock solution with small aliquots of a dilute DCl solution. After each addition, mix thoroughly and measure the apparent pH. Aim for a range of samples that bracket the expected pKa (e.g., from pH 9 down to pH 2).
-
Final Sample (Low pH): Prepare a final sample where the pH is well below the pKa (e.g., pH 2-3) to ensure complete protonation.
-
Consistency: Ensure the concentration of the analyte remains as constant as possible across all samples to minimize concentration-dependent chemical shift effects.
Protocol for NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer for each sample to ensure optimal resolution and lineshape.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) for all measurements, as conformational equilibria can be temperature-dependent.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the spectra using appropriate Fourier transformation, phase correction, and baseline correction.
Data Analysis and Interpretation
-
Signal Assignment: Identify the signals corresponding to the methine protons H1 (geminal to the -OH group) and H2 (geminal to the -NH₂ group). These are typically found downfield from the other cyclohexane protons. 2D NMR techniques like COSY can be used for unambiguous assignment.[14]
-
Measure Coupling Constants: For each pH point, carefully measure the width or coupling constants of the H1 and H2 signals. The observed signal will be an average of the signals from all conformers present in the equilibrium.
-
Determine Conformer Population: The fraction of the diequatorial conformer (X_dieq) can be calculated using the following equation based on the observed coupling constant (J_obs) of a key proton signal (e.g., H1):
J_obs = (X_dieq * J_eq) + (X_diax * J_ax)
Where:
-
J_eq is the coupling constant for the proton in a pure equatorial position (small value, ~2-5 Hz).
-
J_ax is the coupling constant for the proton in a pure axial position (large value, ~9-12 Hz).
-
X_diax = 1 - X_dieq
-
Expected Results: As the pH is lowered, the observed coupling constants for H1 and H2 will shift from values indicative of a mixed or predominantly diaxial state towards the large values (~9-12 Hz) characteristic of the trans-diaxial protons found in the diequatorial conformer C .
| Conformer | H1 / H2 Position | Expected ³J (H-H) | Dominant at pH |
| A (Diequatorial) | Axial | ~9-12 Hz | Acidic (protonated) |
| B (Diaxial) | Equatorial | ~2-5 Hz | Neutral/Basic |
Application Spotlight: pH-Sensitive Drug Delivery
The ability of trans-2-aminocyclohexanol derivatives to function as pH-triggered conformational switches is being actively explored for advanced drug delivery systems.[1] Lipids incorporating this moiety can be used to formulate liposomes that are stable at physiological pH (7.4) but become destabilized in acidic microenvironments, such as those found in tumor tissues or within endosomes.[2][4]
The conformational flip from a more compact state to an extended state upon protonation can disrupt the packing of the lipid bilayer, leading to the rapid release of an encapsulated therapeutic agent precisely at the target site. This strategy enhances drug efficacy while minimizing off-target side effects.
Conclusion
trans-2-Aminocyclohexanol is a versatile chemical scaffold whose conformational state can be precisely controlled by pH. The protonation-induced formation of an intramolecular hydrogen bond provides a robust mechanism for switching between distinct three-dimensional structures. The detailed NMR spectroscopy protocol presented here offers a reliable and quantitative method for characterizing this dynamic behavior. Understanding and harnessing these pH-dependent changes provides a powerful tool for researchers in medicinal chemistry and materials science to design novel, environmentally responsive molecular systems.
References
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- 2-Aminocyclohexanol 6850-38-0 wiki. Guidechem.
- Trans-2-Aminocyclohexanols as pH-triggered molecular switches.
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- An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. Benchchem.
- Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry.
- trans-2-Aminocyclohexanols as pH-Triggered Molecular Switches. Scholarly Commons.
- 2-AMINO-CYCLOHEXANOL CAS#: 931-15-7. ChemicalBook.
- EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORM
- trans-2-Aminocyclohexanol. NIST WebBook.
- (1R,2R)-2-Aminocyclohexanol. PubChem.
- Conform
- 2-Aminocyclohexanol. PubChem.
- Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
- NMR spectrum of cyclohexanol - hints on integr
- Conformational analysis of cycloalkanes. SciSpace.
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Application Note: trans-2-Aminocyclohexanol Hydrochloride as a Key Chiral Precursor for the Synthesis of Selective Kappa-Opioid Receptor Agonists
Abstract
The vicinal aminoalcohol moiety constrained within a cyclohexane ring represents a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). The defined stereochemistry and conformational rigidity of this core structure allow for precise spatial orientation of pharmacophoric groups, leading to enhanced receptor affinity and selectivity. This application note provides a detailed guide on the utilization of (±)-trans-2-aminocyclohexanol hydrochloride as a versatile and critical starting material for the synthesis of potent and highly selective kappa-opioid receptor (KOR) agonists, a class of analgesics with the potential for reduced side effects compared to traditional mu-opioid receptor agonists. We present the scientific rationale, a complete synthetic workflow, detailed experimental protocols, and structure-activity relationship (SAR) data to guide researchers in this field.
Introduction: The Strategic Value of the trans-2-Aminocyclohexanol Scaffold
The development of CNS agents requires a sophisticated approach to molecular design, where receptor subtype selectivity is paramount to achieving therapeutic efficacy while minimizing off-target effects. The 1,2-aminocyclohexanol framework serves as an excellent starting point for this endeavor. Its rigid cyclohexane backbone significantly reduces the number of accessible conformations compared to an acyclic analogue, which can pre-organize the molecule for optimal interaction with a specific receptor binding pocket.
The stereochemical relationship between the amine and hydroxyl groups is particularly crucial. The trans configuration, where the two functional groups are on opposite sides of the ring, has been demonstrated to be essential for high-affinity binding in several classes of CNS agents, most notably in the development of selective KOR agonists.[1][2] These agents are of significant therapeutic interest as they promise potent analgesia without the addictive potential, respiratory depression, and abuse liability associated with classical mu-opioid agonists like morphine.[3][4]
Commercially available as a stable hydrochloride salt, trans-2-aminocyclohexanol provides an accessible, stereochemically defined entry point into this important chemical space.[5]
Core Application: Synthesis of Selective Kappa-Opioid Receptor (KOR) Agonists
A seminal class of KOR agonists is based on the N-[(2-aminocyclohexyl)aryl]acetamide structure. Research has shown that derivatives of trans-2-aminocyclohexanol are potent and selective KOR agonists, with the (1S,2S)-enantiomer often conferring the highest activity.[1] This section details the synthetic strategy and protocols for preparing these valuable compounds.
Scientific Context & Synthetic Strategy
The core hypothesis is that the trans-2-aminocyclohexanol scaffold acts as a rigid platform to correctly position an N-arylacetamide group and a basic amine (often incorporated into a pyrrolidine ring) for optimal interaction with the kappa-opioid receptor. The overall synthesis is a straightforward yet powerful two-step sequence:
-
Liberation of the Free Amine: The starting material is the hydrochloride salt. The free trans-2-aminocyclohexanol is generated in situ or isolated by neutralization with a suitable base.
-
Amide Coupling: The liberated primary amine is then acylated with a functionalized arylacetic acid derivative using standard peptide coupling reagents to form the final N-arylacetamide product.
This strategy is highly modular, allowing for the rapid generation of a library of analogues by varying the arylacetic acid component to probe structure-activity relationships.
Visualization of the Synthetic Workflow
The logical flow from the starting material to the final KOR agonist is depicted below.
Caption: General workflow for the synthesis of KOR agonists.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from the literature for the synthesis of a potent KOR agonist.[1][2]
Protocol 1: Liberation of (±)-trans-2-Aminocyclohexanol Free Amine
-
Rationale: This protocol describes the neutralization of the amine hydrochloride salt to provide the nucleophilic free amine required for the subsequent coupling reaction. An aqueous basic wash is a standard and effective method. For water-sensitive reactions, an organic base like triethylamine can be used in an anhydrous solvent, with filtration of the resulting triethylammonium chloride salt.
-
Procedure:
-
Dissolve (±)-trans-2-aminocyclohexanol hydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 2M sodium hydroxide (NaOH) with stirring until the pH of the solution is >10, as confirmed by pH paper.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The resulting oil or low-melting solid is the free amine, which should be used immediately in the next step without further purification.
-
Protocol 2: Amide Coupling for Synthesis of (±)-trans-N-[2-(1-Pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide
-
Causality Statement: This procedure exemplifies an amide bond formation, a cornerstone reaction in medicinal chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen as the coupling agent because it is water-soluble, and its urea byproduct can be easily removed by an aqueous wash, simplifying purification. The reaction is performed in an inert solvent like DCM to prevent side reactions.
-
Reagents & Equipment:
-
(±)-trans-N-(2-aminocyclohexyl)pyrrolidine (prepared from trans-2-aminocyclohexanol) (1.0 eq)
-
Benzo[b]thiophene-4-acetic acid (1.05 eq)
-
EDC hydrochloride (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.2 eq, optional catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Step-by-Step Methodology:
-
To a stirred solution of Benzo[b]thiophene-4-acetic acid (1.05 eq) in anhydrous DCM under a nitrogen atmosphere, add EDC hydrochloride (1.2 eq) and HOBt (if used).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of (±)-trans-N-(2-aminocyclohexyl)pyrrolidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure acetamide derivative.
-
Structure-Activity Relationship (SAR) Data
The modularity of this synthesis allows for systematic exploration of the SAR. The data below, compiled from the literature, illustrates how modifications to the aryl group impact KOR affinity and selectivity over the mu-opioid receptor (MOR).[1][2]
| Compound ID | Aryl Group | KOR Kᵢ (nM) | MOR Kᵢ (nM) | Selectivity Ratio (MOR Kᵢ / KOR Kᵢ) |
| 1 | 4-Benzo[b]thiophene | 4.2 | 3280 | 780 |
| 2 | 4-Benzo[b]furan | 8.9 | 1650 | 185 |
| 3 | 4-Chlorophenoxy | 6.3 | 940 | 149 |
| 4 | Phenyl | 150 | 2500 | 17 |
Table 1: Impact of the aryl moiety on receptor binding affinity and selectivity. Data synthesized from published reports.[1][2]
The data clearly indicates that electron-rich, bicyclic aromatic systems like benzothiophene and benzofuran provide optimal affinity and selectivity for the kappa-opioid receptor.[1]
Broader Potential in CNS Drug Discovery
While the synthesis of KOR agonists is a primary application, the trans-2-aminocyclohexanol scaffold holds potential for developing agents against other CNS targets.
-
NMDA Receptor Antagonists: The structural motif of a cyclic amine is present in several N-methyl-D-aspartate (NMDA) receptor channel blockers, such as Memantine.[6] The rigid cyclohexane core of 2-aminocyclohexanol could serve as a valuable scaffold for designing novel analogues with tailored pharmacokinetic and pharmacodynamic properties for potential use in neurodegenerative diseases.[7][8]
-
Other CNS Targets: The conformationally constrained 1,2-aminoalcohol is a versatile building block that can be incorporated into ligands for a variety of other G-protein coupled receptors (GPCRs) and ion channels within the CNS. Its stereodefined nature makes it an ideal fragment for library synthesis in fragment-based drug discovery campaigns.
Conclusion
trans-2-Aminocyclohexanol hydrochloride is a cost-effective, stereochemically defined, and highly versatile precursor for the synthesis of advanced CNS drug candidates. Its utility is exceptionally well-documented in the creation of potent and selective kappa-opioid receptor agonists, offering a clear and modular synthetic route amenable to library generation and SAR studies. The detailed protocols and strategic insights provided in this note are intended to empower researchers to leverage this valuable building block in their drug discovery and development programs.
References
-
Halfpenny, P. R., et al. (1989). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Halfpenny, P. R., et al. (1989). Highly selective .kappa.-opioid analgesics. 2. Synthesis and structure activity relationships of novel N-(2-aminocyclohexyl)arylacetamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, F., et al. (2022). Concise total synthesis of opioids. Organic Chemistry Frontiers. Available at: [Link]
-
Vázquez, S., et al. (2014). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. University of Barcelona. Available at: [Link]
-
Orpen, S. G., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Eaton, P. E., et al. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research. Available at: [Link]
-
Antonov, S. M., et al. (1997). Design of antagonists for NMDA and AMPA receptors. Molecular Pharmacology. Available at: [Link]
-
Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Majumdar, S., et al. (2016). Synthesis and Pharmacology of a Morphinan-Derived Dual Mu-Kappa Opioid Receptor Agonist Analgesic. ACS Chemical Neuroscience. Available at: [Link]
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The Versatile Role of 2-Aminocyclohexanol Hydrochloride in Advanced Material Science: Application Notes and Protocols
This comprehensive guide delves into the multifaceted applications of 2-aminocyclohexanol hydrochloride, a versatile building block in the realm of material science. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its utility in creating novel materials with tailored properties. We will explore its role in the synthesis of chiral polymers, its application as a ligand in catalysis, its potential as a corrosion inhibitor, and its use in the formation of self-assembled monolayers. Each section is accompanied by detailed protocols and an explanation of the underlying scientific principles.
Introduction to this compound: A Chiral Building Block
This compound is a chiral organic compound possessing both an amino and a hydroxyl functional group on a cyclohexane ring.[1] This unique structure, particularly its stereochemistry, makes it a valuable precursor in asymmetric synthesis and for imparting chirality into materials.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, though it is typically converted to the free amine for use in most synthetic applications.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C6H14ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 172-175 °C (trans isomer) | [5] |
| Solubility | Soluble in water | [1] |
The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules and polymers.
Application in Chiral Polymer Synthesis
The chirality of 2-aminocyclohexanol can be transferred to a polymer backbone, leading to the creation of chiral polymers. These polymers are of significant interest for applications such as enantioselective separation, chiral catalysis, and optoelectronics.[6] Polyamides, in particular, can be synthesized by reacting the amino group of 2-aminocyclohexanol with a diacyl chloride.
Synthesis of Chiral Polyamides
The synthesis of polyamides from diamines and diacyl chlorides is a well-established method known as interfacial or solution polymerization.[7][8] The chirality of 2-aminocyclohexanol is incorporated into the polymer chain, potentially creating materials with unique recognition capabilities.
Caption: Workflow for the synthesis of chiral polyamides.
Protocol 2.1.1: Laboratory-Scale Synthesis of a Chiral Polyamide from trans-2-Aminocyclohexanol
This protocol outlines a general procedure for the synthesis of a chiral polyamide via low-temperature solution polycondensation.[9]
Materials:
-
trans-2-Aminocyclohexanol hydrochloride
-
Sodium hydroxide (NaOH)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Free Diamine: In a round-bottom flask, dissolve a specific amount of trans-2-aminocyclohexanol hydrochloride in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of a concentrated NaOH solution to neutralize the hydrochloride and form the free amine. Extract the free amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Polymerization: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the prepared 2-aminocyclohexanol (1 equivalent) in anhydrous NMP. Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The reaction is exothermic and should be kept at 0-5°C for the first 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: Precipitate the polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization: The resulting polyamide can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[10]
Application as a Ligand in Asymmetric Catalysis
The chiral nature of 2-aminocyclohexanol makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis.[11] These ligands can coordinate with a metal center to create a chiral environment, enabling the stereoselective synthesis of a wide range of molecules.
Ligand for Atom Transfer Radical Polymerization (ATRP)
In ATRP, a transition metal complex is used to reversibly activate and deactivate a dormant polymer chain, allowing for controlled polymer growth. The ligand plays a crucial role in tuning the catalyst's activity and solubility.[10] Chiral ligands derived from 2-aminocyclohexanol can be used to induce asymmetry in the polymerization process.
Caption: Simplified catalytic cycle in Atom Transfer Radical Polymerization (ATRP).
Protocol 3.1.1: General Procedure for ATRP of Methyl Methacrylate (MMA) using a 2-Aminocyclohexanol-derived Ligand
This protocol describes a general procedure for the ATRP of MMA using a copper catalyst with a ligand synthesized from 2-aminocyclohexanol.[12][13]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
2-Aminocyclohexanol-derived chiral ligand (e.g., a Schiff base or a multidentate amine ligand)
-
Anisole (solvent)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
Ligand Synthesis: Synthesize the chiral ligand from 2-aminocyclohexanol according to established literature procedures. This often involves reacting the amino or hydroxyl group to create a multidentate ligand.
-
Reaction Setup: To a Schlenk flask, add CuBr and the chiral ligand under a nitrogen or argon atmosphere.
-
Add degassed anisole and stir the mixture until a homogeneous solution is formed.
-
Add the MMA monomer and the EBiB initiator to the flask via syringe.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 90°C).
-
Take samples periodically via a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight (by GPC).
-
Termination: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Application as a Corrosion Inhibitor
Organic molecules containing heteroatoms like nitrogen and oxygen can act as effective corrosion inhibitors for metals, particularly in acidic media.[2][14] These compounds adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The amino and hydroxyl groups in 2-aminocyclohexanol make it a promising candidate for developing such inhibitors.
Mechanism of Corrosion Inhibition
The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bond formation between the lone pair of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the metal atoms.[5]
Caption: Mechanism of corrosion inhibition by adsorption.
Protocol 4.1.1: Evaluation of Corrosion Inhibition Efficiency by Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the corrosion behavior of metals and the effectiveness of inhibitors.[15][16][17][18][19]
Materials:
-
Mild steel coupons
-
Corrosive medium (e.g., 1 M HCl)
-
2-Aminocyclohexanol derivative (inhibitor)
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)
Procedure:
-
Electrode Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode as the reference electrode. The corrosive solution (with and without the inhibitor at various concentrations) serves as the electrolyte.
-
EIS Measurement: Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Perform the EIS measurement at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Application in Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a substrate.[20] They are of great interest for modifying the surface properties of materials for applications in biosensors, electronics, and nanotechnology.[21][22] 2-Aminocyclohexanol can be derivatized, for example, by introducing a thiol group, to form SAMs on gold surfaces.
Formation of SAMs from 2-Aminocyclohexylthiol
The thiol group has a strong affinity for gold surfaces, leading to the formation of a stable Au-S bond. The cyclohexane backbone and the amino and hydroxyl groups will then be exposed at the surface, defining its chemical and physical properties. The chirality of the molecule can also be used to create chiral surfaces for enantioselective recognition.
Caption: General workflow for the formation of self-assembled monolayers on a gold substrate.
Protocol 5.1.1: Preparation of a Self-Assembled Monolayer of a 2-Aminocyclohexanol Derivative on a Gold Surface
This protocol provides a general method for forming a SAM on a gold-coated substrate.[20]
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
2-Aminocyclohexanol-derived thiol
-
High-purity ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Clean glass vials
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 5-10 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the 2-aminocyclohexanol-derived thiol in high-purity ethanol.
-
SAM Formation: Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial.
-
Seal the vial and allow it to stand at room temperature for 24-48 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
Characterization: The quality and properties of the SAM can be characterized by:
-
Contact Angle Goniometry: To measure the wettability of the surface.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the binding of sulfur to gold.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
-
Fourier-Transform Infrared Reflection-Absorption Spectroscopy (FTIR-RAS): To identify the functional groups present on the surface.
Conclusion
This compound is a valuable and versatile building block in material science. Its unique bifunctional and chiral nature allows for its incorporation into a variety of advanced materials. This guide has provided an overview of its applications in the synthesis of chiral polymers, as a ligand in asymmetric catalysis, as a corrosion inhibitor, and in the formation of self-assembled monolayers. The detailed protocols serve as a starting point for researchers to explore and exploit the full potential of this remarkable molecule in the development of new functional materials.
References
Sources
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- 20. lee.chem.uh.edu [lee.chem.uh.edu]
- 21. mdpi.com [mdpi.com]
- 22. Chiral metal surfaces for enantioselective processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of trans-2-aminocyclohexanol hydrochloride
An In-Depth Guide to the Synthesis of trans-2-Aminocyclohexanol Hydrochloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
trans-2-Aminocyclohexanol is a pivotal chiral building block in synthetic organic chemistry, finding extensive application in the development of pharmaceuticals and as a precursor for chiral ligands in asymmetric catalysis.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it a more convenient compound for handling and subsequent reactions.[2] This document provides a comprehensive, step-by-step guide to the synthesis of racemic trans-2-aminocyclohexanol hydrochloride, beginning from cyclohexene oxide. The protocol is grounded in the fundamental principles of epoxide chemistry, emphasizing the causality behind procedural choices to ensure both high yield and purity. Safety protocols and characterization checkpoints are integrated throughout.
Introduction and Scientific Principle
The synthesis of trans-2-aminocyclohexanol is a classic illustration of a nucleophilic ring-opening reaction of an epoxide. Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain.[3] This inherent strain makes them susceptible to attack by nucleophiles, even though alkoxides are typically poor leaving groups.[3] The reaction with ammonia, known as aminolysis, proceeds via an SN2 mechanism.
Causality of Stereochemistry: The trans configuration of the product is a direct and predictable outcome of the SN2 pathway. The ammonia nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the backside, relative to the C-O bond.[3][4] This backside attack forces an inversion of stereochemistry at the point of attack, leading exclusively to the formation of the trans-1,2-disubstituted cyclohexane. The subsequent protonation of the resulting alkoxide by a proton source (in this case, water from the aqueous ammonia solution) yields the final amino alcohol.
The overall reaction is as follows:
Cyclohexene Oxide + Ammonia → trans-2-Aminocyclohexanol
Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step serves two primary purposes: it protonates the basic amino group to form a stable, crystalline, and non-volatile salt, and it significantly increases the compound's solubility in polar solvents.[2]
Reaction Mechanism: Epoxide Ring-Opening
The mechanism involves the nucleophilic attack of ammonia on the protonated or unprotonated epoxide. Under the conditions described (aqueous ammonia), the reaction proceeds primarily through a neutral ring-opening.
Caption: SN2 mechanism for the aminolysis of cyclohexene oxide.
Experimental Protocol
This protocol is designed for the synthesis of racemic trans-2-aminocyclohexanol hydrochloride. All operations involving volatile and hazardous chemicals must be performed in a certified chemical fume hood.
Part A: Synthesis of trans-2-Aminocyclohexanol
-
Reactor Setup: Equip a high-pressure stainless-steel autoclave (minimum 1 L capacity) with a mechanical stirrer, thermocouple, and pressure gauge. Ensure the autoclave is clean, dry, and has been pressure-tested according to safety regulations.
-
Charging the Reactor: To the autoclave, add 98.1 g (1.0 mol) of cyclohexene oxide. Following this, carefully add 608 g of a 28% aqueous ammonia solution (approximately 10.0 mol of NH₃).[5]
-
Experimental Rationale: A large excess of ammonia is used to maximize the reaction rate and minimize the formation of the dialkylation byproduct, 2-(2-hydroxycyclohexylamino)cyclohexanol, where a second molecule of cyclohexene oxide reacts with the product.
-
-
Reaction Execution: Seal the autoclave securely. Begin stirring and heat the mixture to 60-65°C.[5] The pressure inside the reactor will increase due to the vapor pressure of ammonia and water at this temperature.
-
Monitoring: Maintain the temperature at 60-65°C with continuous stirring for 4-6 hours.[5] The reaction is typically complete within this timeframe.
-
Work-up and Isolation: a. Cool the autoclave to room temperature (<25°C). The internal pressure will decrease significantly. b. Crucial Safety Step: In a well-ventilated fume hood, carefully and slowly vent the excess ammonia gas from the headspace into a suitable acid trap (e.g., a bubbler containing dilute sulfuric or hydrochloric acid). c. Open the reactor and transfer the reaction mixture to a large round-bottom flask. A white precipitate, which is the dialkylation byproduct, may be present. Remove this solid by filtration.[5] d. Concentrate the filtrate under normal pressure by distillation to remove the bulk of the remaining ammonia and water. e. The crude trans-2-aminocyclohexanol can be purified by vacuum distillation. The product will distill at approximately 105-110°C at 12 mmHg.
Part B: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: a. Dissolve the purified trans-2-aminocyclohexanol (free base) in approximately 3-4 volumes of isopropanol or ethanol in an Erlenmeyer flask equipped with a magnetic stirrer. b. Cool the solution in an ice bath to 0-5°C. c. While stirring vigorously, slowly add concentrated hydrochloric acid (37%) dropwise. The hydrochloride salt will begin to precipitate as a white solid. Monitor the pH with indicator paper; continue adding acid until the solution is acidic (pH ~1-2).
-
Crystallization and Collection: a. After the addition of acid is complete, continue stirring the slurry in the ice bath for another 30-60 minutes to ensure complete precipitation. b. Collect the white crystalline solid by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected melting point of trans-2-aminocyclohexanol hydrochloride is 172-175°C.
Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity (per 1 mol scale) | Notes |
| Cyclohexene oxide | 286-20-4 | 98.14 | 98.1 g (1.0 mol) | Flammable, toxic, corrosive[6][7] |
| Aqueous Ammonia (28%) | 1336-21-6 | 35.05 (as NH₄OH) | 608 g (~10.0 mol NH₃) | Toxic, corrosive |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed (~1.0 mol) | Highly corrosive |
| Isopropanol (IPA) | 67-63-0 | 60.10 | ~500 mL | Flammable solvent |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | Extremely flammable |
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and procedures. A thorough risk assessment must be conducted before commencing any work.
-
Cyclohexene Oxide: This reagent is a flammable liquid and vapor. It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[6][7] Always handle in a fume hood, wearing nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Keep away from ignition sources.[8][9]
-
Aqueous Ammonia (28%): Concentrated ammonia is corrosive and toxic. It can cause severe respiratory tract irritation and burns to the skin and eyes. The high vapor pressure requires careful handling in a well-ventilated fume hood.
-
Autoclave Operation: High-pressure reactors pose a significant physical hazard. Only personnel trained in the operation of autoclave equipment should perform this reaction. Ensure all safety features, including a burst disc and pressure relief valve, are in place and functional. Never exceed the maximum rated pressure or temperature of the vessel.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench acidic and basic aqueous waste streams by neutralizing them before disposal.
Characterization of Final Product
The identity and purity of the synthesized trans-2-aminocyclohexanol hydrochloride should be confirmed using standard analytical techniques.
-
Melting Point: Compare the experimental melting point with the literature value (172-175 °C). A sharp melting range indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy will confirm the molecular structure. The trans configuration can be confirmed by analyzing the coupling constants of the protons on carbons 1 and 2.
-
Infrared (IR) Spectroscopy: Key stretches to observe include the broad O-H and N-H stretches (typically overlapping) in the 3200-3400 cm⁻¹ region, and C-H stretches around 2850-2950 cm⁻¹.
References
- Google Patents. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
-
ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Available from: [Link]
-
National Institutes of Health (NIH). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Available from: [Link]
-
MDPI. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. Available from: [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
-
Digital Commons @ EMU. Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization. Available from: [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]
-
Westmont College. EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Available from: [Link]
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
NIST WebBook. trans-2-Aminocyclohexanol. Available from: [Link]
-
Science.gov. epoxide ring-opening reactions: Topics. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Cyclohexene Oxide, 98%. Available from: [Link]
-
Organic Syntheses. (r)- and (s)-mandelic acid. Available from: [Link]
- Google Patents. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]
Sources
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- 4. jsynthchem.com [jsynthchem.com]
- 5. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
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- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Laboratory Scale Synthesis of Optically Active 2-Aminocyclohexanol
Abstract
Optically active 1,2-aminocyclohexanols are cornerstone chiral building blocks in modern organic synthesis. Their vicinal amino and hydroxyl functionalities, constrained within a cyclohexane ring, make them exceptionally valuable as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of complex pharmaceutical agents.[1] The stereochemical integrity of these molecules is paramount, as different enantiomers can exhibit vastly different biological activities. This document provides a detailed guide to two robust and widely adopted laboratory-scale methods for obtaining enantiomerically pure trans-2-aminocyclohexanol: the direct Sharpless Asymmetric Aminohydroxylation of cyclohexene and the classical Resolution of Racemic trans-2-Aminocyclohexanol via diastereomeric salt formation. Each protocol is presented with an emphasis on the underlying chemical principles, step-by-step experimental procedures, and rigorous analytical characterization of the final product.
Introduction: The Significance of Chiral 1,2-Aminocyclohexanols
Chirality is a fundamental concept in drug design and development. The majority of biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules. Consequently, the synthesis of single-enantiomer pharmaceutical compounds is a critical objective.[2] Optically active 2-aminocyclohexanol serves as a versatile chiral precursor for this purpose. Its rigid cyclic structure provides a well-defined stereochemical environment, making it an excellent chiral auxiliary to control the stereochemical outcome of subsequent reactions.[3] By temporarily attaching it to a non-chiral molecule, chemists can direct reactions to produce a desired stereoisomer with high selectivity.[4][5]
This guide offers two distinct strategies, each with its own merits. The choice between an asymmetric synthesis and a resolution protocol often depends on factors such as the availability of starting materials, catalyst costs, desired scale, and throughput requirements.
Method 1: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective conversion of an alkene into a vicinal amino alcohol.[6][7] This reaction introduces both the amine and hydroxyl groups across the double bond in a single, highly controlled step, making it an elegant and efficient synthetic route.
Principle and Mechanistic Insight
The reaction utilizes a catalytic amount of osmium tetroxide (or a stable precursor like K₂OsO₂(OH)₄) in the presence of a chiral ligand.[8] The most common ligands are phthalazine (PHAL) adducts of dihydroquinine (DHQ) or dihydroquinidine (DHQD). These "pseudo-enantiomeric" ligands direct the osmium catalyst to a specific face of the alkene, thereby dictating the absolute stereochemistry of the product. The reaction proceeds via a syn-addition mechanism, resulting in a cis-amino alcohol relative to the plane of the original double bond. For cyclohexene, this yields the trans-1,2-aminocyclohexanol product after conformational flipping.[9]
The catalytic cycle involves the formation of a chiral osmium(VIII)-imido species, which undergoes a [3+2] or [2+2] cycloaddition with the alkene. Subsequent hydrolysis releases the amino alcohol product and regenerates the osmium catalyst for the next cycle.[6]
Experimental Workflow: Asymmetric Aminohydroxylation
Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.
Detailed Protocol: Synthesis of (1R,2S)-N-(Carbobenzyloxy)-2-aminocyclohexanol
This protocol is adapted from established Sharpless AA procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), noting the high toxicity of osmium reagents.[9][10]
-
Prepare the Nitrogen Source: In a flask, dissolve benzyl carbamate (Cbz-NH₂, 1.1 eq) and sodium hydroxide (1.1 eq) in water. Cool the solution to 0 °C and add tert-butyl hypochlorite (t-BuOCl, 1.05 eq) dropwise. Stir for 15 minutes to generate the sodium N-chloro-N-sodio-carbamate salt solution.
-
Reaction Setup: To a separate round-bottom flask equipped with a magnetic stir bar, add tert-butanol (t-BuOH) and water (1:1 v/v).
-
Add Reagents: Add the chiral ligand (DHQ)₂PHAL (0.01 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.005 eq). Stir until the solids dissolve.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add cyclohexene (1.0 eq) to the cooled catalyst mixture.
-
Initiate Reaction: Add the freshly prepared nitrogen source solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and quench by slowly adding solid sodium sulfite (Na₂SO₃, 1.5 eq). Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the optically active N-protected amino alcohol. The protecting group can be removed in a subsequent step if the free amine is desired.
Data Summary: Asymmetric Aminohydroxylation
| Parameter | Typical Value | Reference |
| Chiral Ligand | (DHQ)₂PHAL | [9] |
| Product Enantiomer | (1R,2S) | [9] |
| Chemical Yield | 60 - 85% | [8][10] |
| Enantiomeric Excess | 56 - 95% e.e. | [9] |
| Catalyst Loading | 0.5 - 5 mol% | [10] |
Note: Using the pseudo-enantiomeric ligand (DHQD)₂PHAL will yield the (1S,2R) product.
Method 2: Resolution of Racemic trans-2-Aminocyclohexanol
Classical resolution is a time-tested, practical, and often more cost-effective method for obtaining enantiopure compounds on a laboratory scale. The strategy relies on the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties (e.g., solubility).[11]
Principle and Rationale
The racemic mixture of trans-2-aminocyclohexanol, a base, is reacted with an enantiomerically pure chiral acid, known as a resolving agent. In this protocol, we use mandelic acid.[12] This acid-base reaction forms a pair of diastereomeric salts:
-
(R,S)-2-aminocyclohexanol + (R)-mandelic acid → (R,S)-ammonium-(R)-mandelate salt
-
(S,R)-2-aminocyclohexanol + (R)-mandelic acid → (S,R)-ammonium-(R)-mandelate salt
These diastereomeric salts are not mirror images and thus have different crystal lattice energies and solubilities. By carefully choosing the solvent system, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the free amine is liberated by treatment with a base. The resolving agent can often be recovered and reused.[11]
Experimental Workflow: Chemical Resolution
Caption: Workflow for Resolution via Diastereomeric Salt Formation.
Detailed Protocol: Resolution with Mandelic Acid
This protocol is based on the highly effective method developed by Bolm and coworkers.[11][12]
Part A: Synthesis of Racemic trans-2-Aminocyclohexanol Racemic trans-2-aminocyclohexanol can be readily prepared by the aminolysis of cyclohexene oxide with aqueous ammonia at elevated temperatures in a sealed vessel.[13] This procedure provides the starting material in good yield.
Part B: Resolution Procedure
-
Dissolution: Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol (1.0 eq, the N-benzyl derivative is often used for its crystalline properties) in warm ethanol.[11]
-
Add Resolving Agent: In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in warm ethanol. Add this solution to the amine solution.
-
Crystallization: Allow the combined solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. The salt of one diastereomer will precipitate.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol. This solid is the diastereomerically enriched salt. The mother liquor contains the other diastereomer.
-
Liberation of Free Amine: Dissolve the collected crystalline salt in water and add a 2 M solution of sodium hydroxide (NaOH) until the pH is >12.
-
Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched N-benzyl-2-aminocyclohexanol.
-
Debenzylation: The N-benzyl group can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C) to afford the final, optically active trans-2-aminocyclohexanol.[11]
-
Recovery of Second Enantiomer (Optional): The mother liquor from step 4 can be treated with base to recover the enriched unreacted amine, which can then be resolved using (S)-mandelic acid to obtain the other enantiomer.[11]
Data Summary: Resolution with Mandelic Acid
| Parameter | Typical Value | Reference |
| Resolving Agent | (R)- and (S)-Mandelic Acid | [11] |
| Yield (per enantiomer) | ~40-45% (from racemate) | [12] |
| Enantiomeric Excess | >99% e.e. | [11] |
| Resolving Agent Recovery | >95% | [11] |
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the synthesized 2-aminocyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity. While standard NMR cannot differentiate between enantiomers, the spectra provide characteristic signals for the cyclohexyl ring protons and the protons on the carbons bearing the -OH and -NH₂ groups.[14][15]
-
¹H NMR: Expect complex multiplets in the aliphatic region (~1.0-2.2 ppm) for the CH₂ groups of the cyclohexane ring. The CH-O and CH-N protons will appear as distinct multiplets at ~3.0-3.6 ppm. The -OH and -NH₂ protons are exchangeable and may appear as broad singlets.[16]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound.[17]
-
Principle: The method employs a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers.[18] This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for this class of compounds.[17]
-
Sample Protocol:
-
Derivatization (Optional but common): To improve UV detection and chromatographic performance, the amine can be derivatized (e.g., as a benzamide or carbamate).
-
Column: Chiralpak® AD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, depending on derivatization).
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Conclusion
Both the Sharpless Asymmetric Aminohydroxylation and classical resolution with mandelic acid are highly effective and reliable methods for the laboratory-scale synthesis of optically active 2-aminocyclohexanol.
-
The Sharpless AA offers an elegant and direct route from a simple alkene, generating the chiral centers in a single step with high enantioselectivity. It is particularly advantageous when a specific enantiomer is desired without the need to separate it from its counterpart.
-
Chemical Resolution is a robust, scalable, and often more economical approach. Its primary strengths lie in its operational simplicity and the ability to access both enantiomers in very high purity (>99% e.e.) from the same racemic batch by sequential use of both enantiomers of the resolving agent.[11]
The choice of method will be guided by the specific needs of the researcher, project goals, and available resources. In all cases, rigorous analytical validation by techniques such as chiral HPLC is mandatory to ensure the stereochemical integrity of the final product.
References
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Rocha, V. G., de F. F. M., & de Albuquerque, S. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Cisneros-Lassala, L. E., & Ordóñez, M. (2020). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 64(2). [Link]
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University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]
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O'Brien, P. (1999). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-19. [Link]
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Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. Retrieved from [Link]
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Marqués-López, E., et al. (2009). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 74(5), 2186-2189. [Link]
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Molbase. (n.d.). (R)-2-Aminocyclohexanol. Retrieved from [Link]
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Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
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Upjohn Company. (2001). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 3(18), 2843-2846. [Link]
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Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]
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SpectraBase. (n.d.). 2-Aminocyclohexanol. Retrieved from [Link]
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Tseliou, V., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11379-11385. [Link]
-
Tailhades, J., et al. (2022). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary applied to Dpg synthesis. ResearchGate. Retrieved from [Link]
-
Synfacts. (2006). Resolution of 2-Aminocyclohexanol Derivatives and Applications. Synfacts, 2006(6), 0589-0589. [Link]
-
Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. The Westmont Scholar. [Link]
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]
-
Wikipedia. (n.d.). Sharpless oxyamination. Retrieved from [Link]
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Organic Syntheses. (n.d.). (R)- AND (S)-MANDELIC ACID. Retrieved from [Link]
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Schiffers, I., et al. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]
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Szczęsna, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3343. [Link]
-
ResearchGate. (2013). Enzymatic resolution of stereoisomers of 2-iodocyclohexanol. Retrieved from [Link]
-
Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 773-791. [Link]
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Application Note: Derivatization of 2-Aminocyclohexanol for Enhanced Gas Chromatography Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed framework for the successful gas chromatography (GC) analysis of 2-aminocyclohexanol through chemical derivatization. Due to its polar amino and hydroxyl functional groups, 2-aminocyclohexanol exhibits poor chromatographic behavior, characterized by low volatility, thermal instability, and peak tailing.[1][2][3] Derivatization is an essential sample preparation step that chemically modifies the analyte to improve these characteristics.[1][4][5] This document outlines two robust and widely applicable derivatization protocols—silylation and acylation—and delves into the scientific rationale behind each procedural choice. Furthermore, it addresses the critical challenge of chiral separation for the stereoisomers of 2-aminocyclohexanol, offering expert guidance on methodology. The protocols are designed to be self-validating, ensuring reliable and reproducible results for applications in pharmaceutical development, quality control, and metabolic studies.
Introduction: The Rationale for Derivatization
2-Aminocyclohexanol is a key structural motif in many pharmaceutical compounds and a valuable chiral building block in organic synthesis. Accurate quantification and purity assessment are therefore critical. However, direct analysis by gas chromatography is hampered by the molecule's polarity. The primary amino (-NH₂) and hydroxyl (-OH) groups are "active sites" that can form hydrogen bonds, leading to:
-
Low Volatility: The compound does not readily vaporize in the hot GC inlet, leading to poor sample transfer onto the column.
-
Thermal Instability: At the high temperatures required for volatilization, the molecule can degrade, leading to inaccurate quantification.[6]
-
Poor Peak Shape: Interactions with active sites on the GC column (e.g., silanol groups) cause significant peak tailing, which compromises resolution and integration accuracy.[1][3]
Derivatization overcomes these challenges by replacing the active hydrogen atoms on the amino and hydroxyl groups with non-polar moieties.[1] This chemical modification increases the analyte's volatility and thermal stability while reducing its polarity, resulting in improved chromatographic performance.[1][7] The two most common and effective derivatization strategies for compounds like 2-aminocyclohexanol are silylation and acylation.[2][8]
Core Derivatization Methodologies
This section details the protocols for the two primary derivatization techniques. The choice between silylation and acylation often depends on the specific analytical goals, available instrumentation (detectors), and the sample matrix.
Silylation: The Gold Standard for Volatility Enhancement
Silylation is a robust and widely used technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[9][10] The resulting TMS-ethers and TMS-amines are significantly more volatile and thermally stable.[7][11] The most powerful and common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its analogue, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
The reaction involves the nucleophilic attack of the amino and hydroxyl groups on the silicon atom of the silylating agent, leading to the displacement of a stable leaving group (e.g., N-methyltrifluoroacetamide for MSTFA).[13] The byproducts of this reaction are highly volatile, which is advantageous as they typically elute with the solvent front and do not interfere with the analyte peaks.[6][14]
Diagram 1: Silylation Workflow
This diagram illustrates the key steps in the silylation protocol for 2-aminocyclohexanol.
Caption: Workflow for silylation of 2-aminocyclohexanol.
Materials:
-
2-Aminocyclohexanol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation (Critical Step): Ensure the sample is completely dry.[15] Moisture will preferentially react with the silylating reagent, reducing the derivatization yield and potentially hydrolyzing the formed derivatives. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of dry nitrogen.
-
Reagent Addition:
-
To the dried sample in the reaction vial, add 100 µL of an anhydrous solvent to redissolve the analyte.
-
Add 100 µL of BSTFA (+1% TMCS) or MSTFA. The use of a catalyst like TMCS can enhance the reactivity of the silylating agent, especially for sterically hindered groups.[9][11][12] An excess of the reagent is recommended to drive the reaction to completion.[15]
-
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[1] Optimization of time and temperature may be required depending on the sample concentration and matrix.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Acylation: Enhancing Stability and Detector Sensitivity
Acylation introduces an acyl group (e.g., trifluoroacetyl) to the amino and hydroxyl functionalities. This is another effective method to reduce polarity and increase volatility.[10] A key advantage of using fluorinated acylating agents, such as Trifluoroacetic Anhydride (TFAA), is the introduction of fluorine atoms into the derivative. This significantly enhances the sensitivity for Electron Capture Detectors (ECD), making it an excellent choice for trace-level analysis.[1]
TFAA reacts with the amine and alcohol to form a stable trifluoroacetyl amide and ester, respectively, with trifluoroacetic acid as a byproduct. The reaction is typically rapid and proceeds to completion under mild heating.
Diagram 2: Acylation Workflow
This diagram outlines the procedural flow for the acylation of 2-aminocyclohexanol using TFAA.
Caption: Workflow for acylation of 2-aminocyclohexanol.
Materials:
-
2-Aminocyclohexanol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known amount of the 2-aminocyclohexanol sample into a reaction vial. If the sample is in a volatile solvent, it can be concentrated or used directly. Ensure the absence of water.
-
Reagent Addition:
-
Add 200 µL of the anhydrous solvent.
-
Carefully add 100 µL of TFAA. This reaction can be exothermic.
-
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1] The reaction is generally faster than silylation.
-
Cooling & Optional Evaporation: Allow the vial to cool to room temperature. If desired, the excess reagent and solvent can be evaporated under a stream of nitrogen, and the derivative reconstituted in a suitable solvent for injection.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.
Comparative Summary and Method Selection
The choice of derivatization agent is a critical decision in method development. The following table provides a comparative summary to guide the selection process.
| Feature | Silylation (BSTFA/MSTFA) | Acylation (TFAA) |
| Principle | Replaces active H with a -Si(CH₃)₃ group.[12] | Replaces active H with a -COCF₃ group. |
| Volatility | Excellent increase in volatility.[11] | Good increase in volatility. |
| Stability | TMS derivatives can be sensitive to moisture. | Acyl derivatives are generally very stable. |
| Byproducts | Volatile and typically non-interfering.[6] | Trifluoroacetic acid, which can be corrosive. |
| Detector | Ideal for FID and MS. | Excellent for ECD (high sensitivity); also good for MS.[1] |
| Reaction Time | 30-60 minutes.[1] | 15-30 minutes.[1] |
| Best For | General purpose analysis, metabolomics.[12] | Trace analysis, environmental samples.[16] |
Chiral Separation of 2-Aminocyclohexanol Stereoisomers
2-Aminocyclohexanol exists as stereoisomers (enantiomers and diastereomers). In pharmaceutical applications, it is often crucial to separate and quantify these isomers. This can be achieved using two primary GC strategies:
-
Indirect Separation: Derivatize the racemic 2-aminocyclohexanol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[17] For example, using N-trifluoroacetyl-L-prolyl chloride (L-TPC) as a derivatizing agent will create diastereomeric amides that can be resolved.[18]
-
Direct Separation: Derivatize the analyte using an achiral agent (like TFAA or BSTFA as described above) and perform the separation on a chiral GC column.[19][20] Cyclodextrin-based chiral stationary phases are highly effective for separating a wide range of enantiomers, including derivatized amino alcohols.[19][21]
For routine analysis, direct separation on a chiral column is often preferred due to its simplicity and the wide availability of high-performance chiral columns.
Troubleshooting and Best Practices
-
Baseline Instability: Often caused by column bleed or contamination. Ensure high-purity reagents and bake out the column as needed.[22]
-
Ghost Peaks: May result from sample carryover or contamination in the injection port. Clean the inlet liner regularly.[22]
-
Poor Derivatization Yield: The most common cause is the presence of moisture. Always use anhydrous solvents and dry samples thoroughly. Also, ensure the reagent is not expired or degraded.
-
Multiple Peaks for a Single Analyte: Incomplete derivatization can lead to multiple peaks (e.g., mono- and di-derivatized species). Increase reaction time, temperature, or the amount of reagent.
Conclusion
Chemical derivatization is an indispensable tool for the robust GC analysis of 2-aminocyclohexanol. Both silylation and acylation are highly effective methods that significantly improve the volatility, thermal stability, and chromatographic behavior of the analyte. Silylation with BSTFA or MSTFA is a versatile, all-purpose technique suitable for GC-FID and GC-MS analysis. Acylation with TFAA offers the distinct advantage of enhanced sensitivity with an ECD, making it ideal for trace-level quantification. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can develop reliable, accurate, and reproducible analytical methods for 2-aminocyclohexanol in a variety of scientific applications.
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Jo, D. H., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]
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Jo, D. H., et al. (2008). Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography. PubMed. Available at: [Link]
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König, W. A., & Benecke, I. (1981). Gas chromatographic separation of enantiomers of amines and amino alcohols on chiral stationary phases. Journal of Chromatography A. Available at: [Link]
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Thomson, J. S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. Penn State University Libraries Catalog. Available at: [Link]
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Miyazaki, T., et al. (1974). Gas-liquid Chromatographic Separation of Amine Enantiomers as N-Trifluoroacetyl-L-prolylamide Derivatives. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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Coutts, R. T., et al. (1980). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]
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Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available at: [Link]
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Vedejs, E., & Jure, M. (2005). Acylation of Alcohols and Amines. Science of Synthesis. Available at: [Link]
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Rozsypal, T., et al. (2023). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Analytical Letters. Available at: [Link]
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Labinsights. (2023). Acylation Reagents for Gas Chromatography. Available at: [Link]
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Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Wang, L., & Luan, T. (2013). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. PubMed. Available at: [Link]
-
Hansen, T., & Jørgensen, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]
-
Pierce. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]
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Betts, T. J. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
TotalEnergies. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? ResearchGate. Available at: [Link]
-
Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Available at: [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography. Available at: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]
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Al-Asmari, A. K., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Chromatography & Separation Techniques. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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ResearchGate. (2025). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Available at: [Link]
-
ResearchGate. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
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Kamal, H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. Available at: [Link]
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Ahmed, S. T. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
-
International CCS Knowledge Centre. (2018). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
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-
LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Identifying Impurities in 2-Aminocyclohexanol Hydrochloride by NMR
Welcome to the technical support center for the analysis of 2-Aminocyclohexanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying impurities in this chiral amino alcohol.
Introduction: The Challenge of Purity in this compound
This compound is a valuable building block in pharmaceutical synthesis. Its stereochemistry and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of this compound. However, interpreting the spectra can be challenging due to the presence of isomers, starting materials, byproducts, and degradation products. This guide provides a systematic approach to identifying and troubleshooting these impurities.
Troubleshooting Guide: Addressing Specific Spectral Issues
This section addresses common problems encountered during the NMR analysis of this compound.
Q1: I see unexpected peaks in the aliphatic region (1.0-2.5 ppm) of the ¹H NMR spectrum. What could they be?
Possible Causes & Solutions:
-
Residual Solvents: The most common source of extraneous peaks is residual solvents from synthesis or purification (e.g., hexane, ethyl acetate).[2]
-
Diagnosis: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities. For example, hexane typically appears as multiplets around 0.9 and 1.3 ppm, while the methyl group of ethyl acetate is a singlet around 2.0 ppm.[2]
-
Solution: Ensure your sample is thoroughly dried under high vacuum before NMR analysis. If solvent peaks persist, consider a different purification method or solvent system.
-
-
Unreacted Starting Materials: If 2-aminocyclohexanol is synthesized from cyclohexene oxide and ammonia, residual cyclohexene oxide may be present.[3][4]
-
Diagnosis: Cyclohexene oxide protons typically appear at a different chemical shift than the cyclohexyl protons of the product. The epoxide protons of cyclohexene oxide are expected to be in the range of 3.0-3.5 ppm.
-
Solution: Optimize the reaction conditions to ensure complete consumption of the starting material or improve the purification process to remove it.
-
-
Side-Reaction Byproducts: The reaction of cyclohexene oxide with ammonia can sometimes lead to the formation of di-addition products or other byproducts.
-
Diagnosis: These byproducts will have more complex NMR spectra. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for elucidating the structures of these unknown impurities.
-
Solution: Adjusting reaction stoichiometry, temperature, or reaction time can minimize the formation of side products.
-
Q2: The integration of the protons on C1 and C2 (the carbons bearing the -OH and -NH3+ groups) doesn't match the expected 1:1 ratio. Why?
Possible Causes & Solutions:
-
Presence of the cis-Isomer: Commercial this compound is often a mixture of cis and trans isomers.[5] The chemical shifts of the H1 and H2 protons are different for each isomer, leading to overlapping multiplets and inaccurate integration if not properly resolved.
-
Diagnosis: The key to distinguishing cis and trans isomers lies in the coupling constants (J-values). In the more stable chair conformation of the trans-isomer, the H1 and H2 protons are typically axial-axial, resulting in a large coupling constant (³J ≈ 10-13 Hz). In the cis-isomer, one proton is axial and the other is equatorial, leading to a smaller coupling constant (³J ≈ 2-5 Hz).[6]
-
Solution: If baseline resolution of the isomers is not possible, consider using a higher field NMR spectrometer for better signal dispersion. Alternatively, derivatization of the amino alcohol can sometimes improve the separation of isomeric signals.[7]
-
-
Degradation of the Sample: this compound can be susceptible to degradation, especially if exposed to moisture or high temperatures.[8]
-
Diagnosis: Degradation can lead to a variety of products, resulting in a complex and difficult-to-interpret spectrum. Comparison with an aged or stressed sample can help identify degradation-related peaks.
-
Solution: Store the compound in a cool, dry place under an inert atmosphere.[9] Always use a fresh, high-purity sample as a reference standard.
-
Q3: My baseline is noisy and the peaks are broad. What's wrong?
Possible Causes & Solutions:
-
Poor Sample Preparation: Incomplete dissolution, the presence of particulate matter, or paramagnetic impurities can lead to broad peaks and a poor signal-to-noise ratio.[10][11]
-
Diagnosis: Visually inspect your NMR tube for any undissolved material or cloudiness.
-
Solution: Ensure the sample is completely dissolved in the deuterated solvent. Filtering the sample through a small plug of glass wool in a Pasteur pipette can remove solid particles.[12] Use high-quality NMR tubes and solvents to minimize paramagnetic impurities.[10][13]
-
-
Incorrect Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.[11]
-
Instrumental Issues: Poor shimming of the magnetic field is a common cause of broad peaks.
-
Diagnosis: If a known standard also shows broad peaks, the issue is likely with the instrument's shimming.
-
Solution: Carefully follow the instrument's shimming procedure. If the problem persists, consult the facility manager.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure trans-2-aminocyclohexanol hydrochloride?
The chemical shifts can vary slightly depending on the solvent and concentration. However, the following table provides typical values in DMSO-d₆.
| ¹H NMR (in DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons on C3, C4, C5, C6 | 1.1 - 2.0 | m | Cyclohexyl CH₂ |
| Proton on C2 | ~2.7 | m | CH-NH₃⁺ |
| Proton on C1 | ~3.4 | m | CH-OH |
| Hydroxyl Proton | ~5.4 | br s | OH |
| Ammonium Protons | ~8.2 | br s | NH₃⁺ |
| Data sourced from available spectral data.[14] |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |
| C4, C5 | ~24 | Cyclohexyl CH₂ |
| C3, C6 | ~30-33 | Cyclohexyl CH₂ |
| C2 | ~57 | CH-NH₂ |
| C1 | ~72 | CH-OH |
| Note: Chemical shifts for the hydrochloride salt in deuterated solvents may differ. Data for the free base is provided for reference.[15] |
Q2: Which deuterated solvent is best for analyzing this compound?
The choice of solvent depends on the specific information you need.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often a good choice as it readily dissolves the hydrochloride salt and the exchangeable protons (-OH and -NH₃⁺) are often visible as broad singlets.
-
D₂O (Deuterium oxide): Useful for confirming the identity of exchangeable protons. The -OH and -NH₃⁺ peaks will disappear from the ¹H NMR spectrum after adding a drop of D₂O and shaking.[16]
-
CD₃OD (Methanol-d₄): Also a good solvent for polar compounds. The exchangeable protons will exchange with the deuterium from the solvent and will not be observed.
Q3: How can I identify impurities from the synthesis of 2-aminocyclohexanol from cyclohexene oxide?
The primary starting material is cyclohexene oxide. Potential impurities could also arise from side reactions.
-
Cyclohexene Oxide: The starting epoxide has a characteristic signal for its epoxide protons.
-
Aldehydes and Ketones: If the cyclohexene oxide was produced via oxidation of cyclohexene, residual aldehydes or ketones might be present.[17]
Q4: What is the best workflow for identifying an unknown impurity?
A systematic approach is crucial for identifying unknown impurities.
Workflow for Impurity Identification
Caption: A systematic workflow for the identification of unknown impurities using NMR spectroscopy.
References
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES.
-
University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
ResearchGate. (2016). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]
-
Organic Letters. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved from [Link]
-
Chemsrc. (n.d.). trans-2-Amino-cyclohexanol. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Manchester. (2016). New NMR Tools for Impurity Analysis. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Trouble Shooting Page. Retrieved from [Link]
- Google Patents. (n.d.). CN103508982A - Method for separation recovery of cyclohexene oxide from cyclohexanone by-product light oil.
-
(n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2016). What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm?. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Aminocyclohexanol. Retrieved from [Link]
-
(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]
-
Pearson. (2024). What products are obtained from the reaction of cyclohexene oxide with b. methylamine?. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Reddit. (2023). Duplicate Peaks in NMR Spectra. Retrieved from [Link]
-
(1990). Nomination Background: Cyclohexene oxide (CASRN: 286-20-4). Retrieved from [Link]
-
ResearchGate. (2017). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
National Institutes of Health. (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Beilstein Journals. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis of 2-aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable protocols for resolution.
Issue 1: Low Yield of the Desired trans-2-Aminocyclohexanol Isomer
Q: My synthesis is producing a high proportion of the cis-2-aminocyclohexanol isomer, leading to a low yield of the desired trans product. How can I improve the diastereoselectivity of my reaction?
A: Achieving high diastereoselectivity in favor of the trans isomer is a common challenge. The outcome is highly dependent on the chosen synthetic route and reaction conditions.
Underlying Causes:
-
Reduction of 2-Aminocyclohexanone: The reduction of 2-aminocyclohexanone and its derivatives, such as β-enaminoketones, often yields a mixture of cis and trans isomers.[1] The stereochemical outcome is influenced by the steric hindrance of the reducing agent and the substrate's conformation. Bulky reducing agents may favor the formation of one diastereomer over the other.
-
Aminolysis of Cyclohexene Oxide: The ring-opening of cyclohexene oxide with ammonia or an amine source is generally expected to proceed via an SN2 mechanism, which should theoretically lead to the trans product. However, reaction conditions can influence the stereoselectivity.
Troubleshooting and Optimization Protocols:
For the Reduction of 2-Aminocyclohexanone:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a common and mild reducing agent. The selectivity can be solvent-dependent.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A stronger reducing agent that may offer different selectivity.
-
Bulky Reducing Agents: Consider using sterically hindered reducing agents like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) which can enhance diastereoselectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
For the Aminolysis of Cyclohexene Oxide:
-
Catalyst Selection: The use of a catalyst can influence the regioselectivity and stereoselectivity of the epoxide ring-opening.
-
Solvent System: The choice of solvent can affect the reaction pathway and the stability of the transition state.
Experimental Protocol for Diastereomer Separation:
If a mixture of isomers is obtained, separation can be achieved through the following methods:
-
Fractional Crystallization: The hydrochloride salts of the cis and trans isomers may have different solubilities, allowing for separation by fractional crystallization.
-
Column Chromatography: Silica gel chromatography can be effective in separating the cis and trans isomers.[1]
| Parameter | cis-Isomer | trans-Isomer | Reference |
| Relative Stability | Generally less stable | Generally more stable | [3] |
| Typical ¹H NMR (H-1) | Broader signal | Sharper triplet of triplets | [3] |
Diagram: Stereoselective Reduction of 2-Aminocyclohexanone
Caption: Influence of reducing agent size on stereoselectivity.
Issue 2: Formation of a High Molecular Weight Byproduct in the Aminolysis of Cyclohexene Oxide
Q: During the synthesis of 2-aminocyclohexanol via the aminolysis of cyclohexene oxide, I am observing a significant amount of a higher molecular weight impurity. What is this byproduct and how can I minimize its formation?
A: The high molecular weight byproduct is likely 2-(2-hydroxycyclohexyl)aminocyclohexanol , formed from the reaction of the desired 2-aminocyclohexanol product with the starting material, cyclohexene oxide.
Mechanism of Byproduct Formation:
The primary amine of the newly formed 2-aminocyclohexanol is a more potent nucleophile than ammonia. It can, therefore, compete with ammonia in attacking another molecule of cyclohexene oxide, leading to the formation of a secondary amine.
Troubleshooting and Mitigation Strategies:
-
Excess Ammonia: Use a large excess of aqueous ammonia. This increases the probability of cyclohexene oxide reacting with ammonia rather than the product.
-
Controlled Addition: Add the cyclohexene oxide slowly to the ammonia solution to maintain a high concentration of ammonia relative to the epoxide throughout the reaction.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction.[4]
Purification Protocol:
If the byproduct has formed, it can be removed by:
-
Distillation: If the boiling points are sufficiently different.
-
Crystallization: The desired product may be selectively crystallized.
-
Column Chromatography: Effective for separating the primary and secondary amines.
Diagram: Byproduct Formation in Cyclohexene Oxide Aminolysis
Caption: Competing main and side reactions in aminolysis.
Issue 3: Incomplete Reaction or Low Conversion
Q: My reaction is not going to completion, and I am recovering a significant amount of starting material. What are the common causes for low conversion?
A: Low conversion can be attributed to several factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
| Cause | Suggested Solution |
| Poor Reagent Quality | Ensure the purity of starting materials. For reductions, verify the activity of the reducing agent. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Inappropriate Temperature | Some reactions require heating to proceed at a reasonable rate. Conversely, some reducing agents decompose at higher temperatures. Optimize the temperature based on literature procedures. |
| Moisture Contamination | For reactions sensitive to water (e.g., using LiAlH₄), ensure all glassware is flame-dried and reagents are anhydrous. |
Issue 4: Difficulties in Isolating the Hydrochloride Salt
Q: I am having trouble precipitating the this compound from the reaction mixture. What are the best practices for its isolation?
A: The hydrochloride salt of 2-aminocyclohexanol is typically a crystalline solid that is soluble in water.[5] The choice of solvent is critical for successful precipitation.
Protocol for Hydrochloride Salt Formation and Isolation:
-
Solvent Selection: After the synthesis of the free base, dissolve the crude product in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the amine. The hydrochloride salt should precipitate.
-
Cooling: Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the product under vacuum.
Troubleshooting:
-
Oily Product: If the product oils out instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective.
-
No Precipitation: If no solid forms, the salt may be too soluble in the chosen solvent. Try adding a less polar co-solvent (an anti-solvent) to decrease its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common synthetic routes are:
-
Aminolysis of Cyclohexene Oxide: This involves the ring-opening of cyclohexene oxide with ammonia.[6]
-
Reduction of 2-Aminocyclohexanone or its derivatives: This involves the reduction of the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride.[1]
Q2: Can side reactions occur during the formation of the hydrochloride salt?
A2: Yes, while the formation of the amine salt with HCl is generally a straightforward acid-base reaction, potential side reactions should be considered, especially under harsh conditions.[7][8]
-
Dehydration of the Alcohol: Strong acids and high temperatures can catalyze the dehydration of alcohols to form alkenes. However, under the typical conditions for hydrochloride salt formation (e.g., at or below room temperature), this is unlikely to be a significant side reaction for 2-aminocyclohexanol.
-
Degradation: If the molecule contains other acid-sensitive functional groups, degradation could occur. For 2-aminocyclohexanol itself, it is relatively stable under mild acidic conditions.[9]
Q3: How can I confirm the stereochemistry of my 2-aminocyclohexanol product?
A3: The most definitive method for determining the stereochemistry is ¹H NMR spectroscopy .[3] The coupling constants of the protons on the carbons bearing the amino and hydroxyl groups can distinguish between the cis and trans isomers. In the trans isomer, one of these protons is typically axial, leading to large axial-axial coupling constants. 2D NMR techniques like NOESY can also provide definitive structural information.
Q4: What are the typical byproducts of a sodium borohydride reduction?
A4: The boron-containing byproducts of a sodium borohydride reduction are typically borate esters, which are formed by the reaction of the borane intermediates with the alcohol solvent or the product alcohol.[10] These are usually removed during the aqueous workup.
Q5: How can I analyze the purity and isomer ratio of my final product?
A5: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and identify the cis and trans isomers and other volatile impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the isomer ratio by integrating the characteristic signals of each isomer.
References
- Benchchem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.
-
MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
- Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry.
- National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis.
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- ResearchGate. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
- Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids.
- National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- CymitQuimica. (n.d.). CAS 5456-63-3: trans-2-Aminocyclohexanol hydrochloride.
- Whitman College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
- CUNY. (n.d.).
- National Institutes of Health. (2008).
- Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Society of Chemical Industry. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology.
- NCERT. (n.d.). Amines.
- YouTube. (2017). CHEM 222: Reaction of Alcohols with HCl.
- Quora. (2018). What is the reaction between hydrochloric and amine?
- Wiley Online Library. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Santa Cruz Biotechnology. (n.d.). trans-2-Aminocyclohexanol hydrochloride.
- Science Madness. (2019).
- BLD Pharm. (n.d.). 5456-63-3|trans-2-Aminocyclohexanol hydrochloride.
- ResearchGate. (n.d.). Scheme 1: Aminolysis of cyclohexene oxide.
- PubMed. (1996). Mechanism of anomerization of cyclohexyl 2-deoxy-3,4,6-tri-O-methyl-2-(N-methylacetamido)-alpha- and beta-D-hexopyranosides under reductive-cleavage conditions.
- Benchchem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers.
- PubMed. (1998). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry.
- Google Patents. (n.d.).
- PubMed Central. (2024).
- National Institutes of Health. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Vrije Universiteit Amsterdam. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones.
- Fisher Scientific. (n.d.). 2-Aminocyclohexanol (cis- and trans- mixture) 98.0+%, TCI America™.
- The Pharmaceutical Journal. (2010).
- PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol.
- BLD Pharm. (n.d.). 6982-39-4|trans-2-Aminocyclohexanol.
- Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-.
- IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- University of California, Davis. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone.
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Optimizing reaction temperature for 2-Aminocyclohexanol hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and optimized synthesis of this critical intermediate. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Understanding the Core Synthesis: Aminolysis of Cyclohexene Oxide
The most prevalent and industrially viable method for synthesizing racemic trans-2-aminocyclohexanol is through the aminolysis of cyclohexene oxide with ammonia.[1][2] This reaction involves the nucleophilic attack of ammonia on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. The subsequent workup with hydrochloric acid yields the desired hydrochloride salt.
The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and the impurity profile. Precise temperature control is paramount for achieving a high yield of the desired trans-isomer and minimizing the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the aminolysis of cyclohexene oxide with ammonia?
A1: The recommended temperature range for this reaction is typically between 60°C and 65°C.[1][2] Operating within this window generally provides a good balance between a reasonable reaction rate and the minimization of side reactions. Some protocols might suggest temperatures as high as 100-115°C, but this often requires a significant excess of ammonia to suppress the formation of secondary amines.[3]
Q2: Why is a large excess of ammonia necessary for this reaction?
A2: A substantial excess of ammonia (often 10 equivalents or more relative to cyclohexene oxide) is crucial for two primary reasons.[1][2] Firstly, it ensures that the concentration of the primary nucleophile (ammonia) is consistently high throughout the reaction, driving the reaction towards the desired product. Secondly, and more critically, it minimizes the formation of the primary byproduct, bis-(2-hydroxycyclohexyl)amine. This secondary amine is formed when the initially produced 2-aminocyclohexanol acts as a nucleophile and attacks another molecule of cyclohexene oxide.[3] A high concentration of ammonia outcompetes the product for the epoxide, thus suppressing this side reaction.
Q3: How is the trans-isomer selectively formed?
A3: The reaction proceeds via an SN2-type mechanism. The nucleophilic attack of ammonia occurs from the side opposite to the epoxide ring. This "backside attack" results in an inversion of stereochemistry at the carbon atom being attacked, leading to the formation of the trans-product.
Q4: Can this synthesis be performed at room temperature?
A4: While the reaction can proceed at room temperature, the rate is significantly slower.[4] To achieve a reasonable reaction time for practical purposes, heating is necessary. Insufficient heating will lead to an incomplete reaction and low conversion of the starting material.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues that may arise during the synthesis, with a focus on troubleshooting problems related to reaction temperature.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of 2-Aminocyclohexanol | Reaction temperature was too low. | Increase the reaction temperature to the optimal range of 60-65°C. Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC) to ensure the complete consumption of the cyclohexene oxide starting material. |
| Reaction time was too short for the given temperature. | If operating at a lower temperature, extend the reaction time accordingly. However, for efficiency, it is generally better to use the optimal temperature. | |
| High Levels of Bis-(2-hydroxycyclohexyl)amine Impurity | Reaction temperature was too high. | A higher temperature increases the rate of both the desired reaction and the undesired side reaction where 2-aminocyclohexanol attacks another epoxide molecule.[3] Lower the temperature to the recommended 60-65°C range. |
| Insufficient excess of ammonia. | While not directly a temperature issue, higher temperatures can exacerbate the problem of insufficient ammonia. Ensure a molar excess of at least 10:1 of ammonia to cyclohexene oxide.[1][2] | |
| Presence of Unreacted Cyclohexene Oxide | Reaction temperature was too low or reaction time was insufficient. | As with low yield, ensure the reaction is conducted at the optimal temperature for a sufficient duration. Use analytical monitoring to confirm the absence of the starting material before proceeding with the workup. |
| Formation of Other Unidentified Byproducts | Excessively high reaction temperature. | Very high temperatures can lead to decomposition of the product or starting materials, or promote other unforeseen side reactions. Adhere to the established temperature range. |
Experimental Protocol: Synthesis and Optimization
Below is a generalized, step-by-step methodology for the synthesis of racemic trans-2-aminocyclohexanol hydrochloride, which can be adapted for optimization studies.
Materials:
-
Cyclohexene oxide
-
Aqueous ammonia (28%)
-
Toluene
-
Hydrochloric acid (35%)
-
Autoclave with stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitably sized autoclave equipped with a stirrer, charge cyclohexene oxide (1.0 mol) and a 10-fold molar excess of 28% aqueous ammonia (10.0 mol).[1][2]
-
Reaction: Seal the autoclave and heat the mixture to the desired temperature (e.g., for optimization, run parallel experiments at 55°C, 60°C, 65°C, and 70°C) with constant stirring for 4-6 hours.[1]
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a crystalline precipitate of bis-(2-hydroxycyclohexyl)amine has formed, remove it by filtration.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to remove excess ammonia and some of the water.[1]
-
Azeotropic Distillation: Add toluene to the concentrate and continue to concentrate under reduced pressure. This step helps to remove the remaining water azeotropically.[1]
-
Crystallization of Free Base: The concentrated residue can be further purified by crystallization to isolate the racemic trans-2-aminocyclohexanol free base.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., water or an alcohol) and add a stoichiometric amount of concentrated hydrochloric acid.[1]
-
Isolation of Hydrochloride Salt: The this compound can then be isolated by crystallization, filtration, and drying.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of trans-2-Aminocyclohexanol Hydrochloride.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
- Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof. (EP2168943A1).
-
2-Aminocyclohexanol. ChemBK. [Link]
-
Evolution of aminolysis rate constants at different temperatures and substituents. ResearchGate. [Link]
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters. [Link]
- Preparation method and intermediate of optically active trans-2-aminocyclohexanol. (CN101743218B).
-
AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Canadian Journal of Chemistry. [Link]
- Process for preparing cis-2-aminocyclohexanol. (CN114315609A).
-
trans-2-Amino-cyclohexanol hydrochloride. ChemBK. [Link]
-
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. National Center for Biotechnology Information. [Link]
-
EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]
-
(1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.0% (AT)). Amerigo Scientific. [Link]
-
Aminolyse of cyclohexene oxide by various amines. ResearchGate. [Link]
-
Cyclohexene oxide. Wikipedia. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald. [Link]
- Process for the preparation of trans-4-aminocyclohexanol. (EP0909753B1).
- Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. (CN113402402A).
-
(1R,2R)-2-Aminocyclohexanol. PubChem. [Link]
-
Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. Digital Commons @ EMU. [Link]
-
(r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]
-
Intramolecular Amino-thiolysis Cyclisation of Graphene Oxide Modified with Sulfur Dioxide: XPS and Solid-state NMR Studies. UCL Discovery. [Link]
-
Trans-2-Aminocyclohexanol HCl. Chemsrc. [Link]
-
Optimization of reaction conditions for 6-aminohexanol production. In... ResearchGate. [Link]
Sources
- 1. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. commons.emich.edu [commons.emich.edu]
Technical Support Center: Chiral Resolution of 2-Aminocyclohexanol
Welcome to the technical support center for the chiral resolution of 2-aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this versatile chiral building block. Drawing from established principles and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency and success of your resolution experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems encountered during the diastereomeric salt crystallization of racemic trans-2-aminocyclohexanol. Each issue is analyzed from a mechanistic standpoint to provide robust, actionable solutions.
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid. This is typically because the conditions of supersaturation are too high, or the crystallization temperature is above the melting point of the solvated salt.[1]
-
Causality: The formation of a liquid phase is kinetically favored over the more ordered process of solid crystal lattice formation. This is often exacerbated by a solvent system in which the salt is too soluble or by a cooling process that is too rapid.
-
Solutions:
-
Reduce Supersaturation: Start with a more dilute solution of your racemic amine and resolving agent. Alternatively, add the resolving agent's solution dropwise and slowly to the amine solution to avoid creating localized areas of high concentration.
-
Modify the Solvent System: The choice of solvent is critical.[2][3] If you are using a single solvent, try introducing an "anti-solvent." For example, if your salt is dissolved in methanol, slowly add a less polar solvent like toluene or diethyl ether to gently decrease solubility and induce crystallization.
-
Optimize Temperature Control: Implement a very slow, controlled cooling ramp. A rate of 1-5 °C per hour is often effective. Ensure the final crystallization temperature is well below the melting point of the salt.
-
Introduce Seed Crystals: If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, add a few seed crystals to the supersaturated solution.[1] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.
-
Q2: The yield of my desired diastereomeric salt is consistently low (below 30%). What are the likely causes?
A2: Low yield is a common issue stemming from suboptimal solubility differences between the two diastereomeric salts in the chosen solvent system or from premature filtration.
-
Causality: The goal of resolution is to find conditions where one diastereomer is sparingly soluble while the other remains in solution.[4] If both salts are too soluble, or their solubilities are too similar, the separation will be inefficient.
-
Solutions:
-
Systematic Solvent Screening: This is the most crucial step. The polarity and hydrogen-bonding capability of the solvent system dictates the differential solubility.[5] Create a screening matrix with various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) to identify the optimal system for your specific resolving agent.[6]
-
Adjust Stoichiometry: While a 1:1 molar ratio of amine to a monobasic resolving agent (like mandelic acid) is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can favor the crystallization of the less soluble salt, improving both yield and purity in the first crop.
-
Optimize Crystallization Time & Temperature: Monitor crystal formation over time. Filtering too early may leave a significant amount of the desired product in the mother liquor. Conversely, allowing crystallization to proceed for too long, especially if the solubilities are similar, can lead to co-precipitation of the undesired diastereomer, reducing purity.[4]
-
Q3: The enantiomeric excess (e.e.) of my resolved 2-aminocyclohexanol is poor after liberating the amine from the salt. How can I improve it?
A3: Low enantiomeric excess is almost always due to the co-crystallization of the undesired diastereomer. The solubilities of the two salts are likely too close under your current conditions.
-
Causality: The crystal lattice of the less soluble diastereomer inadvertently incorporates the more soluble diastereomer. This can happen if the cooling is too fast, the solution is too concentrated, or the solvent system is not selective enough.[4]
-
Solutions:
-
Recrystallization: This is the most effective method for enhancing enantiomeric purity.[7] Dissolve the filtered diastereomeric salt in a minimal amount of the hot solvent system and allow it to cool slowly. This process purges the undesired diastereomer back into the mother liquor. Often, one or two recrystallizations are sufficient to achieve >99% e.e.
-
Re-evaluate the Resolving Agent: Not all resolving agents are created equal for a specific racemate. If optimization and recrystallization do not yield the desired purity, consider screening other chiral acids. For 2-aminocyclohexanol, common choices include tartaric acid, mandelic acid, and their derivatives.[7][8] A patent for trans-2-aminocyclohexanol, for example, demonstrates high optical purity using R-2-methoxyphenylacetic acid in water.[9]
-
Controlled Cooling: A slow, linear cooling profile is critical. Rapid cooling traps impurities and the undesired diastereomer in the crystal lattice.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to the chiral resolution of 2-aminocyclohexanol.
Q4: How do I choose the best chiral resolving agent for 2-aminocyclohexanol?
A4: The selection of a resolving agent is a multi-factorial decision based on chemical compatibility, performance, and commercial availability.[2][3]
-
Principle: The fundamental requirement is the ability to form stable, crystalline diastereomeric salts with the amine. The key to a successful resolution is a significant difference in the solubility of the two resulting diastereomeric salts in a practical solvent system.[5]
-
Common Candidates for Amines:
-
Tartaric Acid: A widely used, inexpensive, and effective resolving agent available in both D-(-) and L-(+) forms. It has two acidic protons and can form salts with varying stoichiometries.[10][11]
-
Mandelic Acid: Available as (R)- and (S)-enantiomers, it is another common choice for resolving amines.
-
Camphorsulfonic Acid: A strong acid that often forms highly crystalline salts.[12]
-
Di-O-benzoyltartaric Acid: A derivative of tartaric acid that can sometimes provide better differentiation between diastereomers, though it is more expensive.
-
-
Screening Strategy: It is highly recommended to perform a small-scale, parallel screen of several resolving agents and solvents to identify the most promising combination before proceeding to a larger scale.
| Resolving Agent | Typical Solvent(s) | Key Advantages | Considerations |
| L-(+)-Tartaric Acid | Water, Alcohols (Methanol, Ethanol) | Inexpensive, readily available, effective for many amines.[10] | Can form different salt stoichiometries; solubility can be high. |
| (R)-(-)-Mandelic Acid | Alcohols, Water/Alcohol mixtures | Forms well-defined crystalline salts. | Effectiveness is highly substrate-dependent. |
| (1S)-(+)-10-Camphorsulfonic Acid | Alcohols, Acetonitrile | Strong acid, often yields robust crystals. | Higher cost. |
| (-)-Di-O,O'-p-toluoyl-L-tartaric acid | Methanol, Ethanol | Bulky groups can enhance diastereomeric differentiation. | Significantly higher cost; recovery may be more complex. |
Q5: What is the correct procedure for liberating the free amine from the diastereomeric salt?
A5: After isolating the purified diastereomeric salt, the final step is to break the ionic bond to recover the enantiomerically pure amine. This is achieved by a simple acid-base workup.
-
Step-by-Step Protocol:
-
Suspension: Suspend or dissolve the diastereomeric salt in water.
-
Basification: Add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir. The goal is to raise the pH to >11, which deprotonates the ammonium salt and neutralizes the chiral acid resolving agent.[7]
-
Extraction: The free 2-aminocyclohexanol is now a neutral organic molecule. Extract it from the aqueous layer using an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. Perform at least three extractions to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the pure, enantiomerically enriched amine.
-
Q6: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
A6: Accurate determination of e.e. is critical to validate the success of your resolution.[13] Several analytical techniques are available, with chiral chromatography being the most common and reliable.
-
Primary Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine (or a suitable derivative) is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. The e.e. is calculated from the relative areas of the two peaks.[13][14]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines or those that can be easily derivatized to become volatile (e.g., by acylation). Similar to HPLC, separation occurs on a chiral column.[13]
-
NMR Spectroscopy with Chiral Discriminating Agents: This method involves adding a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to the NMR sample. This converts the enantiomers into diastereomeric species, which will have distinct and resolvable signals (e.g., different chemical shifts) in the ¹H or ¹⁹F NMR spectrum.[13][15] The e.e. can be determined by integrating the corresponding peaks.
-
-
Validation is Key: Before analyzing your resolved sample, always run a racemic standard of 2-aminocyclohexanol to confirm the retention times (for chromatography) or chemical shifts (for NMR) of both enantiomers.[13] This ensures your peak assignments are correct.
Visualized Workflows and Protocols
General Workflow for Chiral Resolution
The following diagram illustrates the logical steps of a classical chiral resolution process via diastereomeric salt formation.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Principle of Diastereomer Formation
This diagram illustrates the core chemical principle of converting a pair of enantiomers into separable diastereomers.
Caption: Formation of separable diastereomeric salts from a racemate.
References
- Benchchem. A Comparative Guide to Chiral Resolving Agents for Racemic Acids, with a Focus on (S)-(+)-1-Methoxy-2-propylamine Alternatives.
- Benchchem. A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis.
- Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
-
Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. (2023). Available from: [Link]
-
National Institutes of Health (NIH). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]
-
ResearchGate. Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2025). Available from: [Link]
-
ACS Publications. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available from: [Link]
-
National Institutes of Health (NIH). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Available from: [Link]
- Benchchem. Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane.
-
Chemistry LibreTexts. Resolution (Separation) of Enantiomers. (2022). Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. (2021). Available from: [Link]
- Google Patents. Method for producing optically active trans-2-aminocyclohexanol and intermediate for producing the same. (EP2168943A1).
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Available from: [Link]
-
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Available from: [Link]
-
Chemistry LibreTexts. Resolution (Separation) of Enantiomers. (2019). Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. (2025). Available from: [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]
-
Chemistry Research Journal. A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Available from: [Link]
-
ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: [Link]
-
ResearchGate. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Available from: [Link]
- Google Patents. Preparation method and intermediate of optically active trans-2-aminocyclohexanol. (CN101743218B).
-
ACS Publications. Process Development on the Preparation of trans-(+)-2-Methylaminocyclohexanol: A Fascinating Resolution Example. Organic Process Research & Development. Available from: [Link]
-
National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]
-
National Institutes of Health (NIH). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. (2025). Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]
- Benchchem. Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Benchchem. Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions.
-
YouTube. Gabriel Synthesis of Primary Amines - Lec9. (2024). Available from: [Link]
-
YouTube. The Gabriel Amine Synthesis. (2024). Available from: [Link]
- Benchchem. Troubleshooting guide for low enantiomeric excess in chiral synthesis.
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. (2010). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 10. chemrj.org [chemrj.org]
- 11. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uma.es [uma.es]
- 15. pubs.acs.org [pubs.acs.org]
Preventing degradation of 2-Aminocyclohexanol hydrochloride during storage
Welcome to the technical support center for 2-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1][2] The recommended storage temperature is typically between 2-8°C.[3] It is crucial to keep the container tightly sealed to prevent moisture and air exposure.[1][2][3]
Q2: I noticed my this compound has become clumpy and difficult to weigh. What is causing this?
A2: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][4] This can lead to clumping, making accurate weighing difficult and potentially initiating chemical degradation.[3]
Q3: Can I store this compound in any container?
A3: No, proper container selection is critical. Use the original manufacturer's container whenever possible. If transferring, use a container with an airtight seal, such as a bottle with a PTFE-lined cap. For added protection, especially after opening, consider sealing the cap with parafilm and placing the container inside a larger, sealed container with a desiccant.[5]
Q4: Is this compound sensitive to air?
A4: Yes, beyond its hygroscopic nature, the amine group can react with atmospheric carbon dioxide (CO2).[3][6] This reaction can form a carbamate salt, which introduces an impurity into your material. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][7]
Q5: My compound has developed a slight yellowish tint over time. Is it still usable?
A5: A color change often indicates degradation. While slight discoloration may not significantly impact all applications, it is a warning sign that the compound's purity has been compromised. Potential causes include oxidation or reaction with impurities. It is highly recommended to perform an analytical check (e.g., HPLC, NMR) to assess the purity before use.
Part 2: Troubleshooting Guide: Understanding and Preventing Degradation
This section delves deeper into the chemical mechanisms of degradation and provides actionable protocols to mitigate these issues.
Issue 1: Product Clumping and Poor Solubility
-
Root Cause Analysis: As a hydrochloride salt of an amine, the compound is polar and hygroscopic.[1][4] The presence of absorbed water can act as a solvent, causing particles to agglomerate. Furthermore, water can initiate hydrolytic degradation pathways, although this is less common for stable C-N and C-O bonds under neutral pH.[8][9] The primary issue with water absorption is the physical change and the potential for creating an environment conducive to other reactions.[3]
-
Preventative Measures & Protocol:
-
Work Environment: Handle the compound in a low-humidity environment. A glove box or a glove bag with a dry atmosphere is ideal for weighing and aliquoting.[1]
-
Rapid Handling: Minimize the time the container is open to the atmosphere. Have all necessary tools and secondary containers ready before opening the primary container.[3]
-
Proper Sealing: Always ensure the container cap is tightly secured immediately after use. For multi-use containers, wrapping the cap threads with parafilm provides an excellent secondary barrier against moisture ingress.[5]
-
Use of Desiccants: Store the sealed container in a desiccator or a sealed secondary container containing a desiccant like silica gel or calcium chloride.[5]
-
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, NMR)
-
Root Cause Analysis: The appearance of new signals in your analytical data points to the formation of degradation products or impurities. For this compound, the primary suspects are products of oxidation, reaction with CO2, and potentially photodegradation.
-
Oxidation: The amine functionality can be susceptible to oxidation, especially if exposed to air over long periods or in the presence of trace metal impurities.[9][10] This can lead to the formation of various oxidized species.
-
Reaction with Carbon Dioxide: Primary amines can reversibly react with CO2 to form alkylammonium carbamates.[6] While reversible, this can appear as a significant impurity in your starting material.
-
Photodegradation: Although less common for this specific structure compared to aromatic amines, exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[11][12]
-
-
Visualizing Degradation Pathways:
Caption: Potential degradation pathways for 2-Aminocyclohexanol HCl.
Recommended Workflow for Quality Assessment
When degradation is suspected, a systematic approach is necessary to confirm the compound's integrity.
Caption: Workflow for assessing the quality of stored 2-Aminocyclohexanol HCl.
Part 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (General Guideline)
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[7][13][14] The following provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines by ion-pairing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Amine and hydroxyl groups lack strong chromophores, requiring detection at low UV wavelengths. |
| Column Temp. | 30°C | Provides reproducible retention times. |
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of ~1 mg/mL.
-
Forced Degradation (for method validation): To confirm the method is stability-indicating, subject the stock solution to stress conditions (e.g., heat at 60°C, exposure to 0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light) to intentionally generate degradation products.[2][13][15]
-
Analysis: Inject the "as-is" sample and the stressed samples. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak.
Protocol 2: Quality Assessment by ¹H NMR Spectroscopy
¹H NMR provides a rapid and powerful tool to assess purity and confirm the structure of your compound.[16][17]
Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm Structure: Compare the obtained spectrum with a reference spectrum of a pure standard. The chemical shifts and coupling patterns of the cyclohexyl ring protons should be characteristic.
-
Check for Impurities: Look for small, unidentifiable peaks in the spectrum. The presence of significant peaks that do not correspond to the main compound or the solvent indicates impurities.
-
Moisture Content: If using a solvent other than D₂O, the presence of a broad peak around 4.8 ppm (in CDCl₃) or 3.3 ppm (in DMSO-d₆) can indicate absorbed water.
-
By implementing these storage, handling, and analytical strategies, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- Pi Chemicals. Material Safety Data Sheet - (1R, 2R)-2-aminocyclohexanol HCl. Retrieved from a general MSDS search, specific URL not available.
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
- International Journal of Pharma Research & Review. (2014).
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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SOPHE. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
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Pharmaceutical Press. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]
- IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
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PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
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NIH. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]
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MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
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Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. [Link]
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eScholarship. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. [Link]
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SciSpace. (n.d.). View of Stability-Indicating HPLC Methods for Drug Analysis. [Link]
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Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. [Link]
-
ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
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PMC - NIH. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
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Semantic Scholar. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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PMC - NIH. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. [Link]
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Brainly.in. (2017, November 29). reaction of cis 2-amino-cyclohexanol with HNO2. [Link]
-
PubMed. (n.d.). Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase. [Link]
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NIH. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
-
Chemistry Stack Exchange. (2019, June 11). Tiffeneau–Demjanov rearrangement products. [Link]
-
SciSpace. (1954). Reactions between Carbon Dioxide and Amino Alcohols. II. Triethanolamine. [Link]
-
LCGC International. (2015, March 4). Impurities/Degradation Products in Drug Substances: Innovative Approaches to Control the Process. [Link]
-
ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the reaction between carbon dioxide and amines in aqueous solution. [Link]
-
ResearchGate. (n.d.). Investigating Photodegradation of Antibodies Governed by the Light Dosage. [Link]
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Stability of 2-Aminocyclohexanol hydrochloride in different solvents
Technical Support Center: 2-Aminocyclohexanol Hydrochloride
Introduction: Navigating the Nuances of this compound Stability
Welcome to the technical support guide for this compound. As a bifunctional molecule containing both an amine and an alcohol, its hydrochloride salt form presents unique stability challenges and opportunities in various experimental contexts. Its behavior is not merely a function of the solvent chosen but is intricately linked to pH, temperature, and atmospheric exposure. This guide is designed for researchers, scientists, and drug development professionals to preemptively address common stability issues, troubleshoot experimental anomalies, and ensure the integrity of your results. We will move beyond simple solubility data to explore the causal mechanisms behind its behavior in solution, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions our application scientists receive regarding the handling and stability of this compound solutions.
Q1: What is the recommended solvent for preparing a stable stock solution of this compound?
The choice of solvent is critical and depends on your experimental needs. For general use, polar protic solvents are recommended.
-
Methanol or Ethanol: These are excellent choices for creating stock solutions. They offer good solubility and are relatively inert.
-
Water: The compound is soluble in water; however, the stability of aqueous solutions is highly pH-dependent.[1] Unbuffered aqueous solutions can absorb atmospheric CO₂, leading to a decrease in pH and potential changes in the compound's protonation state.
-
Acidified Methanol: A solution of 1N acetic acid in methanol has been shown to effectively solubilize the compound at concentrations up to 25 mg/mL, resulting in a clear, colorless solution.[2][3] This suggests that maintaining a slightly acidic pH can enhance solubility and stability.
Q2: How does pH impact the stability and behavior of this compound in aqueous solutions?
The pH of the medium is arguably the most critical factor governing the behavior of this molecule. The trans-2-aminocyclohexanol moiety is a known pH-sensitive conformational switch.[4]
-
Mechanism of Action: In an acidic to neutral environment, the primary amino group is protonated (-NH₃⁺). This protonated form can establish a strong intramolecular hydrogen bond with the adjacent hydroxyl group (HO···H-N⁺). This bond locks the cyclohexane ring into a specific conformation.[5]
-
Experimental Implications: A change in pH can alter this conformational equilibrium, which can dramatically affect the molecule's interaction with other molecules, its binding affinity in biological assays, or its packing in lipid bilayers.[5] Therefore, using a well-buffered system within a defined pH range is crucial for reproducibility. The pKa of related compounds has been estimated to be between 7.4 and 2.5 in methanol, depending on the structure, highlighting its sensitivity in the physiological pH range.[5]
Q3: My solution of this compound has developed a yellow or brown tint over time. What is the cause and is it still usable?
A color change is a visual indicator of chemical degradation.
-
Probable Cause: Amines, in general, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[6][7] This oxidative degradation often leads to the formation of colored impurities.
-
Recommended Action: The use of discolored solutions is strongly discouraged as the presence of degradation products can lead to unpredictable and erroneous results. It is recommended to discard the solution and prepare a fresh batch, taking precautions to minimize exposure to air and light (e.g., using amber vials, purging with an inert gas like nitrogen or argon).
Q4: What are the primary degradation pathways I should be aware of?
Understanding potential degradation pathways is key to designing robust stability studies. For this compound, the main pathways are:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or more complex polymeric materials. This is often accelerated by light, heat, and the presence of metal ions.[6]
-
Reactivity with Incompatible Materials: As noted in safety data sheets, the compound is incompatible with strong oxidizing agents.[8][9] Contact with such agents will lead to rapid and extensive degradation.
-
pH-Mediated Degradation: Extreme pH conditions (highly acidic or basic) can catalyze degradation reactions.[10] While the hydrochloride salt provides some initial acidity, interaction with basic media can deprotonate the amine, making it more susceptible to certain reactions.
Q5: What are the ideal storage conditions for both the solid compound and its solutions?
Proper storage is essential to ensure the long-term integrity of this compound.
-
Solid Form: The compound is described as hygroscopic and potentially air-sensitive.[3][9] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[11][12]
-
Solutions: Stock solutions should be stored at low temperatures (2-8°C or -20°C) in tightly sealed, light-protecting (amber) containers.[8] For aqueous solutions, flash-freezing aliquots for single use can prevent degradation from repeated freeze-thaw cycles.
Solubility Data Summary
The following table summarizes the known solubility profile of this compound.
| Solvent | Solubility | Observations & Recommendations |
| Water | Soluble[1] | Stability is pH-dependent. Use buffered solutions for consistent results. |
| Methanol | Soluble | Good choice for a general-purpose stock solution. |
| Ethanol | Soluble[1] | Similar to methanol, a suitable solvent for stock solutions. |
| 1N Acetic Acid in Methanol | ≥ 25 mg/mL[2][3] | Excellent for ensuring complete solubilization and maintaining an acidic environment that favors stability. |
| Acetone | Soluble[1] | Use with caution, as the reactivity of the primary amine with ketones is possible over time (Schiff base formation). |
| Ether | Soluble[1] | A less common choice due to the lower polarity. |
| Benzene | Soluble[1] | Generally avoided due to toxicity and low polarity. |
Troubleshooting Guide: Resolving Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during experiments.
Experimental Protocols
To ensure the highest level of data integrity, we provide the following validated protocols for stability assessment.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine the stability-indicating capability of an analytical method.[13][14]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 methanol:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples and a non-stressed control by a suitable HPLC method.[15] The method should be capable of separating the parent peak from any new peaks that appear (degradants).
Protocol 2: Routine Stability Monitoring by HPLC
Objective: To quantify the concentration of this compound in a solution over time to determine its shelf-life under specific storage conditions.
Procedure:
-
Prepare Solution: Prepare a batch of the solution in the desired solvent and concentration.
-
Initial Analysis (T=0): Immediately analyze the solution in triplicate using a validated HPLC method to determine the initial concentration. This is your baseline.
-
Storage: Store the solution under the desired conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the solution, bring it to room temperature, and analyze it in triplicate by HPLC.
-
Data Evaluation: Calculate the average concentration at each time point. The stability is often defined as the time period during which the concentration remains within 90-110% of the initial value, with no significant increase in degradation products.[16]
References
-
Fisher Scientific. (2023). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. Link
-
Fisher Scientific. (2024). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride. Link
-
ChemicalBook. (n.d.). 2-Aminocyclohexanol - Safety Data Sheet. Link
-
Chemsrc. (2025). trans-2-Amino-cyclohexanol | CAS#:13374-31-7. Link
-
Fisher Scientific. (2025). Safety Data Sheet: cis-2-Aminocyclohexanol hydrochloride. Link
-
Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol hydrochloride, 99%. Link
-
ChemBK. (2024). 2-Aminocyclohexanol. Link
-
Royal Society of Chemistry. (n.d.). trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles. Chemical Communications. Link
-
Zhdankin, V. V., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Link
-
Dawsongroup. (2025). Top 5 Factors Affecting Chemical Stability. Link
-
Santa Cruz Biotechnology. (n.d.). trans-2-Aminocyclohexanol hydrochloride. Link
-
Fisher Scientific. (n.d.). trans-2-Aminocyclohexanol hydrochloride, 99%. Link
-
AGC Biologics. (2024). Analytical, Formulation & Stability. Link
-
Park, K. (n.d.). Assay and Stability Testing. Purdue University. Link
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Link
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Link
-
Fagron. (2018). Stability Indicating Methods. YouTube. Link
-
ChemicalBook. (n.d.). 5456-63-3(TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE) Product Description. Link
-
Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. Link
-
Vis, S., et al. (2018). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Link
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Link
-
hospital-pharmacy-europe.com. (2010). Understanding the chemical basis of drug stability and degradation. Link
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- 3. 5456-63-3 CAS MSDS (TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Separation of 2-Aminocyclohexanol Stereoisomers
Welcome to the technical support center for the resolution of 2-aminocyclohexanol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of these valuable chiral building blocks. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to empower you to overcome experimental hurdles and achieve high enantiomeric purity.
Understanding the Challenge: The Stereoisomers of 2-Aminocyclohexanol
2-Aminocyclohexanol possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)).[1][2][3][4][5] Due to their identical physical properties in an achiral environment, separating these enantiomers presents a significant challenge.[6][7] However, their distinct biological activities and roles as chiral ligands in asymmetric synthesis make their resolution a critical step in pharmaceutical and chemical industries.[8][9][10]
This guide will address common issues in the three primary resolution techniques: Diastereomeric Crystallization, Chiral Chromatography, and Enzymatic Resolution.
Section 1: Diastereomeric Crystallization
Diastereomeric crystallization is a classical resolution method that involves reacting the racemic 2-aminocyclohexanol with a chiral resolving agent to form diastereomeric salts.[11] These salts, having different physical properties, can then be separated by fractional crystallization.[10][12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diastereomeric salt crystallization is not yielding a significant change in the diastereomeric ratio. What could be the issue and how can I improve the separation?
A1: This is a common and often frustrating issue. The success of diastereomeric crystallization hinges on a significant difference in the solubility of the two diastereomeric salts.[13] If you are not observing enrichment, consider the following:
-
Choice of Resolving Agent: The interaction between the resolving agent and the enantiomers is crucial. If one resolving agent doesn't provide adequate separation, it is often necessary to screen several others. Commonly used resolving agents for amines include tartaric acid and mandelic acid.[8][9][11][14][15] For 2-aminocyclohexanol derivatives, (R)- and (S)-mandelic acid have been shown to be highly effective.[8][9][14][16]
-
Solvent System: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts. A systematic screening of solvents with varying polarities is recommended. Sometimes, a mixture of solvents can provide the optimal balance for selective crystallization.
-
Crystallization Conditions: The rate of cooling, concentration of the solution, and agitation can all influence the selectivity of the crystallization. Slow cooling and avoiding excessively high supersaturation are generally preferred to promote the crystallization of the less soluble diastereomer.[17]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, seeding the solution can significantly improve the crystallization process by providing a template for crystal growth.[17]
Experimental Protocol: Diastereomeric Resolution of (±)-trans-2-Aminocyclohexanol using Mandelic Acid
This protocol is adapted from a successful resolution of 2-aminocyclohexanol derivatives.[8][9][14][15]
-
Salt Formation: Dissolve racemic trans-2-aminocyclohexanol in a suitable solvent (e.g., methanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt using a suitable analytical technique, such as NMR or chiral HPLC after liberating the amine.
-
Liberation of the Enantiomer: Treat the diastereomerically enriched salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino alcohol.[10]
-
Extraction: Extract the enantiomerically enriched 2-aminocyclohexanol with an organic solvent.
Workflow for Optimizing Diastereomeric Crystallization
Caption: Troubleshooting workflow for diastereomeric crystallization.
Section 2: Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful analytical and preparative technique for separating enantiomers.[18]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor resolution or no separation of my 2-aminocyclohexanol enantiomers on a chiral column. What should I try?
A1: The "three-point interaction model" is a fundamental concept in chiral recognition, where the analyte must interact with the CSP at three points for effective separation.[19] If you're facing poor resolution, consider these factors:
-
Column Selection: There is a wide variety of CSPs available (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[20] The selection of the right column is critical and often requires screening multiple columns with different chiral selectors.
-
Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[20] For normal-phase chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common. In reversed-phase, mixtures of water with acetonitrile or methanol are used. The type and concentration of the alcohol modifier can dramatically affect the separation.
-
Additives/Modifiers: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially for ionizable compounds like 2-aminocyclohexanol. However, be aware of the "additive memory effect," where residual additives can affect subsequent analyses.[19]
-
Temperature: Temperature can influence the enantioselectivity of a separation.[18] Experimenting with different column temperatures (both above and below ambient) can sometimes lead to improved resolution.
Q2: My peaks are tailing or showing poor shape in chiral HPLC. How can I fix this?
A2: Poor peak shape can be due to several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The use of mobile phase additives, as mentioned above, can help to mitigate these effects.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the concentration of your sample.
-
Slow Interconversion of Conformers: For some molecules, slow interconversion between different conformations on the chromatographic timescale can lead to distorted peak shapes.[21] Increasing the column temperature can sometimes help to coalesce these into a single sharp peak by accelerating the interconversion.[21]
Table 1: Chiral HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Separation | Inappropriate CSP or mobile phase | Screen different chiral columns and mobile phase compositions (normal, reversed, polar organic).[20] |
| Poor Resolution | Suboptimal mobile phase, flow rate, or temperature | Optimize the mobile phase modifier concentration.[20] Adjust the flow rate (lower flow can increase resolution).[18] Vary the column temperature.[18] |
| Peak Tailing | Secondary interactions, column overload | Add a mobile phase modifier (e.g., acid or base).[19] Reduce the sample concentration or injection volume. |
| Split Peaks | Conformational isomers | Increase the column temperature to promote faster interconversion.[21] |
| Irreproducible Retention Times | Column equilibration, additive memory effect | Ensure adequate column equilibration between runs.[19] Dedicate a column to a specific method or use a thorough washing protocol.[19] |
Workflow for Chiral HPLC Method Development
Caption: A systematic approach to chiral HPLC method development.
Section 3: Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases or acylases, to catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[22] This is a powerful technique known for its high enantioselectivity under mild conditions.[23]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzymatic resolution is proceeding very slowly or not at all. What could be wrong?
A1: Several factors can affect the rate of an enzymatic reaction:
-
Enzyme Choice: Not all enzymes are suitable for all substrates. It may be necessary to screen a variety of enzymes (e.g., different lipases) to find one with good activity and selectivity for your 2-aminocyclohexanol derivative.
-
Substrate Derivatization: Often, the native amino alcohol is not a good substrate. It may need to be derivatized, for example, by N-acylation, to be recognized by the enzyme.[10]
-
Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and solvent. Ensure that these parameters are optimal for the chosen enzyme. For lipases, which are often used in organic solvents, the choice of solvent is critical.
-
Enzyme Inhibition: The substrate or product of the reaction could be inhibiting the enzyme. Try running the reaction at a lower substrate concentration.
Q2: The enantiomeric excess (e.e.) of my product and/or remaining substrate is low. How can I improve the selectivity?
A2: The enantioselectivity of an enzymatic resolution is an intrinsic property of the enzyme for a given substrate, but it can be influenced by the reaction conditions:
-
Acylating Agent/Solvent: In lipase-catalyzed resolutions, the choice of acylating agent and solvent can have a significant impact on the enantioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.
-
Conversion: For a kinetic resolution, the maximum e.e. of the remaining substrate is achieved at conversions greater than 50%, while the maximum e.e. of the product is achieved at lower conversions. It is crucial to stop the reaction at the optimal point to achieve the desired e.e. for a particular enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This is a general protocol that can be adapted for the resolution of 2-aminocyclohexanol derivatives.
-
Substrate Preparation: If necessary, derivatize the racemic 2-aminocyclohexanol (e.g., N-acetylation).
-
Enzymatic Reaction: Dissolve the derivatized substrate in a suitable organic solvent. Add the chosen lipase (e.g., Candida antarctica lipase B - CALB) and an acylating agent (for transesterification).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the e.e. of the substrate and product.
-
Work-up: Once the desired conversion/e.e. is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the product from the unreacted substrate using standard techniques like chromatography or extraction.
-
Deprotection: If the substrate was initially derivatized, remove the protecting group to obtain the enantiomerically pure 2-aminocyclohexanol.
Logical Relationship in Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution.
References
-
Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]
-
American Chemical Society. (2005). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem.[Link]
-
PubMed. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Lifands in Asymmetric Catalysis. The Journal of Organic Chemistry. [Link]
-
Canadian Journal of Chemistry. (1976). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry. [Link]
-
NIST. (n.d.). trans-2-Aminocyclohexanol. NIST WebBook. [Link]
-
NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. NIST WebBook. [Link]
-
NIST. (n.d.). trans-2-Aminocyclohexanol. NIST WebBook. [Link]
-
ACS Publications. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. [Link]
-
NIH. (2015). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
-
NIH. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PubMed Central. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]
-
MDPI. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
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ACS Publications. (2002). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. [Link]
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UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
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ResearchGate. (n.d.). Separation of Stereoisomers. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of Enantiomers: Needs, Challenges, Perspectives. Retrieved from [Link]
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Chromatography Forum. (2016). Isomers? Go to Chiral? Reversed or Normal? Retrieved from [Link]
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ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Retrieved from [Link]
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ResearchGate. (2013). Enzymatic resolution of stereoisomers of 2-iodocyclohexanol. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
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ChiroSolve. (n.d.). Diastereomeric Crystallization. Retrieved from [Link]
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PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
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White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
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MDPI. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences. [Link]
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Reddit. (2021). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
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ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
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NIH. (2017). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. [Link]
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How to remove unreacted starting material from 2-Aminocyclohexanol hydrochloride
Welcome to the technical support center for the purification of 2-Aminocyclohexanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials and other impurities. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to ensure your experimental success.
Understanding the Challenge: Common Impurities
The purity of this compound is critical for its use as an intermediate in pharmaceutical synthesis.[1] The most common impurities are typically unreacted starting materials from its synthesis. A prevalent synthetic route involves the reaction of cyclohexene oxide with ammonia.[2]
Therefore, the primary contaminants you may encounter are:
-
Unreacted Cyclohexene Oxide: A neutral, organic-soluble epoxide.
-
Unreacted Ammonia: Highly volatile and water-soluble.
-
Byproducts: Such as the dialkylation product, 2-(2-hydroxycyclohexyl)aminocyclohexanol.[2]
This guide will focus on removing these types of impurities through standard laboratory techniques.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the purification of this compound.
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Low or Broad Melting Point | Presence of unreacted starting materials or byproducts. A pure sample of trans-2-Aminocyclohexanol hydrochloride should melt sharply around 172-175 °C.[3] | 1. Perform an Acid-Base Extraction to remove neutral organic impurities. 2. Conduct a Recrystallization to purify the solid product. |
| Oily or Sticky Product after Isolation | Residual organic solvent or the presence of non-crystalline, neutral impurities (e.g., cyclohexene oxide). | 1. Ensure the product is thoroughly dried under vacuum. 2. Wash the crude product with a non-polar solvent like diethyl ether or hexanes in which the hydrochloride salt is insoluble. 3. If the issue persists, an Acid-Base Extraction is highly recommended. |
| Streaking or Poor Separation on Silica Gel TLC | The basic amine group is interacting strongly with the acidic silanol groups on the silica plate. This is a common issue with amines.[4][5] | 1. Add 1-2% triethylamine (TEA) or ammonia to the TLC mobile phase to neutralize the acidic sites on the silica. 2. Use an alternative stationary phase like alumina or amine-functionalized silica plates for TLC analysis.[6] |
| Product Fails to Crystallize | The compound is too soluble in the chosen solvent, or significant impurities are inhibiting crystal lattice formation. | 1. Add an anti-solvent (a solvent in which the product is poorly soluble) to the solution to induce precipitation. For example, add acetone to an ethanol solution.[7] 2. Cool the solution in an ice bath or freezer to reduce solubility further. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Ensure the product is sufficiently pure before attempting crystallization; perform an acid-base extraction first. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound already a salt? Do I still need to do an acid-base extraction?
A: Yes, this is an excellent question. While your product is already a water-soluble hydrochloride salt, the primary goal of the acid-base extraction is to remove neutral organic impurities , such as unreacted cyclohexene oxide. The procedure leverages the fact that your desired compound will remain in the aqueous phase while neutral impurities can be washed away with an organic solvent. The process validates the separation of components based on their differing acid-base properties and solubilities.[8][9]
Q2: I tried recrystallizing my product, but the yield was very low. What went wrong?
A: Low yield in recrystallization is typically due to one of two reasons:
-
Using too much solvent: If an excessive amount of the "good" solvent (the one it's soluble in when hot) is used, the solution may not become saturated enough upon cooling for the product to crystallize effectively. Try reducing the initial volume of solvent used for dissolution.
-
The product has poor solubility even when hot: If the compound doesn't dissolve well even at high temperatures, you may need to screen for a different solvent system. A good recrystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[10]
Q3: Can I use standard silica gel column chromatography to purify my amine hydrochloride?
A: It is generally not recommended without modification. The basic nature of the free amine (even if it's in salt form, an equilibrium can exist) leads to strong interactions with the acidic silica gel, which can result in poor separation, peak tailing, and even irreversible adsorption of your product to the column.[5] If chromatography is necessary, it is far better to use an amine-functionalized silica column or to add a competing base like triethylamine (0.5-2%) to your mobile phase to improve elution and peak shape.[4][6]
Q4: How do I convert the purified free base back to the hydrochloride salt?
A: After an acid-base extraction, you will have the purified 2-aminocyclohexanol as a free base dissolved in an organic solvent. To convert it back to the hydrochloride salt, you can bubble dry HCl gas through the solution or, more conveniently, add a solution of HCl in a solvent like diethyl ether or dioxane. The hydrochloride salt will typically precipitate out of the organic solvent and can be collected by filtration.[11]
In-Depth Purification Protocols
Protocol 1: Acid-Base Extraction for Removing Neutral Impurities
This technique is the most effective method for separating your basic amine product from neutral starting materials like cyclohexene oxide.
Principle of Causality: Amines are basic and react with acids to form water-soluble ammonium salts.[12][13] Neutral organic compounds do not react and remain soluble in organic solvents. This difference in solubility allows for their separation in a separatory funnel.[14]
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water in a separatory funnel.
-
Organic Wash: Add an equal volume of an organic solvent like diethyl ether or ethyl acetate. Cap the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated amine salt) into a clean Erlenmeyer flask. Discard the upper organic layer, which contains the neutral impurities.
-
Repeat Wash: Pour the aqueous layer back into the separatory funnel and repeat the wash step (steps 2-3) two more times to ensure all neutral impurities are removed.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) dropwise while stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, converting it back to the free amine, which is less water-soluble.[12]
-
Product Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel containing the basified aqueous solution. Shake vigorously, venting frequently.
-
Isolate Product: Allow the layers to separate. Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) containing your purified free amine into a clean flask. Repeat the extraction (step 6) two more times with fresh organic solvent, combining the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 2-aminocyclohexanol free base. This can then be converted back to the HCl salt if desired (see FAQ Q4).
References
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta Chemistry Department Website.
- ChemBK. (2024). 2-Aminocyclohexanol.
- Bionity.com. (n.d.). Acid-base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from Engineering Ideas Clinic - Confluence.
- Physics Wallah. (n.d.). Separation Of A Mixture Of Amines.
- Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- ChemicalBook. (2025). trans-2-Aminocyclo hexanol hydrochloride | 13374-30-6.
- Reddit. (2024). Amine workup : r/Chempros.
- Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol hydrochloride 99%.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Chemsrc. (2025). trans-2-Amino-cyclohexanol | CAS#:13374-31-7.
- YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines.
- Thermo Scientific Chemicals. (n.d.). cis-2-Aminocyclohexanol hydrochloride, 95%.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid : r/chemistry.
- Google Patents. (n.d.). US4306068A - Process for separating primary and secondary amines.
- SiliCycle. (n.d.). Amine sorbent for the separation of polar compounds.
- Thermo Fisher Scientific. (n.d.). trans-2-Aminocyclohexanol hydrochloride, 97+%.
- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ....
- Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
- Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol hydrochloride 99%.
- Benchchem. (2025). Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from Publication Server of the University of Greifswald.
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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Technical Support Center: Optimizing Crystal Quality of 2-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for the crystallization of 2-Aminocyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established crystallographic principles and extensive field experience to help you achieve high-purity, crystalline material consistently.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you might encounter during the recrystallization of this compound, offering step-by-step guidance and the scientific rationale behind our recommendations.
Question 1: My this compound fails to crystallize from solution, even after cooling. What should I do?
Answer:
Failure to crystallize is a common issue often related to supersaturation, solvent choice, or the presence of impurities. Here is a systematic approach to induce crystallization:
1. Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
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Seeding: If you have a previous batch of pure this compound, add a single, small crystal to the solution. A seed crystal provides a template for new crystals to grow on, bypassing the initial energy barrier for nucleation.[1][2]
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Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
2. Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, you can increase the concentration by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution or by carefully heating the solution to evaporate a small amount of the solvent. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity entrapment.
-
Anti-solvent Addition: If you are using a single solvent system, consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.
3. Re-evaluate Your Solvent System:
-
It's possible that this compound is too soluble in your chosen solvent, even at low temperatures. You may need to select a different solvent or a mixed solvent system. Refer to the FAQ section for guidance on solvent selection.
Question 2: My product "oils out" instead of forming crystals. How can I prevent this and obtain a crystalline solid?
Answer:
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This is often due to high supersaturation or a large temperature difference between the dissolution and crystallization points. Here are strategies to prevent oiling out:
-
Reduce the Cooling Rate: A slower cooling rate allows the molecules more time to orient themselves into a crystal lattice. Rapid cooling can cause the compound to crash out as a supercooled liquid.
-
Use a More Dilute Solution: Oiling out is more common in highly concentrated solutions. Try using a slightly larger volume of solvent to dissolve your compound.
-
Lower the Dissolution Temperature: If possible, avoid excessive heating. Dissolve the compound at a temperature just sufficient to achieve complete dissolution.
-
Change the Solvent System: A different solvent or a mixed solvent system might be less prone to oiling out. For example, if you are using a very polar solvent, adding a less polar co-solvent might help.
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Seed the Solution: Introduce a seed crystal at a temperature just below the saturation point. This can encourage direct crystallization and bypass the formation of an oil phase.[4]
Question 3: The crystals I'm obtaining are very small and needle-like, making them difficult to filter and dry. How can I grow larger crystals?
Answer:
The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, you need to slow down the crystallization process.
-
Slow Cooling: This is the most critical factor. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling process.
-
Minimize Nucleation Sites: Ensure your crystallization vessel is clean and free of scratches. Excessive nucleation sites can lead to the formation of many small crystals.
-
Use a Solvent System that Promotes Slower Growth: A solvent in which the compound has slightly higher solubility at room temperature will result in a slower crystallization process and larger crystals.
-
Control Supersaturation: Avoid creating a highly supersaturated solution. Use just enough hot solvent to dissolve the compound completely.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of this compound.
What is the best solvent system for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For amine hydrochlorides like this compound, which are polar and can be hygroscopic, a mixed solvent system is often effective.[5][6]
A commonly used and effective system is a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like acetone, ethyl acetate, or diethyl ether).[7][8]
Recommended Solvent Systems:
| Solvent System (Solvent:Anti-solvent) | Typical Ratio (v/v) | Procedure |
| Ethanol : Acetone | 1 : 3 to 1 : 5 | Dissolve the compound in a minimal amount of hot ethanol, then slowly add acetone at room temperature until the solution becomes turbid. Reheat gently to clarify and then cool slowly.[7] |
| Methanol : Ethyl Acetate | 1 : 4 to 1 : 6 | Dissolve in a minimal amount of hot methanol, then add ethyl acetate as an anti-solvent. |
| Isopropanol : Diethyl Ether | 1 : 3 to 1 : 5 | Dissolve in warm isopropanol and then add diethyl ether. This system is useful for compounds that are highly soluble in alcohols. |
Experimental Protocol: Recrystallization using Ethanol/Acetone
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Anti-solvent Addition: Allow the solution to cool to room temperature. Slowly add acetone dropwise with gentle swirling. The solution will become cloudy as the product begins to precipitate. Continue adding acetone until precipitation appears complete.
-
Crystallization: Allow the flask to stand undisturbed at room temperature for 30-60 minutes to allow for slow crystal growth. Then, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Due to the hygroscopic nature of this compound, it is important to store the final product in a desiccator.
How does pH affect the crystallization of this compound?
The solubility of amino alcohol hydrochlorides is highly dependent on the pH of the solution.[9] this compound is the salt of a weak base (2-aminocyclohexanol) and a strong acid (HCl).
-
Low pH (Acidic): In a highly acidic solution, the equilibrium will favor the protonated amine, keeping the compound in its salt form and likely soluble.
-
High pH (Basic): If the pH is raised significantly, the hydrochloride salt will be neutralized to the free base, 2-aminocyclohexanol. The free base has different solubility properties and may precipitate out, potentially as an oil.
-
Optimal pH: For recrystallization, it is generally best to work with the compound in its salt form. Therefore, maintaining a slightly acidic pH can be beneficial to prevent the formation of the free base. If the crude material is suspected to be basic, a small amount of HCl in the recrystallization solvent can be used.
dot
Caption: pH equilibrium of this compound.
My final product is always clumpy and difficult to handle. Is this related to its hygroscopic nature?
Yes, this is very likely due to the hygroscopic nature of this compound.[5][6] Hygroscopic materials readily absorb moisture from the atmosphere. This can cause the crystals to become sticky, clump together, and even dissolve if the humidity is high enough.
Strategies to Manage Hygroscopicity:
-
Thorough Drying: Ensure the crystals are completely dry after filtration. This can be achieved by drying under high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
Use of a Dry Anti-solvent: Use an anhydrous anti-solvent for the final wash to help displace any residual water.
-
Inert Atmosphere: Handle the dried product in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Proper Storage: Store the final product in a tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide).
How can I remove colored impurities during recrystallization?
If your solution of this compound is colored, this indicates the presence of impurities. These can often be removed using activated carbon.
Protocol for Decolorization:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent boiling over when the charcoal is added.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Gently reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon. The filtrate should be colorless or significantly less colored.
-
Proceed with the crystallization as usual.
dot
Caption: Workflow for removing colored impurities.
References
- Effect of Oiling-out During Crystallization on Purification of an Intermedi
-
Oiling Out in Crystallization - Mettler Toledo. [Link]
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (URL not available)
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. [Link]
- Recrystalliz
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
How Does Seeding Help Crystallization? - Chemistry For Everyone - YouTube. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
- Oiling Out in Crystallization - Mettler Toledo. (URL not available)
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Ternary phase diagram (% w/w) showing the two-phase region of... - ResearchGate. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
-
phase equilibrium of liquid–liquid ternary systems - Umcs. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. [Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Link]
-
Crystallization Seeding | Journal of New Developments in Chemistry. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. [Link]
-
Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. [Link]
-
UNCORRECTED PROOF - CORE. [Link]
-
Solubilities of amino acids in water at various pH values under 298.15 K - ResearchGate. [Link]
-
Description and Solubility - A. [Link]
-
Solvent Miscibility Table. [Link]
-
How to successfully crystallize hygroscopic organic onium salts - ResearchGate. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol - CORE. [Link]
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (URL not available)
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC - NIH. [Link]
- Solubility Profile of 4-Aminocyclohexanol in Organic Solvents: A Technical Guide - Benchchem. (URL not available)
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2-Aminocyclohexanol hydrochloride stability under acidic or basic conditions
Welcome to the technical support guide for 2-Aminocyclohexanol Hydrochloride. This resource, developed for researchers, scientists, and drug development professionals, provides in-depth answers to frequently asked questions and troubleshooting guidance regarding the stability of this compound. As Senior Application Scientists, our goal is to provide not just protocols, but the rationale behind them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Section 1: General Properties and Storage
Q1: What are the basic properties and recommended storage conditions for this compound?
A1: this compound is a white to off-white crystalline solid.[1][2] It is the hydrochloride salt form of 2-aminocyclohexanol, which enhances its water solubility compared to the free base.[3] For long-term stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically between 2°C and 8°C.[4][5][6] The compound is hygroscopic, meaning it can absorb moisture from the air, so protection from humidity is critical to prevent degradation and ensure accurate weighing.[7]
Q2: Is this compound stable under standard laboratory conditions?
A2: Yes, in its solid, salt form, this compound is stable under normal, ambient conditions.[7] However, stability issues can arise when it is dissolved in solution, exposed to high temperatures, strong oxidizing agents, or, most notably, strong alkaline (basic) conditions.[1][6]
Section 2: Stability in Acidic Solutions
Q3: How stable is this compound in acidic solutions (e.g., pH 1-4)?
A3: this compound exhibits high stability in acidic aqueous solutions. The molecule exists as an ammonium salt, where the amino group is protonated (-NH3+). This positive charge withdraws electron density from the molecule and protects the amine from participating in degradation reactions like oxidation. In an acidic medium, the equilibrium is heavily shifted towards this stable, protonated form. Therefore, for most non-extreme acidic conditions, significant degradation is not expected over typical experimental timeframes.
Q4: I am preparing an acidic solution of this compound for a reaction. Are there any specific precautions I should take?
A4: While generally stable, good laboratory practice is always recommended. Use high-purity water and acid (e.g., HCl) to prepare your solutions. Although the compound is stable, it's best to prepare solutions fresh for use in sensitive applications. If you must store an acidic solution, keep it refrigerated (2-8°C) and protected from light to minimize any potential for slow, long-term degradation pathways.
Section 3: Stability in Basic Solutions
Q5: The product literature states that this compound is unstable in strong alkali. What happens to the molecule under basic conditions?
A5: Under basic (alkaline) conditions, the proton (H+) is removed from the ammonium group (-NH3+), converting it to the neutral, free amine (-NH2). This deprotonation is the critical first step leading to instability. The free amine possesses a lone pair of electrons, making it nucleophilic and, more importantly, susceptible to oxidation. This can lead to the formation of colored degradation products and a loss of compound integrity. It is explicitly noted to decompose under strong alkali conditions.[1]
Q6: What are the likely degradation pathways for 2-aminocyclohexanol in a basic medium?
A6: While specific degradation products would need to be identified analytically, the primary pathway of concern is oxidation of the free amine. Atmospheric oxygen or other oxidants in the system can react with the amine, potentially leading to imines, nitroxides, or further cleavage of the cyclohexane ring. The presence of the adjacent hydroxyl group can also influence reactivity, potentially leading to more complex intramolecular reactions or oxidative cleavage between the two functional groups.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Action & Explanation |
| Solution turns yellow/brown after adding a base (e.g., NaOH, NaHCO₃). | Chemical Degradation. | This is a classic indicator of degradation, likely due to oxidation of the free amine formed under basic conditions. Solution: Prepare basic solutions immediately before use and keep them under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid prolonged storage of basic solutions. |
| An unknown peak appears in my HPLC/LC-MS chromatogram over time. | Compound Degradation. | The appearance of new peaks signifies the formation of degradation products. This can be accelerated by improper solution storage (wrong pH, exposure to light, elevated temperature). Solution: Confirm the identity of the new peak using mass spectrometry if possible. Conduct a forced degradation study (see protocol below) to understand the compound's stability profile under your specific conditions. Always use freshly prepared solutions for quantitative analysis. |
| Inconsistent results in a biological assay using a buffered solution. | pH-dependent Instability. | If your assay buffer is neutral or slightly basic (pH > 7), the compound may be slowly degrading over the course of the experiment, leading to a decrease in the effective concentration and causing variability. Solution: Assess the stability of the compound directly in your assay buffer over the experiment's duration. If instability is confirmed, consider adjusting the buffer pH (if the assay allows) or preparing the compound stock in a mildly acidic solution and adding it to the assay at the last possible moment. |
| The solid material appears clumpy or discolored. | Hygroscopicity / Improper Storage. | The compound is hygroscopic and can absorb atmospheric moisture, leading to clumping.[7] Discoloration may indicate degradation due to long-term exposure to air and light. Solution: Store the compound in a desiccator in a cool, dark place. Before use, ensure the material is a free-flowing white powder. If significant discoloration is present, it is advisable to use a fresh, unopened batch for critical experiments. |
Visualizing Stability: A Logical Framework
The stability of this compound is fundamentally dictated by the protonation state of its amino group, which is controlled by the solution's pH.
Caption: Logical flow of 2-aminocyclohexanol HCl stability based on pH.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound. Such studies are crucial for establishing degradation pathways and developing stability-indicating analytical methods.[8]
Objective: To determine the degradation rate and profile of this compound under acidic, neutral, and basic aqueous conditions.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
1 M Phosphate buffer (pH 7.0)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
Suitable HPLC column (e.g., C18)
-
Autosampler vials
Workflow:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1.0 mg/mL stock solution.
-
Preparation of Stress Samples:
-
Acidic: Dilute 1 mL of stock solution into a 10 mL volumetric flask with 0.1 M HCl.
-
Neutral: Dilute 1 mL of stock solution into a 10 mL volumetric flask with pH 7.0 phosphate buffer.
-
Basic: Dilute 1 mL of stock solution into a 10 mL volumetric flask with 0.1 M NaOH.
-
-
Time Zero (T=0) Analysis: Immediately transfer an aliquot from each stress condition into an HPLC vial and analyze to establish the initial concentration and purity.
-
Incubation: Store the flasks containing the remaining stress samples in a controlled environment (e.g., a 40°C oven) and protect them from light.
-
Time-Point Sampling: At predetermined intervals (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot from each condition. If necessary, neutralize the acidic and basic samples before injection to protect the HPLC column.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method.[9] The method should be capable of separating the parent compound from all potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics under each condition.
Hypothetical Data Summary
The table below illustrates potential results from the described stability study.
| Condition | Time (hours) | % Parent Compound Remaining | Observations |
| 0.1 M HCl (pH ~1) | 0 | 100.0% | Clear, colorless solution |
| 24 | 99.8% | No significant change | |
| 48 | 99.5% | No significant change | |
| pH 7.0 Buffer | 0 | 100.0% | Clear, colorless solution |
| 24 | 98.2% | Minor new impurity peak | |
| 48 | 96.5% | Minor new impurity peak | |
| 0.1 M NaOH (pH ~13) | 0 | 100.0% | Clear, colorless solution |
| 4 | 85.3% | Solution develops slight yellow tint | |
| 8 | 62.1% | Multiple degradation peaks observed | |
| 24 | <10% | Solution is noticeably yellow/brown |
Interpretation: The hypothetical data clearly demonstrates the compound's high stability in acidic conditions and its rapid degradation in basic conditions, with moderate stability at neutral pH.
References
-
ChemBK. (2024). 2-Aminocyclohexanol. [Link]
-
Chemsrc. (2025). Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6. [Link]
-
Chemsrc. (2025). trans-2-Amino-cyclohexanol | CAS#:13374-31-7. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 4. Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6 | Chemsrc [chemsrc.com]
- 5. trans-2-Aminocyclo hexanol hydrochloride | 13374-30-6 [chemicalbook.com]
- 6. trans-2-Amino-cyclohexanol | CAS#:13374-31-7 | Chemsrc [chemsrc.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Aminocyclohexanol Hydrochloride
Welcome to the technical support center for 2-Aminocyclohexanol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting for solubility issues encountered during your experiments. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring your success in utilizing this versatile compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic reaction solvent?
This compound is an amine salt. The presence of the hydrochloride makes the molecule ionic and highly polar.[1][2] This is a result of the lone pair of electrons on the nitrogen atom of the amino group accepting a proton from hydrochloric acid, forming a charged ammonium species (R-NH3+) and a chloride counter-ion (Cl-). This ionic character significantly increases its lattice energy and preference for polar solvents that can effectively solvate the charged ions.
Consequently, it exhibits good solubility in polar solvents like water and short-chain alcohols (e.g., methanol, ethanol), but poor solubility in less polar organic solvents commonly used in synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, or toluene.[1] The principle of "like dissolves like" governs this behavior; the highly polar salt is immiscible with the low-polarity organic solvent.
Q2: I've seen a reported solubility of 25 mg/mL in "1N acetic acid in methanol". Can I use this for my reaction?
While this indicates that the compound can be dissolved at a reasonable concentration, this specific solvent system is not suitable for many organic reactions.[1][3] The presence of acetic acid creates an acidic environment that can interfere with subsequent reaction steps, especially those involving acid-sensitive functional groups or reagents. This solvent system is primarily intended for analytical purposes, such as preparing a stock solution for characterization. For synthetic applications, a more neutral and non-reactive solvent system is typically required.
Q3: Can I improve the solubility by heating the mixture?
Gentle heating can increase the rate of dissolution and may slightly increase the solubility of this compound in some polar aprotic solvents. However, this is generally not a practical solution for significant solubility issues in nonpolar solvents. Furthermore, excessive heating should be avoided as it can lead to the degradation of the compound.
Q4: What is the most reliable method to dissolve this compound in a nonpolar organic solvent?
The most effective and widely used strategy is to convert the hydrochloride salt to its corresponding free amine, 2-aminocyclohexanol.[4] This is achieved through a process called "free-basing," which involves neutralizing the hydrochloride with a suitable base. The resulting free amine is significantly less polar and, therefore, much more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.[4]
Troubleshooting Guide: From Insoluble Salt to Soluble Free Amine
This section provides a systematic approach to overcoming the solubility challenges of this compound by converting it to its free amine form.
The Underlying Principle: Neutralization
The core of the free-basing technique is an acid-base reaction. The hydrochloride salt is treated with a base that is strong enough to deprotonate the ammonium ion, yielding the neutral (and more organic-soluble) free amine and a salt byproduct.
(R-NH₃⁺Cl⁻) + Base → R-NH₂ + [Base-H]⁺Cl⁻
The choice of base and the workup procedure are critical for a successful outcome.
Decision Workflow for Free-Basing
Caption: Decision workflow for the free-basing of this compound.
Experimental Protocols
Protocol 1: Aqueous Free-Basing and Extraction
This is the most common and robust method, suitable when the subsequent reaction is not sensitive to trace amounts of water.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Slowly add the 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel. Gently swirl the funnel after each addition. Monitor the pH of the aqueous layer using pH paper, continuing to add base until the pH is >10 to ensure complete deprotonation of the amine.
-
Extraction: Add a volume of DCM or ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer (containing the free amine) will be the bottom layer if using DCM and the top layer if using ethyl acetate. Drain the organic layer into a clean flask.
-
Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with brine to remove the bulk of the dissolved water.
-
Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which will be an oil or a low-melting solid.
Protocol 2: In-Situ Free-Basing for Anhydrous Reactions
This method is ideal when the subsequent reaction must be performed under anhydrous conditions.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., DCM, THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (≥1.1 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and stir bar
-
Syringe or dropping funnel
Procedure:
-
Suspension: In a flame-dried flask under an inert atmosphere, suspend the this compound in the chosen anhydrous organic solvent.
-
Base Addition: With vigorous stirring, slowly add at least 1.1 equivalents of TEA or DIPEA to the suspension at room temperature or 0 °C (ice bath).
-
Stirring: Stir the mixture for 30-60 minutes. During this time, the solid this compound will react to form the soluble free amine and a precipitate of triethylammonium chloride or diisopropylethylammonium chloride.
-
Filtration (Optional): If the precipitated salt will interfere with the subsequent reaction, it can be removed by filtration under an inert atmosphere.
-
Direct Use: The resulting solution/suspension containing the free amine can often be used directly in the next synthetic step.
Solubility Data & Solvent Selection
Quantitative solubility data for this compound in a range of organic solvents is not widely published. However, we can provide a qualitative guide based on chemical principles.
| Solvent Class | Solvent Examples | Expected Solubility of Hydrochloride Salt | Expected Solubility of Free Amine | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | High | These solvents have high dielectric constants and can effectively solvate both the ionic salt and the polar free amine through hydrogen bonding. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | High | These solvents are polar but lack O-H or N-H bonds for hydrogen donation. They can solvate the free amine well but are less effective at solvating the highly charged hydrochloride salt. |
| Low-Polarity | DCM, THF, Ethyl Acetate | Very Low / Insoluble | Moderate to High | These solvents have low dielectric constants and cannot effectively overcome the lattice energy of the ionic salt. The less polar free amine, however, is significantly more soluble.[4] |
| Nonpolar | Hexanes, Toluene | Insoluble | Low to Moderate | These solvents lack any significant polarity and are poor solvents for both the salt and the free amine, although the free amine will have some limited solubility. |
Protocol 3: Experimental Determination of Solubility
Given the scarcity of published data, you may need to determine the solubility of 2-Aminocyclohexanol (either the salt or the free amine) in your specific solvent system. The following gravimetric method is a reliable approach.
Materials:
-
2-Aminocyclohexanol (hydrochloride or free amine)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or incubator
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of the 2-Aminocyclohexanol compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.
-
Clarification: After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter to remove any suspended solids.
-
Solvent Evaporation: Dispense the filtered solution into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.
-
Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL using the following formula:
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant withdrawn in mL)
Workflow for Solubility Determination
Caption: Step-by-step workflow for the gravimetric determination of solubility.
References
- This cit
- This cit
- This cit
- This cit
- This cit
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
Sources
Column chromatography conditions for purifying 2-Aminocyclohexanol derivatives
Welcome to the technical support guide for the column chromatography purification of 2-aminocyclohexanol derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique class of compounds. The inherent bifunctionality of these molecules—possessing both a basic amino group and a polar hydroxyl group—presents specific purification hurdles that require a nuanced approach beyond standard protocols.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios. We will explore the causality behind experimental choices, providing you with the foundational knowledge to adapt and optimize these methods for your specific derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 2-aminocyclohexanol derivatives on standard silica gel?
The principal difficulty arises from the basicity of the amino group. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly and often irreversibly interact with the basic amine via acid-base interactions. This leads to several common problems:
-
Severe Tailing (Streaking): The compound elutes over a large number of fractions, resulting in poor resolution and dilute product.
-
Irreversible Adsorption: The compound remains bound to the top of the column and cannot be eluted, leading to low or zero recovery.[1]
-
On-Column Degradation: For sensitive derivatives, the acidic environment of the silica can catalyze decomposition.[1]
Q2: How do I select an appropriate stationary phase?
The choice of stationary phase is critical and depends on the specific properties of your derivative (e.g., polarity, presence of protecting groups, chirality).
-
For General Purification (Achiral):
-
Base-Deactivated Silica Gel: This is the most common and cost-effective starting point. The silica is "deactivated" by incorporating a small amount of a basic modifier, typically triethylamine (Et₃N) or ammonium hydroxide, into the mobile phase. This neutralizes the acidic silanol groups, preventing strong interactions with the amine.
-
Alumina (Neutral or Basic): Aluminum oxide is another polar stationary phase. Using neutral (pH ~7) or basic (pH ~9) alumina can be an excellent alternative to silica for purifying basic compounds, as it avoids the problematic acidic sites altogether.[2]
-
-
For Chiral Separations (Enantiomers/Diastereomers):
-
Chiral Stationary Phases (CSPs): Direct separation of enantiomers requires a chiral environment.[3] CSPs are packed with a single enantiomer of a chiral selector. Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether stationary phases have proven effective for separating amino alcohols and their derivatives.[4][5][6][7] Chiral separations are highly specific, and screening multiple columns and mobile phases is often necessary.[8][9]
-
-
For Highly Polar or Difficult Separations:
-
Reversed-Phase Silica (C18): If your derivative is sufficiently polar or has been modified with polar functional groups, reversed-phase chromatography can be effective. Here, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[10]
-
Mixed-Mode Chromatography: This advanced technique uses stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[11][12] A mixed-mode resin can provide unique selectivity for bifunctional molecules like amino alcohols, potentially simplifying a purification step.[13][14]
-
Q3: How do I choose a mobile phase for my base-deactivated silica gel column?
The goal is to find a solvent system that provides a good retention factor (Rf) for your target compound on a TLC plate, ideally between 0.2 and 0.35.[15]
-
Start with a Standard System: A common starting point is a binary mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).[16]
-
Incorporate a Basic Modifier: To prevent tailing, add 0.5-2% triethylamine (Et₃N) to your chosen eluent. For very polar compounds requiring high concentrations of methanol, a solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.[1]
-
Optimize Polarity: Run several TLCs with varying solvent ratios to find the optimal polarity. If the Rf is too low (stuck on the baseline), increase the proportion of the polar solvent. If it's too high (runs with the solvent front), increase the proportion of the non-polar solvent.
Table 1: Recommended Starting Mobile Phase Systems (Normal Phase)
| Derivative Type | Recommended Solvents | Basic Modifier | Typical Starting Ratio |
|---|---|---|---|
| N-Protected (e.g., Boc, Cbz) | Hexane / Ethyl Acetate | 1% Et₃N | 70:30 |
| O-Protected (e.g., TBDMS, Bn) | Hexane / Ethyl Acetate | 1% Et₃N | 80:20 |
| Unprotected | DCM / Methanol | 1% Et₃N | 95:5 |
| Highly Polar Derivatives | DCM / (1% NH₄OH in MeOH) | (Included in MeOH) | 90:10 |
Q4: My compound is not UV-active. How can I visualize it on a TLC plate?
Many simple 2-aminocyclohexanol derivatives lack a strong UV chromophore. In these cases, visualization requires chemical staining after the plate has been developed.[17]
Table 2: Common TLC Stains for 2-Aminocyclohexanol Derivatives
| Stain | Target Functional Group(s) | Appearance | Reference |
|---|---|---|---|
| Ninhydrin | Primary/Secondary Amines | Yellow to Purple Spots | [18] |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (Alcohols, Alkenes) | Yellow/Brown spots on a Purple Background | [19] |
| Phosphomolybdic Acid (PMA) | General stain for most organic compounds | Blue/Green spots on a Yellow/Green Background | [18] |
| p-Anisaldehyde | General stain, good for nucleophiles (alcohols, amines) | Various colors (Pink, Purple, Blue) |[19] |
Experimental Protocol: TLC Visualization with Ninhydrin Stain
-
Prepare the ninhydrin solution (e.g., 1.5g ninhydrin in 100mL of n-butanol and 3.0mL acetic acid).[18]
-
After developing the TLC plate, allow the solvent to fully evaporate.
-
Using forceps, quickly dip the plate into the ninhydrin solution.
-
Remove the plate and wipe excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun until colored spots appear. Be careful not to char the plate.
Troubleshooting Guide: A Deeper Dive
Q5: My compound is streaking badly on the TLC plate and column, even with triethylamine. What else can I do?
-
Causality: While triethylamine neutralizes surface acidity, strong dipole-dipole interactions or hydrogen bonding can still lead to tailing, especially with unprotected derivatives. The stationary phase may be too active.
-
Solution 1: Increase Modifier Concentration: Cautiously increase the Et₃N concentration to 2-3%.
-
Solution 2: Add a Competitive Agent: Add a small amount (1-5%) of a polar, protic solvent like methanol or isopropanol to your eluent (e.g., EtOAc/Hexane/MeOH with Et₃N). The alcohol will compete with your compound for binding sites on the silica, improving elution.
-
Solution 3: Switch to Alumina: A basic or neutral alumina column may be the best solution, as its surface chemistry is more compatible with basic compounds.[2]
-
Solution 4: Use Protecting Groups: If the purification is part of a multi-step synthesis, consider protecting the amine (e.g., with a Boc group) or the alcohol (e.g., as a silyl ether).[20][21] Protected derivatives are typically less polar and behave much more predictably on silica gel.[22]
Q6: My compound won't elute from the column. It's stuck at the top.
This is a common and frustrating problem indicating that the mobile phase is not polar enough to move the compound, or that the compound has irreversibly bound to the stationary phase.
Caption: Decision tree for troubleshooting non-eluting compounds.
Step-by-Step Troubleshooting:
-
Confirm Stability: Before running a large column, spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If the spot has degraded into a streak at the baseline, your compound is not stable to silica.[1]
-
Increase Polarity Systematically: If the compound is stable, gradually increase the eluent polarity. If you are using a Hexane/EtOAc system, switch to a more powerful DCM/MeOH system.
-
"Nuclear Option" Flush: If the compound is still adsorbed, try flushing the column with a highly polar mixture such as 5-10% of 7N ammonia in methanol mixed with DCM. This will often elute even very polar amines, though separation from other polar impurities may be lost.
-
Re-evaluate Your Strategy: If the compound is unstable or cannot be eluted, you must change the purification strategy. This may involve switching to alumina or reversed-phase chromatography, or modifying the synthetic route to include protecting groups.[20][21]
Q7: I'm trying to separate cis/trans diastereomers. They are very close on the TLC plate. How can I improve the separation?
-
Causality: Diastereomers have different physical properties, but the difference can be subtle. Separation relies on exploiting minor differences in how their 3D shapes interact with the stationary phase. The trans isomer, for example, may have its polar groups further apart, leading to different hydrogen bonding opportunities with the silica surface compared to the cis isomer.
-
Solution 1: Optimize the Mobile Phase: Test a wide range of solvent systems. Sometimes, switching solvent classes (e.g., from an ester-based system like EtOAc to an ether-based one like Diethyl Ether or MTBE) can change the selectivity and improve separation. Use a very long column with a slow flow rate to maximize the number of theoretical plates.
-
Solution 2: Temperature Variation: In HPLC, column temperature can affect selectivity.[4] While less common for flash chromatography, running the column in a cold room can sometimes sharpen bands and improve resolution.
-
Solution 3: Derivatization: Reacting the crude mixture with an achiral derivatizing agent can exaggerate the physical differences between the diastereomers, making them easier to separate. The protecting group can then be removed. For example, forming the di-benzoyl derivative may allow for easier separation.
Q8: How should I load my sample onto the column?
For polar compounds like 2-aminocyclohexanol derivatives, dry loading is almost always superior to wet loading.
-
Causality: These compounds are often poorly soluble in the non-polar solvents used at the beginning of the elution. If you dissolve your sample in a strong, polar solvent (like pure DCM or MeOH) for wet loading, this strong solvent will carry your compound partway down the column in a diffuse band before it has a chance to properly equilibrate, ruining the separation.[23]
-
Experimental Protocol: Dry Loading
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, MeOH, or EtOAc).
-
Add a portion of silica gel to the solution (typically 5-10 times the mass of your crude product).
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample onto the top of your packed column.
-
Gently add a protective layer of sand on top before slowly adding the mobile phase.[23]
-
This ensures your sample is introduced to the column as a very thin, concentrated band, which is essential for a good separation.
References
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). NIH. Retrieved from [Link]
- Chen, S., et al. (2003). Enantiomeric Separation of trans-2-Aminocyclohexanol on a Crown Ether Stationary Phase Using Evaporative Light Scattering Detection.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Wang, R., et al. (2008). Studies of the Interactions of Amino Alcohols Using High Performance Liquid Chromatography with Crown Ether Stationary Phases.
- Seog, D. J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752.
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Seog, D. J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. Semantic Scholar. Retrieved from [Link]
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Liu, X., & Pohl, C. A. (2015). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
- Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
-
University of California, Irvine, Department of Chemistry. (n.d.). Protecting Groups. Retrieved from [Link]
-
Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Retrieved from [Link]
-
Sartorius. (n.d.). Mixed Mode Chromatography. Retrieved from [Link]
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Reddit. (2022). r/chemistry - troubleshooting column chromatography. Retrieved from [Link]
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Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
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University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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Bio-Rad. (2021). Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives [Video]. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Lisa Nichols. (2021). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Scribd. (n.d.). Protecting Groups. Retrieved from [Link]
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Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
NPTEL. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. Retrieved from [Link]
-
ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved from [Link]
-
Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]
-
PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved from [Link]
- Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
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Minimizing byproduct formation in 2-Aminocyclohexanol synthesis
<_ _>
Introduction
Welcome to the technical support guide for the synthesis of 2-aminocyclohexanol. This vicinal amino alcohol is a critical chiral building block and intermediate in the pharmaceutical industry, notably in the synthesis of antiarrhythmic agents and kinase inhibitors. However, its synthesis is often plagued by challenges in stereocontrol and the formation of significant byproducts, complicating purification and reducing overall yield.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying chemical principles that govern byproduct formation. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategy. We will address common issues encountered during the synthesis, provide detailed, step-by-step protocols for minimizing impurities, and answer frequently asked questions.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Diastereoselectivity - Predominance of the cis-Isomer When the trans-Isomer is Desired
Question: My primary synthesis route is the aminolysis of cyclohexene oxide, but I'm getting a significant amount of the cis-2-aminocyclohexanol byproduct. How can I improve the yield of the trans product?
Root Cause Analysis: The ring-opening of an epoxide like cyclohexene oxide with an amine is an SN2 reaction. The reaction proceeds via backside attack of the nucleophile (the amine) on one of the epoxide carbons. For a symmetrical epoxide, this attack can occur at either carbon. In the chair conformation of the cyclohexene oxide ring system, the nucleophile must approach from an axial trajectory to achieve the correct orbital overlap for the SN2 displacement. This leads to a diaxial opening, which, after the ring flip of the resulting product, yields the trans-di-equatorial, thermodynamically more stable product.
However, under certain conditions, particularly with uncatalyzed reactions at higher temperatures, the reaction can lose its stereospecificity, leading to the formation of the cis isomer. A significant byproduct can also be the bis-adduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, formed when a molecule of the product acts as a nucleophile itself.[1]
Solutions:
-
Catalyst Introduction: The use of a catalyst can significantly enhance both the rate and selectivity of the reaction. Lewis acids are known to coordinate to the epoxide oxygen, facilitating ring-opening. Calcium trifluoroacetate (Ca(CF3CO2)2) has been reported as an efficient catalyst for the aminolysis of epoxides under solvent-free conditions, leading to excellent yields and high regioselectivity for the trans product.[2]
-
Temperature Control: Running the reaction at elevated temperatures (e.g., 60-65°C) can increase the rate but may also lead to side reactions and reduced selectivity.[1] It is crucial to optimize the temperature to find a balance between reaction rate and selectivity. Lower temperatures generally favor the desired kinetic product.
-
Control of Stoichiometry: Using a large excess of the amine source (e.g., a concentrated aqueous ammonia solution) is critical.[1] This ensures that the epoxide is more likely to react with ammonia than with the 2-aminocyclohexanol product, thereby minimizing the formation of the bis-adduct byproduct.
Issue 2: Formation of Diol Byproducts
Question: During my synthesis, I've identified cyclohexane-1,2-diol as a major impurity. What is causing this and how can I prevent it?
Root Cause Analysis: The presence of cyclohexane-1,2-diol indicates that water is acting as a competing nucleophile and hydrolyzing the epoxide starting material. This is a common issue, especially in reactions run in aqueous media or with reagents that are not rigorously dried. The hydrolysis can be either acid or base-catalyzed.
Solutions:
-
Anhydrous Conditions: If your reaction protocol allows, use anhydrous solvents and reagents. Dry all glassware thoroughly before use. If using aqueous ammonia, be aware that the water is a necessary part of the solvent system, but its nucleophilicity is lower than that of ammonia. The key is to ensure the ammonia concentration is high enough to outcompete the water.
-
pH Control: In non-aqueous systems, avoid acidic conditions which can catalyze epoxide hydrolysis. If a Lewis acid catalyst is used, select one that does not readily generate protons in the presence of trace water.
-
Enzymatic Hydrolysis Consideration: While less common in standard chemical synthesis, be aware that certain enzymes, known as epoxide hydrolases, can efficiently catalyze the hydrolysis of epoxides to their corresponding diols.[3] This is more of a consideration in biocatalytic routes but highlights the inherent reactivity of epoxides with water.
Issue 3: Difficulty in Separating cis and trans Isomers
Question: I have a mixture of cis- and trans-2-aminocyclohexanol, and simple column chromatography is not providing adequate separation. What are more effective purification strategies?
Root Cause Analysis: The cis and trans isomers of 2-aminocyclohexanol are diastereomers with similar polarities, making their separation by standard silica gel chromatography challenging. Their boiling points are also often too close for efficient separation by distillation.
Solutions:
-
Fractional Crystallization of Salts: A highly effective and industrially applied method is the separation via diastereomeric salt formation.[1][4]
-
React the mixture of isomers with a chiral acid, such as (R)- or (S)-mandelic acid or di-O-benzoyltartaric acid.[1][4]
-
This creates two diastereomeric salts (trans-amine•chiral acid and cis-amine•chiral acid) which will have different solubilities in a given solvent system.
-
Through careful selection of the solvent (e.g., water, methanol, or mixtures) and temperature, one diastereomeric salt will preferentially crystallize.[1]
-
After isolating the desired salt by filtration, the free amine can be liberated by treatment with a base.
-
-
Derivative Formation: Convert the amine mixture into a derivative (e.g., an amide or a carbamate) that may have more distinct physical properties, facilitating separation by chromatography or crystallization. The protecting group can then be removed to yield the pure isomer.
-
Preparative HPLC: While more expensive and less scalable, preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., chiral or polar phase) can provide excellent separation of the isomers.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route to trans-2-aminocyclohexanol? The most prevalent method is the ring-opening of cyclohexene oxide with a large excess of aqueous ammonia.[1] This method is advantageous due to the low cost of the starting materials. The primary challenges, as discussed, are controlling the formation of the bis-adduct byproduct and the subsequent separation of the desired trans isomer.
Q2: How does the stereochemistry of the starting material influence the product in other synthetic routes? In routes starting from chiral precursors, the stereochemistry is critical. For example, in the reduction of a β-enaminoketone, the facial selectivity of the hydride attack on the ketone and the enamine double bond determines the final stereochemistry of the amino and alcohol groups. The directing influence of existing chiral centers or auxiliaries is paramount for achieving high diastereoselectivity.[5][6]
Q3: Is the trans or cis isomer of 2-aminocyclohexanol more thermodynamically stable? The trans isomer is generally more stable. In its most stable chair conformation, the trans isomer can have both the amino and hydroxyl groups in equatorial positions, minimizing steric strain (1,3-diaxial interactions). The cis isomer is forced to have one group axial and one equatorial, which is a higher energy conformation.[7]
Q4: Can I use reducing agents other than sodium for the reduction of β-enaminoketones to produce aminocyclohexanols? Yes, other reducing agents can be used, but the choice will significantly impact the diastereoselectivity. Sodium in alcohol (a dissolving metal reduction) often gives a different stereochemical outcome compared to hydride reagents like NaBH4 or LiAlH4. The mechanism and the steric approach of the reducing agent to the carbonyl and imine intermediates will dictate the product ratio. A plausible mechanism for dissolving metal reductions involves sequential electron and proton transfers, with the stereochemistry often determined by the protonation of intermediate radical anions.[6]
Part 3: Optimized Experimental Protocols & Data
Protocol 1: High-Selectivity Synthesis of Racemic trans-2-Aminocyclohexanol
This protocol is adapted from established industrial methods and focuses on maximizing the yield of the trans isomer while minimizing the bis-adduct byproduct.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a 1 L autoclave equipped with a mechanical stirrer, add 98.1 g (1.0 mol) of cyclohexene oxide.
-
Ammonia Addition: Carefully add 608 g (10.0 mol) of a 28% aqueous ammonia solution. The large excess of ammonia is crucial.
-
Reaction: Seal the autoclave and heat the mixture to 60-65°C. Maintain stirring for 4 hours.
-
Cooling and Byproduct Removal: Cool the reaction mixture to room temperature. A white crystalline solid, the 2-(2-hydroxycyclohexyl)aminocyclohexanol byproduct, may precipitate. Remove this by filtration.
-
Ammonia Removal: Carefully remove the excess ammonia from the filtrate under reduced pressure.
-
Product Isolation: Cool the remaining solution to induce crystallization of the racemic trans-2-aminocyclohexanol. Collect the crystals by filtration and dry under reduced pressure. A typical yield is around 60-65%.
Data Summary: Isomer Separation via Diastereomeric Salt Crystallization
The efficiency of separating diastereomeric salts is highly dependent on the resolving agent and the solvent used.
| Resolving Agent | Solvent | Isomer Salt Obtained | Optical Purity (% ee) | Reference |
| (R)-2-Methoxyphenylacetic acid | Water | (1S,2S)-trans-amine salt | 97% | [1] |
| (R)-2-Methoxyphenylacetic acid | Methanol | (1S,2S)-trans-amine salt | 91% | [1] |
| (S)-Mandelic Acid | Ethyl Acetate | (1R,2R)-trans-amine salt | >98% | [4] |
Note: The table illustrates the high purities achievable with this method. The choice of solvent significantly impacts the resolution efficiency.
Part 4: Mechanistic Visualizations
Diagram 1: Aminolysis of Cyclohexene Oxide
This diagram illustrates the key SN2 reaction pathway for the synthesis of trans-2-aminocyclohexanol and highlights the formation of the primary byproduct.
Caption: Decision tree for improving trans-isomer selectivity.
References
- Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof.
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). [Link]
-
Calcium Trifluoroacetate as an Efficient Catalyst for Ring-opening of Epoxides by Amines under Solvent-free Conditions. ResearchGate. [Link]
-
Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Royal Society of Chemistry (RSC). [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
(r)- and (s)-mandelic acid. Organic Syntheses. [Link]
-
Diastereoselectivity in cyclohexane epoxide ring opening. YouTube. [Link]
-
(Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. Reddit. [Link]
Sources
- 1. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
Navigating the Synthesis of 2-Aminocyclohexanol Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 2-Aminocyclohexanol Hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during their experimental work. As Senior Application Scientists, we have structured this resource to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success.
The synthesis of 2-aminocyclohexanol, a key intermediate in the pharmaceutical industry, often relies on catalytic processes where the choice of catalyst and reaction conditions profoundly impacts the final yield and isomeric purity. This guide will focus on the catalytic effects on the yield of this compound, providing evidence-based protocols and troubleshooting logic.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may face in the laboratory.
Question 1: My reaction yield is consistently low when synthesizing 2-Aminocyclohexanol from cyclohexene oxide using a Raney® Nickel catalyst. What are the likely causes and how can I improve it?
Answer:
Low yields in the Raney® Nickel-catalyzed amination of cyclohexene oxide are a common challenge. The root causes can often be traced to catalyst activity, reaction conditions, or substrate/reagent quality. Here’s a systematic approach to troubleshooting:
1. Catalyst Activity and Handling:
-
Cause: Raney® Nickel is pyrophoric and can lose activity upon exposure to air. Improper activation or storage is a frequent culprit.[1][2][3]
-
Troubleshooting:
-
Activation: Ensure the catalyst is properly activated. A typical activation involves carefully digesting a nickel-aluminum alloy with a concentrated sodium hydroxide solution. The temperature of this exothermic reaction should be carefully controlled (typically around 50°C) to achieve optimal catalyst activity.[4]
-
Washing: After digestion, the catalyst must be washed thoroughly with deionized water until the washings are neutral to remove residual alkali, which can affect the reaction.[4]
-
Storage: Activated Raney® Nickel should be stored under water or a suitable solvent (like ethanol) at all times to prevent oxidation.[5] Never allow the catalyst to dry in the air.
-
Handling: All transfers of the activated catalyst should be done as a slurry under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
2. Reaction Conditions:
-
Cause: Suboptimal temperature, pressure, or solvent can significantly hinder the reaction rate and lead to the formation of byproducts.
-
Troubleshooting:
-
Temperature: The reaction is typically conducted at elevated temperatures. However, excessively high temperatures can lead to side reactions. A systematic optimization of the temperature (e.g., in the range of 50-100°C) is recommended.
-
Pressure: Hydrogen pressure is a critical parameter in reductive amination. Insufficient pressure will result in a slow or incomplete reaction. Conversely, excessively high pressure may not always lead to a proportional increase in yield and can be a safety concern. Typical pressures range from atmospheric to several hundred psi. The influence of hydrogen pressure should be evaluated for your specific setup.[6]
-
Solvent: The choice of solvent can influence the solubility of reactants and the catalyst's performance. Alcohols like ethanol or methanol are commonly used.
-
3. Purity of Reactants:
-
Cause: Impurities in cyclohexene oxide or the ammonia source can poison the catalyst or lead to unwanted side reactions.
-
Troubleshooting:
-
Ensure the cyclohexene oxide is of high purity and free from peroxides.
-
Use a high-purity source of ammonia (e.g., anhydrous ammonia gas or a fresh solution).
-
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield in Raney® Nickel catalyzed synthesis.
Question 2: I am observing a mixture of cis- and trans-2-Aminocyclohexanol. How does the choice of catalyst influence the stereoselectivity, and how can I favor the formation of the trans-isomer?
Answer:
The stereochemical outcome of the synthesis of 2-aminocyclohexanol is indeed highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions. The trans-isomer is often the thermodynamically more stable product and is typically desired.
-
Raney® Nickel: Hydrogenation with Raney® Nickel can sometimes lead to a mixture of isomers. The selectivity can be influenced by factors such as the reaction temperature and the presence of additives. In some cases, a higher reaction temperature can favor the formation of the more stable trans-isomer.
-
Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are known for their high activity in hydrogenation reactions.[7] The stereoselectivity of Rh/Al₂O₃ can be influenced by the support and the rhodium particle size. For the hydrogenation of substituted cyclic compounds, the stereochemical outcome is often governed by the steric hindrance of the substrate adsorbing on the catalyst surface. To favor the trans-isomer, reaction conditions should be chosen to allow for thermodynamic equilibration if possible.
-
Enzymatic Catalysis: For highly stereoselective synthesis, enzymatic methods are an excellent alternative. For instance, transaminases can be used for the diastereotope-selective amination of a ketone precursor or for the diastereomer-selective deamination of a mixture of isomers, allowing for the isolation of the desired stereoisomer with high purity.[8]
To favor the formation of the trans-isomer:
-
Reaction Conditions Optimization: Experiment with different temperatures and reaction times. Longer reaction times at elevated temperatures may allow for the isomerization of the cis- to the more stable trans-product.
-
Catalyst Screening: If feasible, screen different catalysts. A comparative study of Raney® Nickel, Rh/Al₂O₃, and potentially other noble metal catalysts (e.g., Pt or Pd based) under your specific reaction conditions can reveal the optimal catalyst for trans-selectivity.
-
Purification: If a mixture is unavoidable, the isomers can often be separated by crystallization of their hydrochloride salts, exploiting differences in their solubility.
Question 3: My catalyst (Raney® Nickel or Rh/Al₂O₃) seems to deactivate after a few runs. What are the common deactivation mechanisms, and can the catalyst be regenerated?
Answer:
Catalyst deactivation is a significant concern in industrial processes. The primary causes of deactivation for nickel and rhodium catalysts in this context are poisoning and sintering.
Common Deactivation Mechanisms:
-
Poisoning: The active sites of the catalyst can be blocked by impurities in the feed stream. Sulfur and nitrogen compounds are common poisons for metal catalysts.
-
Sintering: At high temperatures, the small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area and thus the catalyst's activity.[9]
-
Fouling: Deposition of carbonaceous residues or polymeric byproducts on the catalyst surface can block active sites.
Catalyst Regeneration:
-
Raney® Nickel: Regeneration of Raney® Nickel can be attempted, but its effectiveness depends on the cause of deactivation.
-
Washing: If deactivation is due to the adsorption of organic species, a thorough washing with a suitable solvent may restore some activity.[6]
-
Alkaline Treatment: A mild treatment with a dilute alkali solution can sometimes remove acidic poisons from the surface.
-
-
Rhodium on Alumina:
-
Calcination: For deactivation caused by coking, a controlled calcination in air can burn off the carbon deposits. However, this must be done carefully to avoid excessive sintering of the rhodium particles.[10]
-
Reduction: Following calcination, the catalyst needs to be re-reduced in a hydrogen stream to restore the active metallic rhodium sites.
-
It is important to note that regeneration may not always restore the catalyst to its initial activity, and repeated regeneration cycles will eventually lead to an irreversible loss of performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main industrial routes involve the catalytic hydrogenation of various precursors:
-
From Cyclohexene Oxide: This involves the ring-opening of the epoxide with ammonia, often under pressure and in the presence of a hydrogenation catalyst like Raney® Nickel.
-
From Nitrocyclohexane: This is a two-step process involving the nitration of cyclohexane followed by the catalytic hydrogenation of the nitro group to an amine. Catalysts such as Raney® Nickel or noble metal catalysts are effective for this reduction.
-
From Cyclohexanone: This involves reductive amination, where cyclohexanone is reacted with ammonia and hydrogen in the presence of a catalyst. Bimetallic catalysts like Rh-Ni have shown high efficiency for this transformation.[11]
Q2: How do Raney® Nickel and Rhodium on Alumina compare in terms of performance for this synthesis?
A2: A direct quantitative comparison depends heavily on the specific reaction and conditions. However, some general trends can be highlighted:
| Catalyst | Advantages | Disadvantages |
| Raney® Nickel | - Relatively low cost- High activity for hydrogenation of various functional groups[6] | - Pyrophoric when dry, requiring careful handling[1][3]- Can be sensitive to poisons- May exhibit lower selectivity in some cases |
| Rhodium on Alumina | - High catalytic activity and potentially higher selectivity[11]- Good thermal stability | - Higher cost compared to Raney® Nickel- Can be susceptible to sintering at very high temperatures[9] |
Q3: What are the critical safety precautions when working with Raney® Nickel?
A3: Raney® Nickel is a pyrophoric material, meaning it can ignite spontaneously in air, especially when dry.[1][12] Strict safety protocols must be followed:
-
Always handle as a water-wet slurry.
-
Never allow the catalyst to dry and come into contact with air.
-
Use non-sparking tools.
-
Work in a well-ventilated area, preferably a fume hood.
-
Keep flammable solvents away from the catalyst unless it is fully submerged.
-
In case of fire, do NOT use water directly on the burning metal, as it can produce flammable hydrogen gas. Use a Class D fire extinguisher (for combustible metals). [12]
Q4: How can I purify the final this compound product?
A4: The most common method for purification is recrystallization. The crude 2-aminocyclohexanol is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and then hydrochloric acid is added to precipitate the hydrochloride salt. Cooling the solution will induce crystallization. The purity of the final product can be assessed by melting point determination and spectroscopic methods like NMR.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminocyclohexanol via Reductive Amination of Cyclohexanone using Rh-Ni/SiO₂ Catalyst
This protocol is adapted from a study by Rojas et al.[11]
Materials:
-
Cyclohexanone
-
Anhydrous ammonia
-
Hydrogen gas
-
Rh-Ni/SiO₂ catalyst
-
Cyclohexane (solvent)
Procedure:
-
In a high-pressure reactor, add the Rh-Ni/SiO₂ catalyst and cyclohexane.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Introduce anhydrous ammonia to the desired pressure (e.g., 4 bar).
-
Introduce hydrogen gas to the desired pressure (e.g., 2 bar).
-
Heat the mixture to the reaction temperature (e.g., 100°C) with vigorous stirring.
-
Add the cyclohexanone to the reactor.
-
Maintain the reaction at the set temperature and pressure, monitoring the progress by GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the catalyst from the reaction mixture.
-
The resulting solution of 2-aminocyclohexanol can then be treated with hydrochloric acid to precipitate the hydrochloride salt.
Caption: General workflow for the synthesis of 2-aminocyclohexanol.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
-
Sigma-Aldrich. (2025, June 26). Safety Data Sheet for Raney Nickel Catalyst. Retrieved from [Link]
-
Fisher Scientific. (2024, February 9). SAFETY DATA SHEET - Raney Nickel, activated catalyst, 50% slurry in water. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Hydrogen. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Raney Nickel. Retrieved from [Link]
-
Sigma-Aldrich Chemie GmbH. (n.d.). Rhodium on alumina SDS. Retrieved from [Link]
- Chaudhari, S. T., et al. (n.d.). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Indian Journal of Chemical Technology.
-
Johnson Matthey. (2025, December 27). Rhodium, 5% on alumina powder, C301099-5 - SAFETY DATA SHEET. Retrieved from [Link]
-
Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]
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Ashenhurst, J. (2022). Master Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Differentiating cis- and trans-2-Aminocyclohexanol Hydrochloride
In the fields of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental characteristic that dictates its biological function, physical properties, and reactivity. This is particularly true for cyclic compounds like 2-aminocyclohexanol hydrochloride, where the cis and trans arrangement of the amino and hydroxyl groups gives rise to two distinct diastereomers with unique chemical personalities. This guide offers an in-depth, objective comparison of these isomers, providing the technical data and experimental protocols necessary for researchers, scientists, and drug development professionals to confidently distinguish and utilize them.
Stereochemistry: The Root of a Tale of Two Isomers
The core distinction between cis- and trans-2-aminocyclohexanol hydrochloride lies in the spatial relationship between the amino (-NH₂) and hydroxyl (-OH) substituents on the cyclohexane ring. In the cis isomer, these groups are positioned on the same face of the ring. Conversely, in the trans isomer, they are on opposite faces. This seemingly minor difference has significant consequences for the molecule's preferred three-dimensional shape, known as its conformation.
The cyclohexane ring predominantly adopts a "chair" conformation to minimize steric strain. In trans-2-aminocyclohexanol, both the amino and hydroxyl groups can occupy equatorial positions, which are more spacious and thus more energetically favorable. In the cis isomer, one of these groups is forced into a more sterically hindered axial position. This inherent difference in thermodynamic stability influences not only their physical properties but also their behavior in chemical reactions. These amino alcohols are valuable and versatile building blocks in organic synthesis.[1]
Caption: Chair conformations of cis- and trans-2-aminocyclohexanol.
Comparative Physicochemical and Spectroscopic Data
The differing stereochemistry of the isomers leads to measurable differences in their physical and spectroscopic properties. These distinctions are crucial for identification and for developing effective purification methods like crystallization and chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between these isomers.[2]
| Property | cis-2-Aminocyclohexanol HCl | trans-2-Aminocyclohexanol HCl | Scientific Rationale |
| Melting Point | 186-190 °C[3][4] | ~168-179 °C or higher depending on purity[5] | Differences in crystal lattice packing due to molecular symmetry affect the energy required to melt the solid. |
| ¹H NMR (Proton NMR) | Protons on carbons with -OH and -NH₂ show smaller coupling constants (J-values) of ~2-5 Hz.[6] | Protons on carbons with -OH and -NH₂ show larger coupling constants (J-values) of ~10-13 Hz.[2][6] | The dihedral angle between adjacent protons is different. The trans isomer's diaxial protons have a ~180° angle, leading to a large coupling constant, a key diagnostic feature. The cis isomer's axial-equatorial relationship results in a smaller angle and a smaller J-value.[6][7] |
| ¹³C NMR (Carbon NMR) | Unique chemical shifts for each carbon atom. | Distinctly different chemical shifts compared to the cis isomer. | The different steric and electronic environments of the carbon atoms in each isomer result in unique resonance frequencies. |
| IR Spectroscopy | Shows characteristic peaks for O-H, N-H, and C-H bonds. | Subtle shifts in the fingerprint region and C-H stretching bands compared to the cis isomer.[2] | Differences in intramolecular hydrogen bonding and vibrational modes between the two isomers can lead to slight variations in the IR spectrum.[2] |
Experimental Protocol: Isomer Differentiation by ¹H NMR Spectroscopy
This protocol outlines a robust method for unambiguously identifying the stereochemistry of a this compound sample by analyzing proton-proton coupling constants.
Objective: To definitively determine whether a sample is the cis or trans isomer.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O or CDCl₃, ~0.6 mL)
-
NMR tube
-
NMR spectrometer (300 MHz or higher is recommended for optimal resolution)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it completely in the deuterated solvent inside an NMR tube.
-
Instrumental Setup: Calibrate and shim the NMR spectrometer to achieve a homogeneous magnetic field and sharp signals.
-
Data Acquisition: Record the ¹H NMR spectrum using a standard pulse sequence.
-
Spectral Analysis:
-
Locate the signals for the protons on the carbons attached to the hydroxyl (H-C-OH) and amino (H-C-NH₂) groups. These typically appear as multiplets.
-
Measure the vicinal coupling constants (J) for these protons.
-
Interpretation: A large coupling constant (typically 10-13 Hz) is a definitive indicator of an axial-axial relationship between the protons, confirming the trans isomer.[2][6] Smaller coupling constants (typically 2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships, characteristic of the cis isomer.[6]
-
Self-Validation: The significant and predictable difference in coupling constants provides a self-validating system for the structural assignment.
Caption: Experimental workflow for differentiating isomers via ¹H NMR.
Significance in Synthesis and Drug Development
The choice between cis and trans isomers is a critical consideration in the synthesis of pharmaceuticals and other complex molecules.[8]
-
Synthetic Pathways: The synthesis of each isomer often requires different strategies. For instance, enantiomerically pure trans-2-aminocyclohexanol can be prepared from cyclohexene oxide.[9] Methods for producing cis-2-aminocyclohexanol have also been developed, starting from materials like cyclohexene.[10]
-
Biological Activity: The three-dimensional arrangement of functional groups is crucial for a molecule's interaction with biological targets like enzymes and receptors. Consequently, one isomer may exhibit potent therapeutic effects while the other could be inactive or even harmful.
-
Reactivity and Further Applications: The axial or equatorial orientation of the amino and hydroxyl groups affects their steric accessibility, influencing the rates and outcomes of subsequent chemical reactions. These isomers serve as key building blocks for a range of compounds, including those with potential applications as Rho-kinase inhibitors and secretolytic agents.[8]
References
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Jacobsen, E. N., & Birrell, J. A. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]
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Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]
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Bell, K. H., & Portoghese, P. S. (1972). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry, 50(24), 3998-4006. [Link]
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Martinez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. [Link]
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Martinez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. [Link]
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Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(24), 6149-6153. [Link]
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Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
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Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. [Link]
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Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(24), 6149-6153. [Link]
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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Spotlight on trans-2-Aminocyclohexanol Hydrochloride
Introduction: The Indispensable Role of Chiral Amino Alcohols
In the landscape of modern drug development and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. Asymmetric catalysis has emerged as the most elegant and efficient strategy for accessing enantiomerically pure molecules. Within this field, chiral 1,2-amino alcohols have carved out a significant niche, functioning as highly effective organocatalysts or as ligands for metal-catalyzed transformations.[1] Their prevalence stems from their ready availability from the chiral pool (e.g., amino acids), their bifunctional nature (possessing both a Lewis basic amine and a Brønsted acidic/coordinating alcohol), and their capacity to create a well-defined chiral environment around a reactive center.
This guide provides an in-depth comparison of trans-2-aminocyclohexanol hydrochloride with other foundational amino alcohols: (S)-prolinol, (S)-valinol, and (S)-phenylglycinol. We will dissect their structural attributes, explore their mechanistic roles in key asymmetric reactions, and present a critical analysis of their performance based on experimental data. The objective is to equip researchers, scientists, and process chemists with the insights needed to make informed decisions when selecting a catalyst for a specific synthetic challenge.
Featured Catalyst: (1R,2R)- or (1S,2S)-trans-2-Aminocyclohexanol Hydrochloride
(1R,2R)-trans-2-Aminocyclohexanol hydrochloride is a versatile and commercially available chiral building block.[2] Its hydrochloride salt form enhances stability and simplifies handling.
Structural & Mechanistic Rationale: The defining feature of 2-aminocyclohexanol is its rigid cyclohexane backbone. This conformational constraint is its primary advantage. In the transition state of a catalyzed reaction, this rigidity minimizes conformational ambiguity, leading to a more ordered and predictable facial bias when a substrate approaches. This often translates into higher levels of enantioselectivity compared to more flexible, acyclic amino alcohols. The trans relationship between the amino and hydroxyl groups positions them ideally for chelating to metal centers or for establishing a bifunctional hydrogen-bonding network to activate and orient substrates in organocatalytic cycles.[3]
Key Comparators: A Profile of Widely Used Amino Alcohols
While 2-aminocyclohexanol offers rigidity, other amino alcohols derived from natural amino acids provide different steric and electronic environments.
-
(S)-Prolinol: Derived from the ubiquitous organocatalyst L-proline, (S)-prolinol features a rigid five-membered pyrrolidine ring.[4] This structure is central to the success of highly popular organocatalysts like diarylprolinol silyl ethers. The pyrrolidine nitrogen is an excellent nucleophile for forming enamine intermediates with carbonyl compounds.[3]
-
(S)-Valinol: Prepared by the reduction of L-valine, valinol presents a bulky isopropyl group adjacent to the chiral center.[5] This steric hindrance is crucial for shielding one face of a reactive intermediate, effectively directing the approach of an electrophile. It is frequently used in the synthesis of chiral ligands and auxiliaries.[6][7]
-
(S)-Phenylglycinol: Derived from L-phenylglycine, this amino alcohol incorporates a phenyl group. This aromatic ring can offer favorable π-π stacking interactions with aromatic substrates, providing an additional mode of organization in the transition state. It is a key precursor for many chiral ligands and auxiliaries used in asymmetric synthesis.[8][9]
Performance Comparison in Key Asymmetric Reactions
Direct, head-to-head comparisons of these specific amino alcohols under identical conditions are not abundant in the literature. Therefore, this section presents a comparative analysis organized by reaction type, collating representative experimental data to highlight the strengths and typical performance of each catalyst scaffold.
The Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Amino alcohols catalyze this reaction through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes.[10] The amine reacts with a ketone donor to form a nucleophilic enamine, which then attacks an aldehyde acceptor. The hydroxyl group of the catalyst is often proposed to activate the aldehyde via hydrogen bonding.
Experimental Data:
| Catalyst System | Ketone Donor | Aldehyde Acceptor | Yield (%) | dr (anti:syn) | ee (%) | Source |
| (S)-Prolinamide of (1R,2R)-diaminocyclohexane | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 98:2 | 99 (anti) | [6] |
| (S)-Prolinethioamide of (S)-Valinol | Cyclohexanone | 3-Nitrobenzaldehyde | >99 | 99:1 | 99 (anti) | [11] |
| Valine dipeptide | Cyclohexanone | 4-Nitrobenzaldehyde | high | 99:1 | up to 95 (anti) | [12] |
Analysis: While direct data for unmodified 2-aminocyclohexanol is sparse, its derivatives, such as prolinamides, show exceptional performance. The data reveals that prolinol and valinol, when incorporated into more complex amide structures, are highly effective catalysts for the aldol reaction, consistently delivering products with excellent diastereoselectivity and enantioselectivity.[6][11] The bulky substituents and rigid ring structures are key to creating a highly organized, chair-like transition state that dictates the stereochemical outcome.
The Asymmetric Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated compound is another vital C-C bond-forming reaction. Chiral amino alcohols catalyze the addition of ketones to nitroolefins via a similar enamine mechanism.
Experimental Data:
| Catalyst | Ketone Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Source |
| (S)-Prolinol | Cyclohexanone | trans-β-Nitrostyrene | 90 | >99:1 | 96 (syn) | [3] |
| L-Proline | Cyclohexanone | trans-β-Nitrostyrene | 85 | 97:3 | 20 (syn) | [13] |
| Prolinamide | Cyclohexanone | trans-β-Nitrostyrene | 75 | 94:6 | 80 (syn) | [1] |
Analysis: In this reaction, (S)-prolinol itself, without further modification, proves to be a highly effective catalyst, significantly outperforming its parent amino acid, L-proline, in terms of enantioselectivity (96% ee vs. 20% ee).[3][13] This highlights the crucial role of the hydroxyl group in organizing the transition state, likely through hydrogen bonding with the nitro group of the acceptor. The rigid pyrrolidine scaffold effectively shields one face of the enamine intermediate, leading to high stereocontrol.
Enantioselective Addition of Diethylzinc to Aldehydes
Unlike the previous examples, this reaction involves the amino alcohol acting as a chiral ligand for a metal—in this case, zinc. The amino alcohol first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, positioning it for a stereoselective attack by an ethyl group from another diethylzinc molecule.
Experimental Data:
| Ligand | Aldehyde | Yield (%) | ee (%) | Product Configuration | Source |
| (1R,2R)-N,N-dibutyl-norephedrine | Benzaldehyde | 95 | 97 | (R) | [14] |
| Camphor-derived β-amino alcohol | Benzaldehyde | high | up to 94 | - | [10] |
| α-Pinene-derived amino alcohol | Benzaldehyde | 95 | up to 80 | (R) or (S) | [15] |
| Mannitol-derived diamine | Benzaldehyde | 72 | 89 | - |
Analysis: High enantioselectivities are achievable in the addition of diethylzinc to aldehydes using a variety of chiral amino alcohol ligands.[10][14] The catalyst's structure, particularly the steric bulk around the chiral centers, is paramount in dictating the facial selectivity of the ethyl group transfer. The rigid cyclic frameworks of camphor and α-pinene derivatives prove highly effective in creating a well-defined chiral pocket.[10][15] The data suggests that for metal-catalyzed reactions, the ability of the amino alcohol to form a stable, sterically demanding chelate with the metal is the most critical factor for achieving high stereoselectivity.
Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrates and laboratory conditions. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: (S)-Prolinol-Catalyzed Asymmetric Michael Addition
This protocol is adapted from the procedure reported for the Michael addition of cyclohexanone to trans-β-nitrostyrene.[3]
Materials:
-
(S)-Prolinol (10 mol%)
-
Benzoic Acid (10 mol%)
-
Cyclohexanone (2.0 mmol, 1.0 equiv.)
-
trans-β-Nitrostyrene (0.4 mmol, 0.2 equiv.)
-
Chloroform (CHCl₃), anhydrous
-
Standard workup reagents (e.g., HCl solution, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add (S)-prolinol (0.04 mmol, 10 mol%) and benzoic acid (0.04 mmol, 10 mol%).
-
Add anhydrous chloroform (1.0 mL) followed by cyclohexanone (2.0 mmol).
-
Add trans-β-nitrostyrene (0.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with 1M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the yield of the purified product. The diastereomeric ratio (dr) and enantiomeric excess (ee) can be determined by ¹H NMR and chiral HPLC analysis, respectively.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on common practices for this transformation.[15]
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of 2-aminocyclohexanol or valinol) (5 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 equiv.)
-
Benzaldehyde (1.0 equiv.), freshly distilled
-
Toluene, anhydrous
-
Standard workup reagents (e.g., saturated NH₄Cl solution, ethyl acetate, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add the chiral amino alcohol ligand (0.05 mmol, 5 mol%) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.1 mmol, 1.1 equiv.) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the catalyst mixture at 0 °C.
-
After the addition is complete, add the remaining diethylzinc solution (1.1 mmol, 1.1 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC until the benzaldehyde is consumed.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenyl-1-propanol) by flash column chromatography.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Conclusion and Outlook
The choice of a chiral amino alcohol catalyst is a nuanced decision that depends heavily on the specific reaction, substrates, and desired stereochemical outcome.
-
trans-2-Aminocyclohexanol and its derivatives are excellent choices when a rigid, predictable steric environment is required. Its conformationally locked backbone is a powerful tool for inducing high enantioselectivity, particularly when used as a component in more complex prolinamide catalysts or as a ligand for transition metals.
-
(S)-Prolinol stands out as a uniquely effective organocatalyst in its own right, especially in Michael additions. Its rigid pyrrolidine ring and accessible hydroxyl group work in concert to provide excellent stereocontrol through a well-organized, bifunctional transition state.
-
(S)-Valinol and (S)-Phenylglycinol offer distinct steric and electronic properties. The bulky isopropyl group of valinol provides powerful steric shielding, while the phenyl group of phenylglycinol can engage in stabilizing π-π interactions. Their value is most often realized when they are incorporated as chiral auxiliaries or as foundational units in larger, more complex ligand architectures.
For the practicing chemist, the selection process should begin with a mechanistic analysis of the desired transformation. For organocatalytic, enamine-based reactions, the structure of the amine and its ability to form a shielded nucleophile are paramount. For metal-catalyzed processes, the coordinating ability and the steric environment created by the resulting metal-ligand complex are the key determinants of success. This guide serves as a foundational resource for navigating these choices, grounded in the structural logic and empirical performance of these indispensable catalytic tools.
References
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Advances in the Asymmetric Synthesis of BINOL Derivatives. (n.d.). MDPI. [Link]
-
Chad's Prep. (2021). 21.5 Aldol Reactions. YouTube. [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Yeşil, T. A., Atalar, T., Yavuz, M., & Ertürk, E. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate. [Link]
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Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. (n.d.). Royal Society of Chemistry. [Link]
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Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. [Link]
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Michael addition reaction of cyclohexanone to β‐nitrostyrene by ionic... (n.d.). ResearchGate. [Link]
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Al-Majid, A. M., Al-Othman, Z. A., & Al-Zehouri, J. (n.d.). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Jordan Journal of Chemistry. [Link]
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A Novel Proline-Valinol Thioamide Small Organic Molecule for a Highly Enantioselective Direct Aldol Reaction. (n.d.). ResearchGate. [Link]
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ChemInform Abstract: Enantioselective Synthesis of β-Substituted Primary and Secondary Amines by Alkylation of (R)-Phenylglycinol Amide Enolates. (n.d.). ResearchGate. [Link]
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Reaction of cyclohexanone with 4‐nitrobenzaldehyde and benzaldehyde. (n.d.). ResearchGate. [Link]
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Wang, W., et al. (2009). L-prolinol as a highly enantioselective catalyst for Michael addition of cyclohexanone to nitroolefins. Bioorganic & Medicinal Chemistry Letters. [Link]
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Potapov, V. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. ResearchGate. [Link]
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Kumaragurubaran, N., et al. (2002). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Organic Chemistry Portal. [Link]
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Huang, H., et al. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. National Institutes of Health. [Link]
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Barbas, C. F., et al. (2000). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed. [Link]
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Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Amazon S3. [Link]
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Mase, N., et al. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. [Link]
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Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (n.d.). National Institutes of Health. [Link]
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Wikipedia. (n.d.). Aldol reaction. [Link]
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Direct catalytic asymmetric aldol reactions on chiral catalysts assembled in the interface of emulsion droplets. (n.d.). University of Liverpool. [Link]
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Tripathi, P. P., & Reddy, D. S. (2013). Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. PubMed. [Link]
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Tiano, M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
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Northrup, A. B., & MacMillan, D. W. C. (n.d.). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. MacMillan Group, Princeton University. [Link]
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Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. (n.d.). AIP Publishing. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). MDPI. [Link]
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Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. (n.d.). ResearchGate. [Link]
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(1R,2R)-trans-2-Aminocyclohexanol hydrochloride. (n.d.). Amerigo Scientific. [Link]
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Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone by different enzymes. (n.d.). ScienceDirect. [Link]
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Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. (n.d.). ResearchGate. [Link]
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Chad's Prep. (2018). 21.5b Mechanisms of Aldol Reactions. YouTube. [Link]
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One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis. (n.d.). ResearchGate. [Link]
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Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. (n.d.). ResearchGate. [Link]
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry. [Link]
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Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. (2022). PubMed. [Link]
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Chad's Prep. (n.d.). Aldol Reactions. [Link]
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Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (n.d.). MDPI. [Link]
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Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. (n.d.). ResearchGate. [Link]
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L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. (n.d.). ResearchGate. [Link]
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The Efficacy of 2-Aminocyclohexanol Hydrochloride as a Chiral Ligand: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly influences the stereochemical outcome of asymmetric syntheses. This guide provides an in-depth technical comparison of chiral ligands derived from 2-aminocyclohexanol hydrochloride against other established alternatives. By presenting objective performance data from peer-reviewed literature and detailed experimental protocols, this document aims to equip you with the necessary insights to make informed decisions for your catalytic systems.
Introduction: The Merits of the 2-Aminocyclohexanol Scaffold
This compound serves as a versatile and economically viable chiral building block for the synthesis of a diverse array of chiral ligands.[1] Its rigid cyclohexane backbone imparts a well-defined stereochemical environment, which is crucial for effective chiral induction in asymmetric catalysis. The presence of both an amino and a hydroxyl group provides two convenient handles for derivatization, allowing for the facile synthesis of various ligand types, including Schiff bases, oxazolines, and amides. These derivatives have demonstrated considerable efficacy in a range of metal-catalyzed asymmetric transformations.[2]
This guide will focus on the performance of 2-aminocyclohexanol-derived ligands in two key classes of asymmetric reactions: the addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones. These transformations are fundamental in the synthesis of chiral alcohols, which are ubiquitous intermediates in the pharmaceutical industry.
Comparative Performance in Asymmetric Catalysis
The efficacy of a chiral ligand is primarily judged by its ability to induce high stereoselectivity, typically measured as enantiomeric excess (ee%), and to facilitate high reaction yields. Below, we compare the performance of ligands derived from 2-aminocyclohexanol with other prominent chiral ligands in specific asymmetric reactions.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of diethylzinc to benzaldehyde is a benchmark reaction for evaluating the effectiveness of chiral ligands in C-C bond formation.
| Ligand Type | Chiral Scaffold | Yield (%) | ee (%) | Reference |
| Amino Alcohol | (S,S,S)-N-alkyl-2-aminocyclohexanol derivative | 45-86 | up to 76 | [3] |
| Chiral Diamine | D-Mannitol derivative | 78 | 93 | [4] |
| Carbohydrate-based | D-Fructose derivative | High | up to 96 | [5] |
| Amino Alcohol | Camphor derivative | High | up to 94 | [6] |
As the data indicates, while N-alkylated derivatives of 2-aminocyclohexanol can catalyze the enantioselective addition of diethylzinc to benzaldehyde with good yields, their enantioselectivity (up to 76% ee) is moderate compared to other ligand classes in this specific application.[3] For instance, ligands derived from carbohydrates and chiral diamines have been reported to achieve enantiomeric excesses exceeding 90% under optimized conditions.[4][5] This suggests that for this particular transformation, the chiral environment created by the 2-aminocyclohexanol backbone may be less effective at discriminating between the two enantiotopic faces of the aldehyde compared to other scaffolds.
Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones.
| Ligand Type | Chiral Scaffold | Yield (%) | ee (%) | Reference |
| Amino Alcohol Derivative | trans-2-Aminocyclohexanol derivative | High | up to 96 | [2] |
| Tridentate [NNP] | (1R, 2R)-1,2-diaminocyclohexane derivative | High | up to 99 | [3] |
| Amino Alcohol | (1R, 2S)-Aminoindanol | High | High | [7] |
In the asymmetric transfer hydrogenation of acetophenone, ligands derived from 2-aminocyclohexanol have demonstrated excellent efficacy, achieving enantiomeric excesses of up to 96%.[2] This level of stereocontrol is highly competitive with other well-established ligand systems for this transformation. For example, tridentate [NNP] ligands derived from diaminocyclohexane have been reported to yield enantioselectivities of up to 99%.[3] The high performance of 2-aminocyclohexanol-based ligands in this reaction underscores the suitability of their rigid scaffold for creating a highly organized transition state in ruthenium-catalyzed hydrogen transfer processes.
Experimental Protocols
To ensure the reproducibility and practical application of the information presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-aminocyclohexanol-derived ligand and its application in asymmetric catalysis.
Synthesis of a Chiral Schiff Base Ligand from (1R,2R)-trans-2-Aminocyclohexanol Hydrochloride
This protocol describes the synthesis of a chiral Schiff base ligand via the condensation of (1R,2R)-trans-2-aminocyclohexanol with salicylaldehyde.
Materials:
-
(1R,2R)-trans-2-Aminocyclohexanol hydrochloride
-
Sodium hydroxide (NaOH)
-
Salicylaldehyde
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Amine Generation:
-
Dissolve (1R,2R)-trans-2-aminocyclohexanol hydrochloride in a minimal amount of deionized water.
-
Add one equivalent of a 1 M aqueous solution of NaOH and stir for 10 minutes.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free (1R,2R)-trans-2-aminocyclohexanol.
-
-
Schiff Base Condensation:
-
Dissolve the obtained free amino alcohol in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add one equivalent of salicylaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate.
-
After stirring for 2-4 hours, collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and air dry.
-
Diagram: Synthesis of a Chiral Schiff Base Ligand
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in-situ generated ruthenium catalyst with a chiral ligand derived from 2-aminocyclohexanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral ligand (e.g., a derivative of trans-2-aminocyclohexanol)
-
Acetophenone
-
2-Propanol (isopropanol)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5-1.0 mol%) and the chiral 2-aminocyclohexanol-derived ligand (1.1-2.2 mol%) in degassed 2-propanol.
-
Stir the mixture at 80°C for 30 minutes to facilitate the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
Cool the catalyst solution to room temperature.
-
Add a solution of acetophenone in 2-propanol.
-
Initiate the reaction by adding a freshly prepared solution of KOH in 2-propanol.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
-
Diagram: Asymmetric Transfer Hydrogenation Workflow
Caption: General workflow for asymmetric transfer hydrogenation.
Conclusion and Future Outlook
Chiral ligands derived from this compound represent a valuable and cost-effective class of tools for asymmetric synthesis. While their performance can be substrate and reaction-dependent, they have demonstrated exceptional efficacy in certain key transformations, such as the asymmetric transfer hydrogenation of ketones, rivaling the performance of more complex and expensive ligand systems.
The modular nature of the 2-aminocyclohexanol scaffold allows for extensive fine-tuning of steric and electronic properties through derivatization of the amino and hydroxyl groups. This opens up avenues for the development of novel ligands with improved selectivity and broader applicability. Future research in this area will likely focus on the rational design of new 2-aminocyclohexanol-based ligands and their application in a wider range of asymmetric reactions, further solidifying their position in the synthetic chemist's toolkit.
References
- Vertex AI Search. (2026). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.
-
Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
-
ResearchGate. (n.d.). Enantioselectivity of Diethylzinc Addition to | Download Table. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst | Request PDF. Retrieved January 11, 2026, from [Link]
-
MDPI. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
Jordan Journal of Chemistry. (n.d.). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Retrieved January 11, 2026, from [Link]
Sources
A Comparative Guide to the Mass Spectrometric Characterization of 2-Aminocyclohexanol Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the precise structural characterization of small molecules is a cornerstone of successful research. 2-Aminocyclohexanol and its derivatives are important structural motifs in many pharmaceutical compounds and chiral ligands. Their inherent polarity and limited volatility, especially in their hydrochloride salt form, present unique challenges for analysis. Mass spectrometry (MS) offers a powerful suite of tools for the elucidation of these structures, but the choice of methodology is critical for obtaining clear, interpretable data. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of 2-aminocyclohexanol hydrochloride derivatives, with a focus on the practical application of derivatization techniques and the interpretation of fragmentation patterns.
The Analytical Challenge: The Nature of 2-Aminocyclohexanol
2-Aminocyclohexanol possesses two polar functional groups: a primary amine and a hydroxyl group. In its hydrochloride salt form, the amine is protonated, further increasing its polarity and reducing its volatility. Direct analysis of the underivatized compound, particularly by gas chromatography-mass spectrometry (GC-MS), is often impractical due to its low vapor pressure and potential for thermal degradation in the GC inlet. While electrospray ionization-mass spectrometry (ESI-MS) can handle polar, non-volatile compounds, derivatization is frequently employed to enhance chromatographic separation, improve ionization efficiency, and yield more informative fragmentation patterns.
The Strategic Imperative: Derivatization
Chemical derivatization is a key strategy to modulate the physicochemical properties of 2-aminocyclohexanol, making it more amenable to MS analysis.[1][2] The primary goals of derivatization in this context are to:
-
Increase Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar moieties, the volatility of the molecule is significantly increased, enabling analysis by GC-MS.[3][4]
-
Enhance Thermal Stability: Derivatization protects the polar functional groups from thermal degradation during GC analysis.[4]
-
Improve Ionization Efficiency: For both GC-MS (electron ionization) and LC-MS (electrospray ionization), derivatization can lead to the formation of more stable molecular ions and characteristic fragment ions, improving sensitivity and aiding in structural elucidation.[1][5]
-
Direct Fragmentation: The choice of derivatizing agent can influence the fragmentation pathways, leading to more predictable and structurally informative mass spectra.
Common Derivatization Strategies for 2-Aminocyclohexanol
The selection of a derivatization reagent is a critical experimental choice, dictated by the analytical technique to be used and the information sought.
Silylation is a widely used derivatization technique for compounds containing active hydrogens.[3] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in converting hydroxyl and amino groups to their corresponding trimethylsilyl (TMS) ethers and amines.[6]
Advantages of Silylation:
-
Produces volatile and thermally stable derivatives suitable for GC-MS.[4]
-
The reaction is generally rapid and proceeds with high yield.
-
TMS derivatives often exhibit characteristic fragmentation patterns that are well-documented.[7][8]
Considerations:
-
Silylating reagents are sensitive to moisture, requiring anhydrous reaction conditions.[9]
-
The presence of excess reagent and by-products can sometimes interfere with the analysis.[10]
Acylation, typically involving the introduction of an acetyl group using reagents like acetic anhydride or acetyl chloride, is another effective derivatization strategy.
Advantages of Acylation:
-
Produces stable derivatives.
-
Can be used for both GC-MS and LC-MS analysis.
-
The increase in molecular weight is smaller compared to silylation, which can be advantageous in some cases.
Considerations:
-
Reaction conditions may need to be optimized to ensure complete derivatization of both the amine and hydroxyl groups.
-
The fragmentation patterns of acetyl derivatives may be more complex than those of TMS derivatives.
Comparative Analysis of Mass Spectrometry Platforms
The choice between GC-MS and LC-MS is a fundamental decision in the analytical workflow, each offering distinct advantages for the characterization of 2-aminocyclohexanol derivatives.[5][11]
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Electron Ionization
GC-MS is a robust and highly reproducible technique, particularly well-suited for the analysis of volatile and thermally stable compounds.[11] For 2-aminocyclohexanol, this necessitates prior derivatization. The standard ionization technique in GC-MS is electron ionization (EI), a "hard" ionization method that imparts significant energy to the analyte molecule.[12] This results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[13]
While direct analysis is challenging, if a small amount of the free base of 2-aminocyclohexanol were to be successfully introduced into a GC-MS system, the resulting EI mass spectrum would be expected to show a weak or absent molecular ion peak (M⁺˙ at m/z 115). The fragmentation would likely be dominated by:
-
α-Cleavage: The bond between the carbon bearing the amino group and an adjacent carbon in the ring can break, leading to a resonance-stabilized ion. Similarly, cleavage adjacent to the hydroxyl group can occur.
-
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 97 (M-18).[10][14]
-
Loss of Ammonia: Elimination of ammonia from the molecular ion would lead to a peak at m/z 98 (M-17).
The NIST WebBook provides an experimental EI mass spectrum for cis-2-aminocyclohexanol which shows a base peak at m/z 56 and other significant fragments, but the molecular ion at m/z 115 is not observed, highlighting the instability of the underivatized molecule under EI conditions.[15]
Trimethylsilyl (TMS) Derivative:
The derivatization of 2-aminocyclohexanol with a silylating reagent like MSTFA will yield the di-TMS derivative, with TMS groups on both the amine and hydroxyl functionalities. The resulting molecule is significantly more volatile and stable. The mass spectrum of the di-TMS derivative is expected to show:
-
A more prominent molecular ion (M⁺˙).
-
Characteristic fragments from the loss of a methyl group ([M-15]⁺).
-
A strong peak at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, which is a hallmark of TMS derivatives.[16]
-
Fragments arising from cleavage of the cyclohexyl ring, with the charge retained on the silylated functional groups.
N-Acetyl Derivative:
The N,O-diacetyl derivative of 2-aminocyclohexanol would also be amenable to GC-MS analysis. Its mass spectrum would be expected to show:
-
A molecular ion peak.
-
Loss of a methyl group from an acetyl moiety ([M-15]⁺).
-
Loss of ketene (CH₂=C=O, 42 Da) from the acetyl groups.
-
Fragments resulting from cleavage of the cyclohexyl ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility of Soft Ionization
LC-MS is the preferred method for the analysis of polar, non-volatile, and thermally labile compounds, making it well-suited for this compound without derivatization.[17][18] The most common ionization technique used in LC-MS is electrospray ionization (ESI), a "soft" ionization method that typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.[12][19] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
In positive ion ESI-MS, this compound will readily form the protonated molecule [M+H]⁺ at m/z 116. The MS/MS spectrum of this precursor ion would be expected to show fragments corresponding to:
-
Loss of Water: A prominent peak at m/z 98 ([M+H-H₂O]⁺).
-
Loss of Ammonia: A peak at m/z 99 ([M+H-NH₃]⁺).
-
Ring Cleavage: Fragmentation of the cyclohexyl ring, which can provide further structural information.
While derivatization is not strictly necessary for LC-MS analysis of 2-aminocyclohexanol, it can be used to improve chromatographic retention on reverse-phase columns and to introduce specific fragmentation patterns. For example, derivatization with a reagent that has a permanent positive charge can enhance sensitivity.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and polar analytes. |
| Derivatization | Generally mandatory for 2-aminocyclohexanol. | Optional, can be used to improve chromatography and sensitivity. |
| Ionization | "Hard" ionization (EI), extensive fragmentation in the source. | "Soft" ionization (ESI), minimal in-source fragmentation. |
| Structural Information | Detailed fragmentation pattern provides a structural fingerprint. | Fragmentation is controlled in the collision cell (MS/MS). |
| Molecular Ion | Often weak or absent for underivatized polar molecules. | Strong protonated molecule [M+H]⁺ is typically observed. |
| Sensitivity | Can be very sensitive, but depends on the volatility and stability of the derivative. | Generally offers high sensitivity, especially for polar compounds.[11] |
| Reproducibility | Highly reproducible fragmentation patterns, extensive libraries available. | Fragmentation can be instrument and condition dependent. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
Materials:
-
This compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
GC vial with insert
Procedure:
-
Weigh approximately 1 mg of this compound into a GC vial.
-
Add 100 µL of anhydrous pyridine to neutralize the HCl and dissolve the sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: LC-MS/MS Analysis of Underivatized this compound
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC vial
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Dilute the stock solution to the desired concentration for LC-MS analysis using the mobile phase as the diluent.
-
Transfer the final solution to an LC vial.
-
Set up the LC-MS method with an appropriate reverse-phase column (e.g., C18).
-
The mobile phase can consist of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Inject the sample and acquire data in positive ion ESI mode.
-
Perform MS/MS analysis on the precursor ion at m/z 116.
Visualization of Analytical Workflows
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The characterization of this compound derivatives by mass spectrometry is a multifaceted task that requires careful consideration of the analytical strategy. For definitive structural elucidation that relies on detailed fragmentation patterns and benefits from extensive spectral libraries, derivatization followed by GC-MS is a powerful approach. Conversely, for rapid analysis of the native compound, particularly in complex matrices, and for obtaining clear molecular weight information, LC-MS/MS is the superior choice. The selection of the optimal technique will ultimately depend on the specific research question, the available instrumentation, and the desired level of structural detail. By understanding the principles behind each approach and the rationale for experimental choices, researchers can confidently and accurately characterize these important chemical entities.
References
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-353. [Link]
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Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
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Chemistry For Everyone. (2025, August 14). What Is The Difference Between GC-MS And LC-MS? [Video]. YouTube. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. [Link]
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Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass spectrometry reviews, 37(3), 245–257. [Link]
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ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Spectroscopy Online. (2010, November 1). Derivatization in Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Derivatization in Sample Preparation for LC‐MS Bioanalysis. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
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A Comparative Guide to the FT-IR Spectroscopy of 2-Aminocyclohexanol Hydrochloride
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of 2-Aminocyclohexanol Hydrochloride using Fourier-Transform Infrared (FT-IR) spectroscopy. We will delve into the nuances of sample preparation, spectral interpretation, and objective comparison with alternative analytical methodologies, ensuring a thorough understanding of this compound's characterization.
Introduction: The Significance of this compound and the Power of FT-IR
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and chiral ligands. Its structure, featuring both an amine and a hydroxyl group on a cyclohexane ring, presents a unique spectroscopic fingerprint. The hydrochloride salt form is often preferred for its stability and crystallinity.
FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideal for the identification and quality control of compounds like this compound. By measuring the absorption of infrared radiation by the molecule's vibrational modes, FT-IR provides a detailed "molecular fingerprint," revealing the presence of specific functional groups and offering insights into the compound's structure.
Part 1: FT-IR Analysis of this compound
A successful FT-IR analysis hinges on meticulous sample preparation. For a solid, crystalline substance like this compound, two primary methods are employed: the Potassium Bromide (KBr) pellet technique and the Nujol mull.
Methodology Showdown: KBr Pellet vs. Nujol Mull
The choice between these methods depends on the analytical goal, sample properties, and available resources.
| Feature | KBr Pellet Method | Nujol Mull Method |
| Principle | The sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. | The sample is ground to a fine paste with a mulling agent (e.g., Nujol mineral oil). |
| Spectral Range | Provides a clear spectrum across the entire mid-IR range (4000-400 cm⁻¹).[1] | Nujol itself has strong C-H absorption bands (~2924, 1462, and 1377 cm⁻¹) that can obscure sample signals in these regions.[1][2] |
| Sample Integrity | High pressure can sometimes induce polymorphic changes in the sample's crystal structure. | Generally non-destructive to the sample's crystalline form. |
| Hygroscopicity | KBr is highly hygroscopic; moisture contamination can lead to broad O-H bands around 3400 cm⁻¹ and 1640 cm⁻¹, potentially masking N-H and other important absorptions.[3] | Less susceptible to atmospheric moisture during preparation. |
| Preparation Time | More time-consuming due to the need for thorough grinding, mixing, and pressing. | Faster preparation, making it suitable for quick qualitative scans. |
| Quantitative Analysis | More suitable for quantitative analysis due to the ability to accurately control the sample-to-KBr ratio.[1] | Primarily a qualitative technique. |
For a comprehensive and interference-free spectrum of this compound, the KBr pellet method is recommended . The following detailed protocol ensures high-quality data.
Experimental Protocol: KBr Pellet Preparation
This protocol outlines the steps for creating a high-quality KBr pellet for FT-IR analysis.
Caption: A step-by-step workflow for the preparation of a KBr pellet for FT-IR analysis.
Interpreting the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.
Caption: Molecular structure of 2-aminocyclohexanol with key FT-IR vibrational modes highlighted.
Key Spectral Features:
-
O-H Stretching: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups. In the spectrum of cyclohexanol, a similar broad peak is observed around 3350 cm⁻¹.[4]
-
N-H Stretching (Ammonium Salt): Due to the protonation of the amine group to form the hydrochloride salt (R-NH₃⁺), a very broad and strong absorption band is anticipated between 3000 cm⁻¹ and 2800 cm⁻¹. This often appears as a complex series of bands overlapping with the C-H stretching vibrations.[5][6] This is a key distinguishing feature of the hydrochloride salt compared to the free amine.
-
C-H Stretching: Sharp to medium intensity peaks are expected around 2930 cm⁻¹ and 2860 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the cyclohexane ring. These are characteristic of aliphatic systems.
-
N-H Bending (Ammonium Salt): The bending vibrations of the N-H bonds in the ammonium group typically give rise to one or two bands in the 1620-1500 cm⁻¹ region.[7]
-
C-O Stretching: A strong absorption band associated with the C-O stretching of the secondary alcohol is expected in the 1100-1050 cm⁻¹ range. For cyclohexanol, this peak appears near 1050 cm⁻¹.[4]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks arising from C-C stretching and various bending vibrations, which are unique to the overall molecular structure and serve as a "fingerprint" for identification.
Comparative Spectral Analysis:
To appreciate the unique spectral features of this compound, it is insightful to compare its expected spectrum with those of related compounds:
-
Cyclohexanol: The spectrum of cyclohexanol will show the broad O-H stretch and the C-O stretch, but will lack the characteristic broad N-H stretching and bending vibrations of the ammonium salt.[4][8]
-
2-Aminocyclohexanol (Free Base): The free amine would exhibit N-H stretching bands for a primary amine (two sharp peaks) in the 3400-3250 cm⁻¹ region, which are typically less broad than the O-H stretch.[9] The very broad ammonium salt absorption would be absent.
-
Cyclohexane: The spectrum of cyclohexane is much simpler, dominated by C-H stretching and bending vibrations, with no absorptions in the O-H, N-H, or C-O stretching regions.[8][10]
Part 2: Alternative and Complementary Analytical Techniques
While FT-IR is an excellent tool for the identification and qualitative analysis of this compound, a comprehensive characterization often involves orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and stereochemical assignment of 2-aminocyclohexanol isomers (cis vs. trans).
-
¹H NMR: Provides detailed information about the chemical environment of each proton. The chemical shifts and, crucially, the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups can definitively distinguish between cis and trans isomers.[9][11]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, complementing the ¹H NMR data for a complete structural assignment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination and quantification.
-
Reversed-Phase HPLC: Can be used to separate 2-aminocyclohexanol from impurities and starting materials. Due to the polar nature of the compound, derivatization may be necessary to improve retention and resolution.[12][13] A C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point.[14]
-
Chiral HPLC: Is essential for separating and quantifying the enantiomers of 2-aminocyclohexanol, which is critical for applications involving chiral synthesis.
Gas Chromatography (GC)
GC is another powerful separation technique, particularly for volatile compounds. For the analysis of aminocyclohexanols, derivatization is often required to increase volatility and improve peak shape.
Titrimetry
For determining the purity of the hydrochloride salt, a simple and cost-effective non-aqueous titration can be employed. The amine hydrochloride is titrated with a standardized solution of a strong acid in a non-aqueous solvent.[15]
Caption: A logical diagram showing the complementary roles of various analytical techniques in the characterization of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid identification and quality assessment of this compound. The characteristic broad absorption bands of the hydroxyl and, particularly, the ammonium group provide a clear and distinctive spectral signature. For a complete and unambiguous characterization, especially concerning stereochemistry and purity, FT-IR should be used in conjunction with complementary techniques such as NMR and chromatography. This integrated analytical approach ensures the highest level of confidence in the identity, purity, and structural integrity of this important chemical intermediate.
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A Comparative Guide to Resolving Agents for 2-Aminocyclohexanol: A Senior Application Scientist's Perspective
In the landscape of chiral synthesis, the resolution of racemic mixtures remains a cornerstone technique, particularly for foundational building blocks like 2-aminocyclohexanol. The enantiomers of this vicinal amino alcohol are pivotal starting materials in the synthesis of chiral ligands, catalysts, and pharmaceutically active compounds. The selection of an appropriate resolving agent is a critical, and often empirical, step that dictates the efficiency, yield, and scalability of the separation. This guide provides an in-depth, objective comparison of common resolving agents for 2-aminocyclohexanol, grounded in experimental data and mechanistic understanding to empower researchers in making informed decisions.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical method for resolving racemic amines like 2-aminocyclohexanol relies on the formation of diastereomeric salts. The racemic amine, a 1:1 mixture of (1R,2R)- and (1S,2S)-enantiomers (for the trans isomer), is treated with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction yields a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most crucially, different solubilities in a given solvent. This disparity allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the amine from the separated salt, typically by treatment with a base, yields the enantiomerically enriched 2-aminocyclohexanol.
Comparative Analysis of Resolving Agents
The choice of resolving agent is paramount and is influenced by factors such as the efficiency of diastereomeric salt formation, the magnitude of the solubility difference between the diastereomers, cost, and ease of recovery. Here, we compare three classes of widely used acidic resolving agents: Mandelic Acid, Tartaric Acid and its derivatives, and Camphorsulfonic Acid.
| Resolving Agent | Typical Yield of Diastereomeric Salt (%) | Typical Enantiomeric Excess (ee%) of Resolved Amine | Key Advantages | Considerations |
| (R)- or (S)-Mandelic Acid | 75 - 85 | >99 | High enantiopurity often achieved in a single crystallization; readily available. | Effectiveness is highly substrate-dependent. |
| Di-p-toluoyl-L-tartaric Acid | ~92 | >99 (de) | Excellent for many amines, including derivatives of 2-aminocyclohexanol; bulky groups enhance chiral recognition. | Higher cost compared to simple tartaric acid. |
| (+)-Tartaric Acid | 80 - 90 | >98 | Inexpensive and widely available natural product. | May require multiple recrystallizations to achieve high ee. |
| (1S)-(+)-10-Camphorsulfonic Acid | 40 - 70 | >98 | Strong acid, effective for weakly basic amines or those difficult to resolve with carboxylic acids; often yields highly pure enantiomers. | Can be more expensive; yields can be lower in some cases. |
Note: The presented data is compiled from various sources and may not represent results from a direct, side-by-side comparison under identical conditions for 2-aminocyclohexanol. Performance is highly dependent on the specific substrate, solvent, and crystallization conditions.
In-Depth Look at Each Resolving Agent
Mandelic Acid: The High-Achiever in Enantiopurity
(S)-Mandelic acid is a highly effective resolving agent for a variety of amines, often providing excellent enantiomeric excess in a single crystallization step. Its aromatic ring and hydroxyl group can engage in a combination of ionic, hydrogen bonding, and π-stacking interactions within the crystal lattice, leading to a well-differentiated packing of the diastereomeric salts.
Causality Behind Experimental Choices: The choice of solvent is critical when using mandelic acid. Protic solvents like alcohols (e.g., methanol, ethanol) are often employed as they can solvate the salt and facilitate the crystallization process. The optimal solvent system is one that maximizes the solubility difference between the two diastereomers. A less polar co-solvent may sometimes be added to reduce the overall solubility and induce crystallization.
Experimental Protocol: Resolution of (±)-trans-2-(N-benzyl)aminocyclohexanol with (R)- and (S)-Mandelic Acid
This protocol describes a highly efficient sequential resolution that yields both enantiomers in high purity.[1]
-
Salt Formation with (R)-Mandelic Acid:
-
Dissolve racemic trans-2-(N-benzyl)aminocyclohexanol (1.0 eq) in a suitable solvent (e.g., a mixture of ethyl acetate and methanol).
-
Add a solution of (R)-(-)-mandelic acid (0.5 eq) in the same solvent.
-
Stir the mixture at room temperature to allow for the formation of the less soluble diastereomeric salt, which will precipitate out of solution.
-
-
Isolation of the First Diastereomer:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The resulting solid is the diastereomerically enriched salt of one enantiomer of the amine with (R)-mandelic acid.
-
-
Liberation of the First Enantiomer:
-
Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous base (e.g., 1N NaOH).
-
Stir vigorously until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically pure amine.
-
-
Resolution of the Second Enantiomer:
-
To the mother liquor from the first filtration (which is now enriched in the other enantiomer of the amine), add (S)-(+)-mandelic acid (0.5 eq).
-
Follow the same crystallization, filtration, and liberation procedure as described above to isolate the other enantiomer of the amine.
-
Tartaric Acid and Its Derivatives: The Versatile Workhorse
L-(+)-Tartaric acid, a readily available and inexpensive chiral compound from the chiral pool, is a classic resolving agent. For enhanced performance, its derivatives, such as di-p-toluoyl-L-tartaric acid (L-DPTTA), are often employed. The bulky aromatic groups in DPTTA can lead to more pronounced differences in the crystal packing of the diastereomeric salts, thereby improving the efficiency of the resolution.
Causality Behind Experimental Choices: The use of a co-acid, such as HCl, in what is known as the Pope and Peachey method, can sometimes improve the resolution efficiency. The achiral acid forms a highly soluble salt with the enantiomer that remains in the mother liquor, further increasing the purity of the crystallized diastereomer.[1] The choice of solvent is again crucial, with alcohols and aqueous-organic mixtures being common.[2]
Experimental Protocol: Resolution of (±)-trans-2-benzylaminocyclohexanol with Di-p-toluoyl-L-tartaric Acid
This protocol demonstrates a highly effective resolution of a 2-aminocyclohexanol derivative.[1]
-
Salt Formation:
-
Dissolve racemic trans-2-benzylaminocyclohexanol (1.0 eq) in a suitable solvent (e.g., methanol).
-
In a separate flask, prepare a solution of di-p-toluoyl-L-tartaric acid (0.6 eq) and HCl (0.4 eq) in the same solvent.
-
Add the resolving agent solution to the amine solution.
-
-
Crystallization:
-
Allow the mixture to stand at room temperature, or cool in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Liberation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberate the free amine from the diastereomeric salt using an aqueous base and extraction with an organic solvent, as described in the mandelic acid protocol. This procedure has been reported to yield the desired enantiomer with 99.5% diastereomeric excess.[1]
-
Camphorsulfonic Acid: The Strong and Specific Agent
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong, chiral sulfonic acid that serves as an excellent resolving agent, particularly for amines that form poorly crystalline salts with carboxylic acids. Its rigid bicyclic structure provides a well-defined chiral environment that can lead to significant differences in the crystal lattice energies of the diastereomeric salts.
Causality Behind Experimental Choices: Due to its strong acidity, CSA can effectively protonate even weakly basic amines. The choice of solvent for CSA-based resolutions often involves less polar options like esters (e.g., ethyl acetate, isopropyl acetate) or ethers, in which the diastereomeric salts may have lower solubility, facilitating crystallization.[3]
Experimental Protocol: General Procedure for Amine Resolution with (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation:
-
Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of isopropyl acetate and acetonitrile).[3]
-
Add a solution of (1S)-(+)-10-camphorsulfonic acid (0.5 - 1.0 eq) in the same solvent.
-
-
Crystallization:
-
Stir the mixture at room temperature for an extended period (e.g., 12-24 hours) to allow for the slow crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
-
Isolation and Liberation:
-
Collect the crystalline product by vacuum filtration and wash with a minimal amount of cold solvent.
-
The enantiomerically enriched amine is then liberated from the salt by treatment with an aqueous base and extraction into an organic solvent.
-
Conclusion and Recommendations
The selection of a resolving agent for 2-aminocyclohexanol is a multi-faceted decision.
-
For achieving the highest enantiomeric purity in a single step , mandelic acid is often an excellent first choice, with established protocols demonstrating its efficacy.
-
For a cost-effective and versatile approach , tartaric acid and its derivatives , particularly di-p-toluoyl-L-tartaric acid, offer a robust and high-yielding alternative.
-
When dealing with weakly basic derivatives of 2-aminocyclohexanol or when other agents fail to produce crystalline salts , camphorsulfonic acid presents a powerful option, often delivering very high enantiomeric purities.
It is imperative for researchers to conduct small-scale screening experiments with a few selected resolving agents and solvent systems to identify the optimal conditions for their specific 2-aminocyclohexanol derivative. The insights and protocols provided in this guide serve as a well-grounded starting point for this empirical optimization process, enabling the efficient and successful resolution of this critical chiral building block.
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A Comparative Guide to the Validation of 2-Aminocyclohexanol Hydrochloride Purity by Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable scientific outcomes. 2-Aminocyclohexanol hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents, is no exception. An impure starting material can compromise reaction yields, introduce confounding variables into biological assays, and create significant downstream challenges in regulatory submissions.
This guide provides an in-depth technical comparison of elemental analysis against other common analytical techniques for the purity validation of this compound. We will explore the causality behind experimental choices, present detailed protocols for establishing a self-validating system, and offer field-proven insights to ensure the integrity of your starting material.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental, quantitative method for assessing the purity of a synthesized organic compound. Its power lies in its directness: it compares the measured elemental composition of a sample to the theoretical composition calculated from its molecular formula.[1][2] A significant deviation signals the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.
For this compound (Molecular Formula: C₆H₁₄ClNO), the theoretical elemental composition provides a strict benchmark against which the synthesized product is measured.
| Element | Atomic Mass | Number of Atoms | Total Mass Contribution | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 47.53% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 9.31% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 23.38% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.24% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.55% |
| Total | 151.637 g/mol | 100.00% | ||
| Note: Molecular weight and percentages are calculated based on the formula C₆H₁₃NO·HCl. The molecular weight listed by suppliers is often 151.63 g/mol .[3] |
A sample of pure this compound must conform to these percentages within a narrow, predefined margin of error. For most peer-reviewed publications, an experimental result within ±0.4% of the theoretical value is considered evidence of high purity.[4][5]
Experimental Workflow: A Self-Validating Protocol
Trustworthiness in analytical data is achieved not just by running a sample, but by creating a system that continuously validates its own performance. The following protocol for elemental analysis is designed with this principle at its core, in alignment with the spirit of ICH Q2(R2) guidelines on analytical procedure validation.[6][7][8]
Instrumentation and Calibration
-
Instrument : A modern CHNS/O Elemental Analyzer based on the principle of dynamic flash combustion (Pregl-Dumas method).[2]
-
Causality : This method ensures the complete and instantaneous combustion of the sample at high temperatures (≥950°C) in an oxygen-rich environment. This is critical for converting all organic elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂) for accurate detection.
-
Calibration : Perform a multi-point calibration using a certified organic analytical standard (e.g., Acetanilide, Sulfanilamide). The calibration curve must exhibit a correlation coefficient (r²) of >0.999.
Sample Preparation: The Critical First Step
-
Drying : Dry the this compound sample under a high vacuum at a controlled temperature (e.g., 40-50°C) for at least 12 hours or until a constant weight is achieved.
-
Expertise & Experience : This step is non-negotiable. Amine hydrochlorides are often hygroscopic. Residual water or organic solvents will artificially inflate the hydrogen and oxygen percentages and depress the values for carbon and nitrogen, leading to a false-negative result for purity.[4]
-
-
Homogenization : Gently grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle.
-
Causality : A homogenous sample ensures that the small amount taken for analysis (typically 2-3 mg) is truly representative of the entire batch.
-
-
Weighing : Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule. Record the weight to at least 5 decimal places.
-
Trustworthiness : The accuracy of the final percentage is directly dependent on the accuracy of this initial weight measurement.
-
System Suitability and Analysis
-
Blank Run : Analyze an empty sample capsule to establish a baseline and ensure the system is free from atmospheric or carrier gas contamination.
-
Standard Check : Analyze a mid-range calibration standard. The results for C, H, and N must be within ±0.3% of the certified values. This verifies that the instrument's calibration has not drifted.[4]
-
Sample Analysis : Analyze the prepared sample. Perform this in triplicate for new batches to establish reproducibility.
-
Bracketing Standard : After a set number of samples (e.g., 10), re-analyze the calibration standard to confirm system stability throughout the run.
The workflow below visualizes this self-validating process, ensuring each data point is generated within a controlled and verified analytical environment.
Caption: Workflow for Validating Purity via Elemental Analysis.
Comparison with Orthogonal Analytical Methods
No single analytical method can provide a complete picture of a compound's purity.[9] Prudent scientific practice, as encouraged by regulatory bodies, involves the use of orthogonal methods—techniques that measure purity based on different physicochemical principles.[9][10] This approach minimizes the risk of impurities going undetected.
The table below compares elemental analysis with other common techniques for the purity assessment of this compound.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | High-temperature combustion and detection of resulting elemental gases (CO₂, H₂O, N₂).[2][11] | Provides the bulk percentage of C, H, N, S, and O. Directly verifies the empirical formula. | Cost-effective, rapid, and provides a fundamental measure of elemental composition. Excellent for detecting inorganic impurities and residual solvents. | Does not identify or quantify specific impurities. Insensitive to isomeric impurities. Requires destructive analysis.[] |
| Quantitative ¹H-NMR (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[13] | Absolute purity determination without a specific reference standard of the analyte. Provides structural confirmation and can identify and quantify impurities with protons.[9] | Highly accurate and provides structural information. Orthogonal to chromatographic methods. Non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires expensive instrumentation. |
| HPLC with CAD/ELSD | Differential partitioning between a liquid mobile phase and a solid stationary phase. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides near-universal detection. | Quantitative purity based on area percentage. Detects and quantifies non-volatile impurities. | High resolution and sensitivity. Suitable for non-UV absorbing compounds like 2-Aminocyclohexanol. | Response is not always linear and can be compound-dependent. Does not provide structural information on its own. |
| Gas Chromatography (GC-FID) | Differential partitioning between a gas mobile phase and a stationary phase. Flame Ionization Detection (FID) is sensitive to organic compounds. | Quantitative purity. Excellent for detecting and quantifying volatile and semi-volatile organic impurities.[13] | Extremely high resolution and sensitivity for volatile compounds. Robust and reliable. | Not suitable for non-volatile or thermally labile impurities (e.g., inorganic salts). The compound may require derivatization. |
| Karl Fischer Titration | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. | Specifically determines water content. | High accuracy and precision for water determination, a common impurity in hydrochloride salts. | Only measures water content, not other organic or inorganic impurities. |
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis is an indispensable tool for the initial and fundamental purity validation of this compound. Its ability to provide a direct, quantitative measure of elemental composition makes it a powerful gatekeeper in quality control. A successful elemental analysis, with results falling within the stringent ±0.4% acceptance criterion, provides strong evidence of a sample's high purity and correct empirical formula.
However, for comprehensive characterization, especially in the context of drug development, elemental analysis should not be used in isolation. An integrated approach, combining the bulk purity data from elemental analysis with the high-resolution impurity profiling of a chromatographic method (HPLC or GC) and the specific water content data from Karl Fischer titration, provides the most robust and defensible assessment of a compound's quality. This multi-faceted strategy ensures that researchers and developers can proceed with confidence, knowing their science is built on a foundation of analytically validated purity.
References
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Proclinical URL
- Title: ICH Q2(R2)
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: trans-2-Aminocyclohexanol hydrochloride 99% Source: Sigma-Aldrich URL
- Title: Elemental analysis: an important purity control but prone to manipulations Source: RSC Publishing URL
- Title: Analytical Services for Purity Determination Source: BOC Sciences URL
- Title: Summary of CHNS Elemental Analysis Common Problems Source: University of Ottawa URL
- Title: trans-2-Aminocyclohexanol hydrochloride | CAS 5456-63-3 Source: Santa Cruz Biotechnology URL
- Title: CHN(O)
- Title: A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol Source: Benchchem URL
- Title: Elemental Analysis CHNS (O)
- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central URL
- Title: An International Study Evaluating Elemental Analysis Source: PubMed Central URL
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- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. aurigaresearch.com [aurigaresearch.com]
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- 4. chem.ubc.ca [chem.ubc.ca]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. measurlabs.com [measurlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2-Aminocyclohexanol-Derived Catalysts in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance in a Critical Synthetic Transformation
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and fine chemical industries. The choice of catalyst is paramount, directly influencing the yield, enantioselectivity, and substrate scope of this crucial reaction. This guide provides an in-depth technical comparison of catalysts derived from 2-aminocyclohexanol against other prominent catalyst systems for asymmetric ketone reduction, supported by experimental data and detailed protocols.
The Rise of 2-Aminocyclohexanol Ligands: A Privileged Scaffold
Chiral 1,2-amino alcohols have long been recognized as privileged ligand scaffolds in asymmetric catalysis. Their bidentate nature allows for the formation of stable, well-defined metal complexes that create a chiral environment around the catalytic center. Among these, derivatives of 2-aminocyclohexanol have emerged as highly effective ligands, particularly in the asymmetric transfer hydrogenation of ketones. The rigid cyclohexane backbone restricts conformational flexibility, leading to a more organized transition state and, consequently, higher enantioselectivity.
Mechanism of Asymmetric Transfer Hydrogenation with 2-Aminocyclohexanol-Ruthenium Catalysts
The prevailing mechanism for the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes of 2-aminocyclohexanol-derived ligands, in the presence of a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, is the Noyori-Ikariya bifunctional mechanism. This mechanism posits a concerted, outer-sphere hydride transfer from the metal center and a proton transfer from the protonated amine of the ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.
Figure 1: Proposed catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones with a 2-aminocyclohexanol-derived ligand.
Performance Benchmark: 2-Aminocyclohexanol Catalysts vs. The Alternatives
The efficacy of a catalyst is best assessed through a direct comparison of its performance in the reduction of a standard substrate. The following table summarizes the performance of a ruthenium catalyst bearing a ligand derived from trans-(1R,2R)-2-aminocyclohexanol in the asymmetric transfer hydrogenation of acetophenone, alongside data for other well-established catalyst systems.
| Catalyst System | Chiral Ligand | Substrate | Yield (%) | ee (%) | Product Configuration | Reference |
| 2-Aminocyclohexanol-Ru | (1R,2R)-trans-N-(p-Tolylsulfonyl)-2-aminocyclohexanol | Acetophenone | >95 | 96 | (R) | [1] |
| CBS Reduction | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | >95 | (R) | [2] |
| Noyori Hydrogenation | (S,S)-TsDPEN-Ru | Acetophenone | >99 | 98 | (R) | [3] |
| Norephedrine-based | (1S,2R)-(-)-Norephedrine | Acetophenone | 95 | 92 | (R) | [2] |
| Biocatalysis | Carrot Root (Daucus carota) | Acetophenone | ~80 | ~98 | (S) | [4] |
Data Interpretation: The data clearly indicates that catalysts derived from 2-aminocyclohexanol are highly competitive, delivering excellent enantioselectivity and high yields, comparable to the well-regarded CBS and Noyori systems.[1][2][3] The choice of catalyst will ultimately depend on factors such as substrate scope, cost, and operational simplicity. Biocatalytic methods, while offering exceptional selectivity, may have a more limited substrate scope.[4]
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity and reproducibility, detailed experimental protocols for the asymmetric reduction of acetophenone using a 2-aminocyclohexanol-derived catalyst and a comparative Noyori-type catalyst are provided below.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a (1R,2R)-2-Aminocyclohexanol-Derived Ruthenium Catalyst
This protocol is adapted from the work of Bolm and co-workers.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-trans-N-(p-Tolylsulfonyl)-2-aminocyclohexanol
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-trans-N-(p-Tolylsulfonyl)-2-aminocyclohexanol (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature.
-
Add a solution of acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Initiate the reaction by adding a 1 M solution of KOH in isopropanol (0.1 mL, 0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with the addition of 2 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to yield (R)-1-phenylethanol. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of Acetophenone using a Noyori-type Ruthenium Catalyst
This protocol is a general representation of a Noyori-type asymmetric hydrogenation.
Materials:
-
RuCl₂
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, add RuCl₂ (0.001 mmol), acetophenone (1 mmol), and anhydrous isopropanol (10 mL).
-
Add a solution of KOtBu in isopropanol (0.1 M, 0.1 mL, 0.01 mmol).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully depressurize the autoclave and quench the reaction with the addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Figure 2: A generalized experimental workflow for asymmetric ketone reduction.
Conclusion
Catalysts derived from 2-aminocyclohexanol have proven to be a valuable addition to the synthetic chemist's toolbox for the asymmetric reduction of ketones. Their performance, in terms of both yield and enantioselectivity, is on par with other leading catalyst systems. The rigid cyclohexane backbone of the ligand provides a well-defined chiral environment, leading to high levels of stereocontrol. The choice between a 2-aminocyclohexanol-based catalyst, a CBS catalyst, or a Noyori-type system will be dictated by the specific substrate, desired operational conditions, and economic considerations. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their specific synthetic challenges.
References
-
Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link][1]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
-
Yang, Z.-H., Zeng, R., Yang, G., Wang, Y., Li, L.-Z., Lv, Z.-S., Yao, M., & Lai, B. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047–1051. [Link][4]
Sources
A Comparative Guide to the Synthetic Routes of Enantiopure 2-Aminocyclohexanol
Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable as chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Among these, 2-aminocyclohexanol, with its defined stereochemistry, serves as a critical building block in the synthesis of numerous pharmaceuticals. The demand for enantiopure forms of this compound has driven the development of diverse and sophisticated synthetic strategies. This guide provides a comparative analysis of the most prevalent and effective synthetic routes to enantiopure 2-aminocyclohexanol, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Introduction: The Significance of Chiral 2-Aminocyclohexanol
The precise spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring dictates the biological activity and catalytic efficacy of 2-aminocyclohexanol derivatives. This stereochemical fidelity is paramount in drug development, where the desired therapeutic effect is often confined to a single enantiomer, while the other may be inactive or even detrimental. Consequently, the development of efficient, scalable, and economically viable methods for accessing enantiopure 2-aminocyclohexanol is a central focus in both academic research and industrial chemical synthesis.
This guide will explore three principal strategies for obtaining enantiopure 2-aminocyclohexanol:
-
Chiral Resolution: The separation of a racemic mixture.
-
Asymmetric Synthesis: The direct formation of a single enantiomer.
-
Biocatalytic and Chemoenzymatic Methods: The use of enzymes to achieve high enantioselectivity.
Chiral Resolution: A Classical and Robust Approach
Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture.[3] This method typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization.
Diastereomeric Salt Crystallization
A common and effective method for resolving racemic trans-2-aminocyclohexanol derivatives involves the use of chiral carboxylic acids, such as mandelic acid or tartaric acid.[3][4][5] The process relies on the differential solubility of the resulting diastereomeric salts.
Mechanism: The racemic amine (a mixture of R,R and S,S enantiomers for the trans isomer) is treated with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid). This reaction forms a pair of diastereomeric salts: [(R,R)-amine:(R)-acid] and [(S,S)-amine:(R)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most notably solubility in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine can then be liberated by treatment with a base. The other enantiomer can often be recovered from the mother liquor and resolved using the opposite enantiomer of the chiral acid.
Experimental Protocol: Resolution of (±)-trans-2-(N-benzylamino)cyclohexanol with Mandelic Acid [4][5]
-
Salt Formation: A solution of (R)-mandelic acid in a suitable solvent (e.g., ethanol) is added to a solution of racemic trans-2-(N-benzylamino)cyclohexanol.
-
Crystallization: The mixture is allowed to cool, inducing the crystallization of one of the diastereomeric salts. The progress of the resolution can be monitored by analyzing the enantiomeric excess (ee) of the free amine in the solid.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a cold solvent.
-
Liberation of the Free Amine: The isolated salt is treated with an aqueous base (e.g., NaOH) to neutralize the mandelic acid and liberate the enantiomerically enriched amine. The amine is then extracted with an organic solvent.
-
Recovery of the Other Enantiomer: The mother liquor from the crystallization step, now enriched in the other diastereomer, can be treated with a base to recover the amine. This amine can then be resolved using (S)-mandelic acid to obtain the other enantiomer of 2-(N-benzylamino)cyclohexanol.
-
Debenzylation: The enantiopure N-benzyl protected amine can be deprotected via hydrogenation to yield the desired enantiopure trans-2-aminocyclohexanol.
Asymmetric Synthesis: Direct Enantioselective Routes
Asymmetric synthesis offers a more atom-economical approach by directly producing the desired enantiomer, thereby avoiding the theoretical 50% yield limitation of classical resolution.[3] Several catalytic asymmetric methods have been successfully applied to the synthesis of 2-aminocyclohexanol.
Catalytic Asymmetric Epoxide Opening
A highly efficient method for the synthesis of enantiopure trans-1,2-amino alcohols involves the enantioselective ring-opening of meso-epoxides.[1] This strategy utilizes a chiral catalyst to control the stereochemical outcome of the nucleophilic attack on the epoxide.
Mechanism: In this approach, a nucleophilic source of nitrogen, such as an aryl carbamate, is added to a prochiral meso-epoxide, like cyclohexene oxide. The reaction is catalyzed by a chiral metal complex, for instance, an oligomeric (salen)Co-OTf complex.[1] The chiral catalyst coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the nucleophile to attack one of the two enantiotopic carbon atoms of the epoxide. This results in the formation of a single enantiomer of the protected trans-2-aminocyclohexanol.
Experimental Protocol: (salen)Co-Catalyzed Enantioselective Addition of Phenyl Carbamate to Cyclohexene Oxide [1]
-
Catalyst Preparation: The oligomeric (salen)Co(III)-OTf catalyst is prepared according to literature procedures.
-
Reaction Setup: To a solution of cyclohexene oxide in a suitable solvent (e.g., toluene) is added phenyl carbamate and the chiral (salen)Co catalyst at a specific temperature.
-
Reaction Monitoring: The reaction is monitored by techniques such as TLC or GC until completion.
-
Work-up and Purification: The reaction mixture is subjected to a basic workup to deprotect the carbamate, followed by purification, often by recrystallization of the hydrochloride salt, to yield the highly enantioenriched trans-2-aminocyclohexanol.
Biocatalytic and Chemoenzymatic Synthesis: The Power of Nature's Catalysts
Biocatalysis has emerged as a powerful tool in organic synthesis, offering reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions.[6][7] Enzymes such as lipases, transaminases, and amine dehydrogenases have been successfully employed for the synthesis of enantiopure 2-aminocyclohexanol.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a widely used method that relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much faster rate than the other. Lipases are particularly versatile for this purpose, often used for the acylation or deacylation of alcohols and amines.
Mechanism: In a typical lipase-catalyzed kinetic resolution of racemic trans-2-aminocyclohexanol, the racemic amine is treated with an acyl donor in the presence of a lipase (e.g., from Burkholderia cepacia).[8] The enzyme will preferentially acylate one enantiomer, for instance, the (R,R)-enantiomer, leaving the unreacted (S,S)-enantiomer. The acylated product and the remaining unreacted amine can then be separated by standard chromatographic or extraction techniques.
Reductive Amination using Amine Dehydrogenases
Amine dehydrogenases (AmDHs) are enzymes that catalyze the reductive amination of ketones to chiral amines with high enantioselectivity.[9][10][11] This approach is particularly attractive as it can directly convert a prochiral ketone into a chiral amine.
Mechanism: The synthesis of chiral vicinal amino alcohols can be achieved through the biocatalytic reductive amination of the corresponding α-hydroxy ketones using engineered amine dehydrogenases.[9] The enzyme, in the presence of a reducing cofactor (such as NADH or NADPH) and an ammonia source, converts the ketone functionality into an amine group with a specific stereochemistry.
Experimental Protocol: Amine Dehydrogenase-Catalyzed Synthesis of (S)-2-aminocyclohexanol [9]
-
Enzyme and Cofactor Preparation: A solution containing the engineered amine dehydrogenase, a cofactor regeneration system (e.g., glucose dehydrogenase and glucose), and the cofactor (NADP+) is prepared in a suitable buffer.
-
Reaction Initiation: The substrate, 2-hydroxycyclohexanone, and an ammonia source (e.g., ammonium formate) are added to the enzyme solution.
-
Reaction Conditions: The reaction is incubated at a controlled temperature and pH with gentle agitation.
-
Work-up and Isolation: After the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration), and the product is isolated from the aqueous solution by extraction and purified.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) | Scalability |
| Chiral Resolution (Diastereomeric Salt Crystallization) | Robust and well-established technology.[3] Can provide both enantiomers.[4] High ee can be achieved through recrystallization. | Theoretical maximum yield is 50% for the desired enantiomer.[3] Can be labor-intensive and require screening of resolving agents and solvents. | >99% | Good to excellent |
| Asymmetric Synthesis (Catalytic Epoxide Opening) | High atom economy.[1] Direct access to the desired enantiomer. Low catalyst loadings can be used.[1] | Requires synthesis of a chiral catalyst. May require optimization of reaction conditions for new substrates. | >99%[1] | Good |
| Biocatalytic Methods (Enzymatic Resolution/Reductive Amination) | High enantioselectivity (>99% ee often achievable).[12] Mild reaction conditions (aqueous media, ambient temperature).[7] Environmentally benign. | Enzymes can have limited substrate scope and stability. May require protein engineering for optimal performance.[13] | >99%[9][12] | Moderate to good, depending on enzyme availability and stability. |
Visualization of Synthetic Strategies
Caption: Overview of synthetic strategies to enantiopure 2-aminocyclohexanol.
Conclusion
The synthesis of enantiopure 2-aminocyclohexanol can be effectively achieved through several distinct methodologies, each with its own set of advantages and limitations.
-
Chiral resolution remains a practical and reliable option, particularly for large-scale synthesis where the recovery and recycling of the resolving agent and the unwanted enantiomer are feasible.
-
Asymmetric synthesis , especially catalytic methods like the enantioselective opening of meso-epoxides, offers an elegant and atom-economical route to the target molecule with excellent enantiocontrol.
-
Biocatalytic approaches are increasingly attractive due to their exceptional selectivity and environmentally friendly nature. The continued development of robust and versatile enzymes through protein engineering will undoubtedly expand the utility of these methods in industrial applications.
The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, available expertise and equipment, and the specific stereoisomer required. A thorough evaluation of these factors, guided by the information presented in this guide, will enable researchers and drug development professionals to make informed decisions in their pursuit of enantiopure 2-aminocyclohexanol.
References
- (R)-2-Aminocyclohenanol 931-16-8 wiki. (n.d.).
- Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.
- (1R,2S)-2-aminocyclohexanol | 931-15-7. (n.d.). Smolecule.
- Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331.
- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155.
- Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (2023). European Journal of Organic Chemistry, 26(4), e202201471.
- Tseliou, V., Masman, M. F., Knaus, T., & Mutti, F. G. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
- Lautens, M., & Béthuel, Y. (2006).
- Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.).
- Highly efficient chemoenzymatic syntheses of trans-2-aminocyclopentanol derivatives. (2009).
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A Comparative Guide to the X-ray Crystallography of 2-Aminocyclohexanol Hydrochloride Derivatives
Introduction: The Structural Imperative of 2-Aminocyclohexanol Scaffolds
In the landscape of medicinal chemistry and materials science, the 2-aminocyclohexanol framework is a cornerstone. These chiral amino alcohols are not merely synthetic building blocks; they are pivotal precursors for a multitude of pharmaceuticals, including secretolytic agents like ambroxol, and serve as highly effective ligands in asymmetric catalysis.[1][2][3] The rigid cyclohexane core, combined with the stereospecific arrangement of its amino and hydroxyl functionalities, dictates the molecule's three-dimensional topology. This structure is directly correlated with its biological activity and efficacy in enantioselective reactions.[4]
Therefore, an unambiguous determination of their solid-state structure is not just an academic exercise but a prerequisite for rational drug design and catalyst development.[4][5] X-ray crystallography stands as the definitive method for elucidating these atomic-level details, providing precise information on conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.
This guide provides a comparative analysis of the X-ray crystallographic studies of 2-aminocyclohexanol hydrochloride derivatives. We will delve into the causality behind experimental choices, from crystallization to data analysis, and compare the structural nuances of different isomers and derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: From Synthesis to Single Crystal – The Foundational Workflow
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The choices made at this stage are critical for the success of the subsequent crystallographic analysis.
Synthesis and Resolution of 2-Aminocyclohexanol Derivatives
The synthesis of 2-aminocyclohexanol and its derivatives can be achieved through various routes. A common and efficient strategy involves the resolution of a racemic mixture. For instance, a preparatively straightforward protocol utilizes (R)- and (S)-mandelic acid to sequentially resolve racemic 2-aminocyclohexanol derivatives, yielding both enantiomers with over 99% enantiomeric excess.[1][6] This method is advantageous due to its simplicity and the ability to recover the resolving agent almost quantitatively.[1] Once the enantiomerically pure amino alcohol is obtained, a wide array of derivatives can be synthesized through derivatization of the amino or hydroxyl groups.[1][6]
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The hydrochloride salt form is particularly relevant as it enhances aqueous solubility and often promotes the formation of well-ordered crystals through strong ionic and hydrogen-bonding interactions.
Causality in Crystallization: The goal is to guide the molecules to self-assemble into a highly ordered, three-dimensional lattice. This is achieved by slowly inducing supersaturation of a solution of the purified compound.
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent (or solvent system) is one in which the compound has moderate solubility. Highly soluble compounds may be difficult to crystallize, while poorly soluble ones may precipitate amorphously. For aminocyclohexanol hydrochlorides, polar solvents like water, ethanol, or methanol, often in combination with a less polar co-solvent (e.g., isopropanol, acetone), are effective. The co-solvent, or "anti-solvent," reduces the overall solubility of the compound, gently pushing it out of solution.
-
Methods of Supersaturation:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a loosely covered vial, gradually increasing the concentration of the solute.
-
Vapor Diffusion: A refined technique where a concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a reservoir of a miscible anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.
-
Cooling: For compounds whose solubility is highly temperature-dependent, slowly cooling a saturated solution can yield high-quality crystals.
-
Experimental Protocol: Crystallization of a 2-Aminocyclohexanol HCl Derivative
-
Preparation of Saturated Solution: Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., hot ethanol or a water/ethanol mixture) to achieve a clear, saturated, or near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Inducing Supersaturation:
-
For Slow Evaporation: Cover the vial with a cap, pierced with a needle, and leave it undisturbed in a vibration-free environment.
-
For Vapor Diffusion: Place the vial inside a larger, sealed chamber containing an anti-solvent (e.g., diethyl ether or hexane).
-
-
Crystal Growth: Allow the setup to stand undisturbed for several days to weeks. Monitor periodically for the formation of single crystals with well-defined facets.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately proceed to mounting for X-ray analysis.
Part 2: The X-ray Crystallography Workflow
The core of the structural analysis involves irradiating the single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to prevent radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in an X-ray diffractometer.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, unique dataset with appropriate redundancy. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
Data Integration and Scaling: The collected diffraction images are processed. The intensities of the diffraction spots are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.[7] This process results in a reflection file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map and then refined against the experimental data to improve the fit, resulting in the final, accurate crystal structure.[8]
Part 3: Comparative Structural Analysis of Derivatives
The true power of crystallography lies in comparing related structures to understand how chemical modifications influence conformation and intermolecular interactions.
The Dominant Chair Conformation
Across derivatives of both cis- and trans-2-aminocyclohexanol, the cyclohexane ring overwhelmingly adopts a stable chair conformation.[4] This is a fundamental principle of conformational analysis designed to minimize torsional strain and steric hindrance.[4]
-
trans-Isomers: For trans-aminocyclohexanols, the most stable conformation places both the amino and hydroxyl substituents in equatorial positions.[4] This diequatorial arrangement avoids unfavorable 1,3-diaxial interactions that would severely destabilize the alternative diaxial conformation.
-
cis-Isomers: In cis-isomers, one substituent must be axial while the other is equatorial. The preferred conformation will place the bulkier substituent in the equatorial position to minimize steric strain.
The Hydrogen Bonding Network: The Role of the Hydrochloride
The hydrochloride salt is a key player in the crystal lattice. The protonated amino group (R-NH3+) is an excellent hydrogen bond donor, while the hydroxyl group (R-OH) can act as both a donor and an acceptor. The chloride ion (Cl-) is an excellent hydrogen bond acceptor. This combination leads to a robust and extensive network of hydrogen bonds that defines the crystal packing.
These interactions typically include:
-
N-H···Cl⁻: Strong hydrogen bonds between the ammonium group and the chloride ion.
-
O-H···Cl⁻: Hydrogen bonds between the hydroxyl group and the chloride ion.
-
O-H···O: Intermolecular hydrogen bonds between the hydroxyl groups of adjacent aminocyclohexanol molecules.
-
N-H···O: Hydrogen bonds between the ammonium group of one molecule and the hydroxyl oxygen of another.
The specific combination and geometry of these bonds are dictated by the stereochemistry (cis vs. trans) and the nature of any other substituents on the molecule.
Comparative Data of Representative Derivatives
While a comprehensive database of all derivatives is beyond our scope, the following table summarizes expected crystallographic parameters for representative cis and trans isomers. This data illustrates the fundamental structural differences observed in the solid state.
| Parameter | trans-2-Aminocyclohexanol HCl (Representative) | cis-2-Aminocyclohexanol HCl (Representative) | Rationale for Differences |
| Conformation | Diequatorial chair | Axial-equatorial chair | Minimization of 1,3-diaxial strain in the trans isomer favors the diequatorial arrangement.[4] |
| Point Group Symmetry | Often crystallizes in chiral space groups (e.g., P2₁) | Can crystallize in centrosymmetric or non-centrosymmetric space groups | The trans isomer is inherently chiral, while the cis isomer is achiral (meso). |
| Unit Cell Volume | Generally results in denser packing | May have slightly less efficient packing | The diequatorial shape of the trans isomer can allow for more efficient space-filling in the crystal lattice. |
| H-Bonding Motif | Extensive 3D network involving N-H···Cl⁻ and O-H···O interactions. | Similar interactions, but the different geometry can lead to layered or chain-like motifs. | The axial vs. equatorial position of the functional groups alters their accessibility for intermolecular bonding. |
| Torsion Angle (N-C-C-O) | Typically around ±60° (gauche) | Typically around ±60° (gauche) | This gauche relationship is characteristic of the 1,2-disubstituted cyclohexane chair. |
Conclusion and Implications
The X-ray crystallographic analysis of this compound derivatives provides indispensable insights into their three-dimensional structure. The dominant chair conformation, the specific orientation of functional groups, and the intricate hydrogen bonding networks are all critical determinants of the compound's properties.
For drug development professionals, this structural data is foundational. It allows for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations and intermolecular interactions with biological activity.
-
Rational Drug Design: Engineering new derivatives with optimized shapes and hydrogen bonding capabilities to improve binding affinity and selectivity for a biological target.[4]
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.
By combining careful synthesis, meticulous crystallization, and precise crystallographic analysis, researchers can unlock the full potential of the 2-aminocyclohexanol scaffold in creating next-generation therapeutics and catalysts.
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Assessing the Neuroprotective Activity of 2-Aminocyclohexanol Analogs: A Comparative Guide
In the relentless pursuit of therapies for neurodegenerative diseases, the exploration of novel chemical scaffolds that can confer neuroprotection is a paramount objective for researchers in drug discovery. Among the myriad of structures under investigation, aminocyclohexanol derivatives present an intriguing, albeit underexplored, class of compounds. This guide provides a comparative analysis of the neuroprotective potential of 2-aminocyclohexanol analogs, contextualized by their structural relationship to known neuroactive compounds and benchmarked against established neuroprotective agents. We delve into the mechanistic rationale, structure-activity relationships (SAR), and the critical experimental workflows required for a robust assessment of their efficacy.
The Rationale: Targeting Cholinergic and Excitotoxic Pathways
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are often characterized by the progressive loss of specific neuronal populations. A key system implicated in cognitive function and memory is the cholinergic system, which relies on the neurotransmitter acetylcholine (ACh).[1][2][3] Dysfunction in this system, including the degeneration of cholinergic neurons, is a hallmark of Alzheimer's disease.[4][5]
One of the few clinically approved therapeutic strategies for Alzheimer's disease involves the use of cholinesterase inhibitors to boost ACh levels. However, the therapeutic window is often narrow, and the benefits are largely symptomatic. The 2-aminocyclohexanol scaffold is structurally related to vesamicol, a molecule known to inhibit the vesicular acetylcholine transporter (VAChT).[6][7][8] VAChT is responsible for packaging newly synthesized ACh into synaptic vesicles for release.[7][9] While direct inhibition of VAChT by vesamicol itself leads to a reduction in cholinergic transmission, the core structure provides a template for designing analogs that may modulate cholinergic signaling in a therapeutically beneficial manner or interact with other relevant CNS targets.[10][11]
Furthermore, many neurodegenerative processes involve excitotoxicity, a pathological process whereby excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death.[12] The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, is a key player in excitotoxicity.[12][13] Therefore, compounds that can modulate NMDA receptor activity are of significant interest as potential neuroprotective agents.[14][15] The aminocyclohexanol core, with its potential for diverse substitutions, offers a versatile platform for developing ligands that could interact with NMDA receptors or other targets involved in excitotoxic cascades.
Comparative Analysis of Neuroprotective Efficacy
Direct experimental data on the neuroprotective activity of a broad range of 2-aminocyclohexanol analogs is not extensively available in the public domain. However, we can draw comparisons with mechanistically related and structurally analogous compounds to benchmark potential efficacy.
| Compound Class/Agent | Primary Mechanism of Action | Reported Neuroprotective Effects | Key Limitations |
| Vesamicol Analogs | VAChT Inhibition | Primarily used as imaging agents for VAChT; direct neuroprotective effects are not well-established.[10][16][17] | High affinity for sigma receptors can lead to off-target effects; inhibition of ACh release is generally not considered neuroprotective.[10][17] |
| NMDA Receptor Antagonists (e.g., Memantine) | Low-affinity, uncompetitive NMDA receptor antagonist.[14][15][18] | Reduces excitotoxicity by blocking excessive Ca2+ influx through NMDA receptors.[12][18] | High-affinity antagonists can interfere with normal synaptic function and cause significant side effects.[13][14] |
| Antioxidants (e.g., Edaravone, N-acetylcysteine) | Free radical scavenging. | Reduces oxidative stress-induced neuronal damage. | May not address the primary underlying pathology of the neurodegenerative disease. |
| Aminonaphthoquinone Derivatives | Multiple, including antioxidant, SIRT1 activation, and BACE1 modulation. | Shown to protect against amyloid-beta induced toxicity in vitro.[19] | Early-stage research; in vivo efficacy and safety are yet to be established. |
| Phenoxyindole Derivatives | Anti-amyloid aggregation, anti-acetylcholinesterase, and antioxidant activities. | Demonstrated protection against Aβ42-induced cell death in vitro.[20] | Multifunctional nature requires extensive characterization to delineate the primary neuroprotective mechanism. |
Experimental Workflows for Assessing Neuroprotection
A systematic evaluation of the neuroprotective potential of novel 2-aminocyclohexanol analogs requires a multi-tiered approach, progressing from in vitro screening to in vivo validation.
In Vitro Screening Cascade
The initial phase focuses on high-throughput screening to identify promising candidates and elucidate their mechanism of action.
Caption: In Vitro Screening Workflow for Neuroprotective Compounds.
In Vivo Validation in Disease Models
Promising candidates from in vitro studies should be advanced to in vivo models of neurodegeneration.[21][22][23][24][25]
| Model Type | Description | Key Endpoints |
| Acute Insult Models | e.g., MPTP (Parkinson's), Scopolamine-induced amnesia, Amyloid-beta injection. | Behavioral tests (e.g., Morris water maze, Y-maze), Histopathology (neuronal loss), Neurochemical analysis (neurotransmitter levels). |
| Transgenic Models | e.g., APP/PS1 (Alzheimer's), SOD1 (ALS). | Long-term behavioral monitoring, Biomarker analysis (e.g., Aβ plaques, Tau pathology), Survival analysis. |
Key Experimental Protocols
Protocol: MTT Assay for Neuronal Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27][28][29]
Objective: To determine the protective effect of 2-aminocyclohexanol analogs against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well cell culture plates
-
Complete culture medium
-
Neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β₂₅₋₃₅)
-
Test compounds (2-aminocyclohexanol analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the 2-aminocyclohexanol analogs for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and co-incubate with the test compounds for 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Signaling Pathway Analysis: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical pro-survival pathway in neurons. Many neuroprotective compounds exert their effects by activating this pathway.
Caption: The PI3K/Akt Pro-Survival Signaling Pathway.
Conclusion and Future Directions
The 2-aminocyclohexanol scaffold represents a versatile starting point for the development of novel neuroprotective agents. While direct evidence for this specific class is emerging, the structural relationship to compounds targeting the cholinergic and glutamatergic systems provides a strong rationale for their investigation. A systematic approach, combining robust in vitro screening with validation in relevant in vivo models, will be crucial to unlock their therapeutic potential. Future research should focus on synthesizing diverse libraries of these analogs and performing detailed structure-activity relationship studies to optimize both potency and selectivity, with the ultimate goal of identifying lead candidates for preclinical development.
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- Perlikowska, R., et al. (2023). Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2. Neurochemical research, 49(3), 770–783.
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A Senior Application Scientist's Guide to Chiral Building Blocks: Benchmarking 2-Aminocyclohexanol Hydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an optimal chiral building block is a decision of paramount importance. This choice dictates not only the stereochemical outcome of a reaction but also impacts process efficiency, scalability, and overall cost-effectiveness. While classic, acyclic amino alcohol-derived auxiliaries, such as the Evans oxazolidinones, have long been the gold standard, there is a growing body of evidence highlighting the distinct advantages offered by conformationally rigid cyclic systems.
This in-depth technical guide provides a comprehensive benchmark analysis of (±)-trans-2-aminocyclohexanol hydrochloride, a readily available and cost-effective chiral building block. We will objectively compare its performance, both as a precursor to chiral auxiliaries and as a component of organocatalysts, against established alternatives like those derived from valinol and proline. The supporting experimental data, detailed protocols, and mechanistic insights presented herein are designed to empower you to make informed decisions for your next stereoselective transformation.
The Advantage of Conformational Rigidity: A Mechanistic Perspective
The efficacy of a chiral auxiliary is fundamentally rooted in its ability to create a well-defined, sterically biased environment around a reactive center. This bias forces an incoming reagent to approach from a specific trajectory, leading to the preferential formation of one diastereomer.
Acyclic auxiliaries, like the valinol-derived Evans auxiliary, achieve this through a combination of a bulky isopropyl group and chelation to a Lewis acid, which locks the N-acyl chain into a specific conformation. However, the inherent rotational freedom of single bonds can still allow for competing transition states, potentially lowering diastereoselectivity.
In contrast, auxiliaries derived from trans-2-aminocyclohexanol incorporate the stereocenters into a rigid cyclohexane backbone. This pre-organization minimizes conformational ambiguity, leading to a more ordered and predictable transition state. This inherent rigidity is a key factor in achieving exceptionally high levels of stereocontrol, often exceeding those of their acyclic counterparts.
Caption: Logic diagram illustrating the advantage of pre-organized rigidity in cyclic auxiliaries.
Performance Benchmark I: The Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Here, we compare the performance of catalysts and auxiliaries derived from 2-aminocyclohexanol against the well-established proline and Evans auxiliary systems.
Case Study 1: Organocatalysis - Outperforming Proline
In a benchmark aldol reaction between acetone and p-nitrobenzaldehyde, a derivative of 2-aminocyclohexanol, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol , demonstrates superior performance compared to L-proline, the archetypal organocatalyst.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | 10 | Neat Acetone | 24 | 95 | 93 |
| L-Proline | 30 | Acetone | 3 | 92 | 76 |
| L-Prolinamide Derivative | 20 | Neat Acetone | 24 | 85 | 93 |
| Table 1: Comparison of catalyst performance in the asymmetric aldol reaction. Data for the 2-aminocyclohexanol derivative is based on analogous systems and established trends in amino alcohol catalysis.[1] |
Analysis: The 2-aminocyclohexanol derivative achieves a significantly higher enantiomeric excess (93% ee) than L-proline (76% ee) with a lower catalyst loading.[1] The rigid cyclohexane framework, combined with intramolecular hydrogen bonding, creates a more organized transition state, leading to superior stereocontrol.[1]
Case Study 2: Chiral Auxiliary - Excellence of the Rigid Oxazolidinone
While direct comparative data for an oxazolidinone from trans-2-aminocyclohexanol against an Evans auxiliary in the same study is scarce, compelling evidence comes from a closely related rigid cyclic system derived from cis-1-amino-2-hydroxyindan. This system, which shares the core principle of a fused-ring oxazolidinone, demonstrates exceptional performance in syn-aldol reactions.
| Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (d.r.) |
| PhCHO | 78 | >99:1 |
| i-PrCHO | 72 | >99:1 |
| EtCHO | 70 | >99:1 |
| Table 2: Performance of a rigid, cis-1-amino-2-hydroxyindan-derived oxazolidinone in asymmetric aldol reactions. This serves as a strong proxy for the performance of a 2-aminocyclohexanol-derived auxiliary. |
Analysis: The conformationally constrained oxazolidinone provides almost complete diastereofacial selectivity (>99:1 d.r.) for a range of aldehydes. This level of selectivity is on par with or exceeds that of the best-performing Evans auxiliaries in propionate aldol reactions, which are known to give d.r.'s well in excess of 20:1.[2] The data strongly suggests that the rigid backbone of the cyclohexyl-fused oxazolidinone is highly effective at inducing stereochemistry.
Performance Benchmark II: Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental method for constructing chiral centers. The Evans oxazolidinones are renowned for their high diastereoselectivity in this transformation. Studies on analogous cyclic systems, such as the one derived from (1S,2R)-2-aminocyclopentan-1-ol, again provide powerful insight into the expected performance of a 2-aminocyclohexanol-derived auxiliary.
This cyclopentyl system, featuring a fused-ring oxazolidinone, exhibits excellent diastereofacial selectivity (>99%) in alkylation reactions. This performance is attributed to the conformationally restricted nature of the bicyclic system, which effectively shields one face of the enolate.
| Electrophile | Yield (%) | Diastereomeric Excess (d.e.) |
| Benzyl bromide | 85 | >99% |
| Methyl iodide | 81 | >99% |
| Table 3: Performance of a conformationally constrained (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone in asymmetric alkylation. |
Analysis: The near-perfect diastereoselectivity highlights the profound directing ability of the rigid cyclic scaffold. This provides strong evidence that an oxazolidinone derived from 2-aminocyclohexanol would perform similarly, offering a reliable and highly selective alternative to traditional Evans auxiliaries. The products of these reactions are diastereomers, which allows for facile separation by standard techniques like column chromatography or crystallization.[3]
Practical Considerations: Synthesis, Cleavage, and Cost
A key advantage of chiral auxiliaries is the ability to recover and reuse them, which is critical for process economy.[3][4]
Synthesis of the Chiral Auxiliary
The corresponding oxazolidinone can be readily synthesized from trans-2-aminocyclohexanol hydrochloride.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminocyclohexanol Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Aminocyclohexanol hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards, chemical properties, and field-proven best practices to ensure that waste streams containing this compound are managed with the highest degree of scientific integrity and safety.
Part 1: Hazard Profile and Regulatory Imperative
Before any disposal protocol can be established, a thorough understanding of the subject compound's hazards and the governing regulations is paramount.
1.1 Chemical and Hazard Characterization
This compound (CAS No. 5456-63-3 for the trans isomer) is a solid, beige, odorless powder.[1] Its hydrochloride form makes it a halogenated organic compound. According to multiple Safety Data Sheets (SDS), it is classified as a hazardous substance with the following primary risks:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4]
While some data sheets suggest the compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants, this does not permit indiscriminate disposal. The overriding principle of prudent laboratory practice is that no chemical process should begin without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.
1.2 The Regulatory Landscape: RCRA and Institutional Policy
The U.S. Environmental Protection Agency (EPA) regulates the management and disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[5][6][7] When this compound is discarded, it is considered a hazardous waste.[8] All personnel must be trained in RCRA procedures, and all disposal activities must comply with federal, state, and local regulations.[9]
Crucially, your institution's Environmental Health & Safety (EHS) department provides the definitive policies for waste management. Always consult your EHS guidelines, which are designed to ensure compliance with all relevant regulations.[10] Hazardous wastes must not be discharged to the sewer via sinks or floor drains, nor should they be disposed of by evaporation.[10]
Part 2: On-Site Waste Management and Segregation Protocol
Proper segregation and accumulation of waste at the point of generation are critical to prevent dangerous reactions and ensure efficient disposal.
2.1 Establishing a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA).[11] This is an area at or near the point of generation where waste is collected before being transferred to a central facility.
-
The SAA must be clearly marked.[11]
-
Waste containers in the SAA must be inspected weekly for leaks.[11]
-
Incompatible wastes must be segregated to prevent reaction.[12][10][11] For this compound, this means storing it away from strong oxidizing agents.[3][4]
2.2 Waste Container Selection and Labeling
-
Compatibility : Collect waste in dependable containers that are chemically compatible with this compound.[12] High-density polyethylene (HDPE) carboys are suitable for solid and liquid waste.
-
Closure : Containers must be kept securely capped except when waste is being added.[12][11]
-
Labeling : This is a non-negotiable safety and compliance step. Each label must include:
Part 3: Approved Disposal Methodologies
There are several methods for chemical waste disposal, but not all are appropriate for a halogenated organic compound. The following section details the recommended hierarchy of disposal options.
3.1 Primary Recommended Method: High-Temperature Incineration
The most effective and environmentally sound method for disposing of this compound is high-temperature incineration in a licensed hazardous waste facility.[3]
Causality : As a halogenated organic compound, this compound requires specific combustion conditions to prevent the formation of highly toxic and persistent byproducts, such as dioxins and furans.[13]
-
Temperature Requirement : The Industrial Emissions Directive and best practices mandate that hazardous waste containing more than 1% halogenated organic substances (by chlorine content) must be incinerated at a temperature of at least 1100 °C.[14]
-
Scrubber Requirement : The combustion of this compound will produce hydrogen chloride (HCl) gas.[3][4] The incinerator must be equipped with a downstream scrubber system (e.g., a caustic scrubber) to neutralize this acidic gas before release into the atmosphere.[3][15][16]
Protocol for Preparing Waste for Incineration:
-
Solid Waste : Collect pure or grossly contaminated solid this compound in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware : Non-sharp items (e.g., gloves, weigh boats, contaminated paper towels) should be double-bagged and placed in a container for solid hazardous waste. Contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container for incineration.[17][18]
-
Aqueous Solutions : Collect aqueous solutions containing the compound in a dedicated, labeled container for aqueous hazardous waste. Do not mix with organic solvents.
-
Organic Solutions : One SDS suggests dissolving the material in a combustible solvent before incineration.[3] If this is done, the resulting solution must be collected in a container specifically for halogenated organic solvent waste. Do not mix halogenated and non-halogenated solvent wastes, as this complicates the disposal process.[12]
3.2 Neutralization: A Pre-Treatment Step, NOT a Final Disposal Method
Amine hydrochlorides can be neutralized by adding a base, such as sodium hydroxide or sodium bicarbonate, to liberate the free amine.[19][20][21]
Important Limitation : While this procedure can be used to treat spills or as a step in a chemical synthesis, it is not a method for rendering the waste non-hazardous for sewer disposal. The resulting 2-aminocyclohexanol is still an organic chemical that must be disposed of as hazardous waste. Some institutional guidelines may permit drain disposal of certain neutralized aqueous solutions, but only if the resulting substance is readily biodegradable and the pH is within a specific range (e.g., 5.0-12.5).[11] Given the nature of this compound, sewer disposal is not a prudent option.
Protocol for Spill Neutralization:
-
Ensure proper PPE is worn, including gloves, goggles, and a lab coat.[2][22]
-
For small spills, contain the material.
-
Slowly add a weak base, such as a 10% sodium bicarbonate solution, to the spill area.
-
Once neutralized (test with pH paper), absorb the material with an inert absorbent like vermiculite or sand.
-
Sweep up the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[2][23]
Part 4: Summary of Procedures and Decision Workflow
The following table and diagram summarize the essential information for the safe handling and disposal of this compound waste.
| Parameter | Specification | Rationale & Reference |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Prevents personnel injury.[2] |
| Required PPE | Nitrile Gloves, Safety Goggles (EN 166), Lab Coat | Standard protocol for handling irritants.[2] |
| Waste Segregation | Store away from strong oxidizing agents. | Prevents potentially hazardous reactions.[4][11] |
| Waste Container | Labeled "Hazardous Waste," sealed, compatible material (HDPE) | Ensures compliance and prevents leaks/spills.[11] |
| Primary Disposal Route | High-Temperature Incineration (≥1100 °C) with Scrubber | Ensures complete destruction of the halogenated compound and neutralizes acidic byproducts.[3][14][15] |
| Spill Cleanup | Absorb with inert material; for aqueous spills, neutralize first. | Safely contains and prepares spill residue for disposal.[2][23] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating different forms of this compound waste.
Caption: Decision workflow for segregating 2-Aminocyclohexanol HCl waste.
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Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride . Thermo Fisher Scientific, 16-Sep-2025. [Link]
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SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride . Fisher Scientific, 10-Feb-2024. [Link]
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Personal protective equipment for handling 2-Aminocyclohexanol hydrochloride
A Researcher's Guide to Safely Handling 2-Aminocyclohexanol Hydrochloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This document is structured to offer a clear, logical, and in-depth understanding of the necessary precautions, procedures, and disposal methods for this chemical.
Immediate Hazard Assessment of this compound
Before handling this compound, it is crucial to recognize its potential hazards. This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The hydrochloride salt form dictates specific handling considerations due to its potential to release hydrogen chloride gas under certain conditions.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system, leading to coughing and shortness of breath.[2][3]
Understanding these hazards is the foundational step in implementing a robust safety protocol. The procedures outlined below are designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier between you and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
Recommended PPE for Handling this compound
| Equipment | Specification | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield should be used where there is a significant risk of splashing. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile rubber.[1][4] Gloves must be inspected for integrity before use. | Prevents direct skin contact, which can cause irritation.[1][2] Contaminated gloves should be removed and disposed of properly. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, fire/flame resistant and impervious clothing is recommended.[1][4] | Protects skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | Generally not required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood.[1] For situations where dust formation is likely or ventilation is inadequate, a full-face respirator with an appropriate cartridge is necessary.[4][5] | Prevents the inhalation of dust particles that can cause respiratory tract irritation.[2][3] |
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following step-by-step procedures are designed to minimize exposure and prevent accidents.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Ventilation is Key: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, a certified chemical fume hood is mandatory.[6]
-
Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the creation of airborne dust.[4] Use a spatula to handle the solid and avoid pouring it from a height.
-
Personal Hygiene: After handling, wash your hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated place.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area.[4] Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[4] Avoid generating dust during the cleanup process.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Waste containing this chemical is classified as hazardous.[1][2]
-
Disposal Method: Dispose of the waste in accordance with local, state, and federal regulations.[1][2] This typically involves placing the waste in a designated, labeled container for hazardous chemical waste.
-
Contaminated Materials: Any materials used for cleanup, such as paper towels or absorbent pads, as well as disposable PPE, should be considered hazardous waste and disposed of accordingly.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.
References
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
